Trivinylchlorosilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloro-tris(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJLYMBVRDUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-21-2 | |
| Record name | Trivinylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Trivinylchlorosilane for Research Applications
This document provides an in-depth exploration of the synthetic methodologies for trivinylchlorosilane (C₆H₉ClSi), a valuable precursor in materials science and a versatile reagent in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the core chemical principles, step-by-step protocols, and critical safety considerations associated with its preparation. We will examine the two predominant synthetic routes: the Grignard reaction for laboratory-scale synthesis and the direct process employed in industrial settings.
Introduction: The Significance of this compound
This compound is an organosilicon compound characterized by a central silicon atom bonded to three vinyl groups and one chlorine atom. Its high reactivity, stemming from the hydrolytically sensitive silicon-chlorine bond and the polymerizable vinyl groups, makes it a highly sought-after intermediate. It serves as a critical building block for silicone polymers, a cross-linking agent for creating robust polymer networks, and a surface modification agent for materials like glass fibers. The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1871-21-2 | [1] |
| Molecular Formula | C₆H₉ClSi | [1] |
| Molecular Weight | 144.67 g/mol | [1] |
| Boiling Point | 128 °C | [1] |
| Density | 0.934 g/mL | [1] |
| Flash Point | 15 °C | [1] |
| Refractive Index | 1.4604 | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents | [1] |
Synthesis via Grignard Reaction: A Laboratory-Scale Approach
The Grignard reaction is the foundational method for forming silicon-carbon bonds and remains the most practical route for laboratory-scale synthesis of this compound.[2] The process involves the reaction of a silicon halide with a pre-formed vinyl Grignard reagent.
Underlying Principle and Mechanism
The synthesis begins with the formation of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, in an ether-based solvent like tetrahydrofuran (THF). This organometallic species acts as a potent nucleophile. The core of the synthesis is the nucleophilic substitution at the silicon center of a suitable precursor, such as silicon tetrachloride (SiCl₄). The vinyl carbanion attacks the electrophilic silicon atom, displacing a chloride ion. This process is repeated three times to yield the desired this compound.
The choice of solvent is critical; THF is generally preferred over diethyl ether because it accelerates the reaction rate and better solubilizes the magnesium halide byproducts.[2][3]
Caption: Mechanism of this compound Synthesis via Grignard Reaction.
Detailed Experimental Protocol
Warning: This procedure involves highly reactive, flammable, and corrosive materials. It must be performed by trained personnel in a chemical fume hood with strict adherence to all safety protocols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
Grignard Reagent Preparation:
-
Under a positive pressure of argon, charge the flask with magnesium turnings.
-
Add a single crystal of iodine as an initiator.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of vinyl bromide in THF from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining vinyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir for 6-8 hours to ensure complete formation of vinylmagnesium bromide.[4]
-
-
Reaction with Silicon Tetrachloride (Reverse Addition):
-
In a separate, dry, inert-atmosphere flask, prepare a solution of silicon tetrachloride in anhydrous hexane.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the stirred SiCl₄ solution. Reverse addition (adding the Grignard to the silane) is preferred to control the degree of substitution and maximize the yield of the trivinyl product.[2]
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
-
Workup and Isolation:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The reaction will form a thick slurry of magnesium salts. Dilute the mixture with anhydrous hexane to improve stirring.
-
Filter the mixture under an inert atmosphere to remove the precipitated magnesium halides. A Schlenk filter or a filter cannula is suitable for this purpose.
-
Wash the salt cake with additional anhydrous hexane to recover any trapped product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvents (THF and hexane) from the filtrate by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure to separate it from other vinylated silanes (e.g., divinyldichlorosilane, tetravinylsilane) and unreacted starting materials.
-
| Parameter | Condition/Reagent | Rationale / Causality |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Enhances reaction rate and solubilizes magnesium halide byproducts compared to diethyl ether.[2][3] |
| Addition Mode | Reverse Addition | Controls the stoichiometry locally, minimizing over-substitution to tetravinylsilane and maximizing this compound yield.[2] |
| Temperature | 0 - 10 °C | Manages the highly exothermic nature of the Grignard reaction, preventing side reactions and solvent boiling. |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents and chlorosilanes are highly sensitive to moisture and oxygen. An inert atmosphere is mandatory.[5] |
| Molar Ratio (VinylMgBr:SiCl₄) | ~3.1 : 1.0 | A slight excess of the Grignard reagent ensures complete conversion of the silicon tetrachloride to the desired product. |
The Direct Process: An Industrial Pathway
For large-scale production, the direct process, which involves a gas-phase reaction between vinyl chloride and trichlorosilane (HSiCl₃), is the method of choice. This continuous process offers high throughput and efficiency.[6]
Underlying Principle and Mechanism
This process relies on the high-temperature reaction of vinyl chloride and trichlorosilane in a tubular reactor. The reaction proceeds at temperatures between 400 and 750 °C with very short residence times (0.2 to 20 seconds).[6] The mechanism is complex, involving radical intermediates, but effectively results in the formation of this compound. A key innovation in this process is the preheating of reactants to between 120 and 400 °C before they enter the reactor. This preheating step has been shown to dramatically increase the reactor's capacity and the overall space-time yield.[6]
Caption: Industrial Workflow for the Direct Synthesis of this compound.
Key Industrial Process Parameters
The efficiency of the direct process is highly dependent on precise control over several parameters.
| Parameter | Range | Rationale / Causality |
| Reaction Temperature | 400 - 750 °C | Provides the necessary activation energy for the gas-phase reaction to occur efficiently.[6] |
| Reactant Preheating | 120 - 400 °C | Significantly increases reactor capacity and space-time yield. Doubling of capacity is observed when preheating from 120 to 280 °C.[6] |
| Residence Time | 0.2 - 20 seconds | A short residence time maximizes the formation of the desired product while minimizing thermal decomposition and side reactions.[6] |
| Pressure | Atmospheric | The reaction proceeds efficiently at normal pressure, avoiding the capital and operational costs of a high-pressure system.[6] |
Purification and Characterization
Regardless of the synthetic route, the crude product is a mixture of various chlorosilanes. High-purity this compound is obtained through fractional distillation.[7] The success of this purification depends on the differences in boiling points between the components. Efficient, multi-stage distillation columns are required to separate closely boiling isomers and impurities.[7] For applications requiring extreme purity, such as in the semiconductor industry, additional purification steps like adsorption on silica may be employed to remove trace impurities like boron compounds.[8][9]
Critical Safety and Handling Protocols
This compound is a hazardous chemical that demands rigorous safety precautions. Its handling requires a comprehensive understanding of its reactivity.
-
Primary Hazards:
-
Flammability: It is a flammable liquid with a low flash point. Keep away from all sources of ignition, including heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][11]
-
Water Reactivity: Reacts violently with water, moisture, and protic solvents to release toxic and corrosive hydrogen chloride gas.[10][12] Containers must be kept tightly closed and stored under a dry, inert atmosphere.[5][11][12]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[11]
-
-
Personal Protective Equipment (PPE):
-
Work must be conducted in a certified chemical fume hood to control vapor exposure.[10]
-
Mandatory PPE includes: chemical safety goggles and a face shield, compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a full protective suit or lab coat.[5][10][12]
-
For emergencies or situations with insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[5][12]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive materials.[10][12]
-
Store under an inert gas like argon or nitrogen to prevent hydrolysis.[5][11]
-
Avoid contact with incompatible materials such as acids, bases, alcohols, oxidizing agents, and metals.[11][12]
-
Use non-sparking tools when handling containers.[10]
-
-
Spill and Emergency Response:
-
In case of a spill, evacuate the area and shut off all ignition sources.
-
Cover the spill with a dry, non-combustible absorbent material such as dry lime, sand, or soda ash. NEVER USE WATER. [12]
-
For any exposure (skin, eyes, inhalation), immediately seek medical attention. Flush affected skin or eyes with copious amounts of water for at least 15 minutes, removing contaminated clothing.[10][11][12]
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The Grignard reaction offers a versatile and accessible method for laboratory-scale quantities, allowing for precise control through careful manipulation of stoichiometry and reaction conditions. For industrial-scale demands, the direct gas-phase process provides a high-throughput, continuous manufacturing solution. The choice of method is dictated by the required scale, available equipment, and economic considerations. For all researchers and professionals, a profound respect for the hazardous nature of this reagent and strict adherence to safety protocols are paramount to ensure safe and successful experimentation.
References
- Spectrum Chemical. (2010, June 1). Material Safety Data Sheet.
- Exporters India. MATERIAL SAFETY DATA SHEET TRIMETHYL CHLOROSILANE.
- Fisher Scientific. (2009, November 30). SAFETY DATA SHEET.
- Gelest, Inc. (2015, January 9). TRICHLOROSILANE, 99%.
- Fisher Scientific. (2008, February 11). SAFETY DATA SHEET.
- Wacker-Chemie Gmbh. (1991). Process for the preparation of vinyl-trichlorosilan. Google Patents.
- Changzhou University. (2019). Synthesis method of dimethylvinylchlorosilane. Google Patents.
- Union Carbide Corporation. (1984). Purification of chlorosilanes. European Patent Office.
- Jiangsu Zhongneng Polysilicon Technology Development Co., Ltd. (2013). Method for purifying trichlorosilane. Google Patents.
- Belyi, A. A., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar.
- Korea Advanced Materials Co., Ltd. (2012). Method for purification of trichlorosilane. Google Patents.
- Chongqing Chemdad Co., Ltd. This compound.
- Aure Chemical. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods.
- ResearchGate. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- ResearchGate. (2017). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.
- Polynt S.p.A. (2011). Processes for the purification of trichlorosilane and silicon tetrachloride. Google Patents.
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- 12. spectrumchemical.com [spectrumchemical.com]
Spectroscopic Fingerprinting of Trivinylchlorosilane: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Architecture of a Versatile Precursor
Trivinylchlorosilane ((CH₂=CH)₃SiCl) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced materials, including polymers, resins, and functionalized surfaces. Its unique structure, featuring three reactive vinyl groups and a hydrolyzable chloro moiety, allows for a diverse range of chemical transformations. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the integrity of downstream products. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By delving into the principles behind the spectral features and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident identification and characterization of this important chemical entity. While a complete, publicly available dataset of its spectra is not readily found, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust predictive and interpretive analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct features that give rise to a characteristic spectroscopic fingerprint. The presence of three equivalent vinyl groups and a single silicon-chlorine bond are the primary determinants of its NMR and IR spectra.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.
¹H NMR Spectroscopy: Probing the Vinyl Protons
The ¹H NMR spectrum of this compound is expected to be dominated by signals arising from the vinyl protons. Due to the electronegativity of the silicon and chlorine atoms, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 5.5 and 7.0 ppm. The three protons on each vinyl group are chemically non-equivalent, leading to a complex splitting pattern.
-
Hα (geminal to Si): This proton will appear as a doublet of doublets due to coupling with the two terminal vinyl protons (Hβ, trans and cis).
-
Hβ (trans to Si): This proton will also be a doublet of doublets, coupling to Hα and the geminal Hβ.
-
Hβ (cis to Si): Similarly, this proton will present as a doublet of doublets.
The coupling constants are characteristic of the geometric arrangement of the protons:
-
³J(trans) is typically in the range of 18-20 Hz.
-
³J(cis) is generally smaller, around 12-15 Hz.
-
²J(geminal) is the smallest, usually between 1-3 Hz.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| =CH-Si | 6.0 - 6.5 | ddt | ³J(trans) ≈ 19, ³J(cis) ≈ 14, ⁴J(H-H) ≈ 0.5 |
| =CH₂ (trans to Si) | 5.8 - 6.2 | ddt | ³J(trans) ≈ 19, ²J(gem) ≈ 2, ⁴J(H-H) ≈ 0.5 |
| =CH₂ (cis to Si) | 5.6 - 6.0 | ddt | ³J(cis) ≈ 14, ²J(gem) ≈ 2, ⁴J(H-H) ≈ 0.5 |
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms of the vinyl groups.
-
Cα (attached to Si): This carbon is expected to be significantly deshielded due to the direct attachment to the silicon atom and its sp² hybridization.
-
Cβ (terminal carbon): This carbon will also be in the olefinic region but at a slightly upfield position compared to Cα.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) |
| =C H-Si | 135 - 140 |
| =C H₂ | 130 - 135 |
²⁹Si NMR Spectroscopy: A Direct Window to the Silicon Center
²⁹Si NMR provides direct information about the silicon environment. For this compound, a single resonance is expected. The chemical shift will be influenced by the presence of the three vinyl groups and the chlorine atom. Based on data for analogous vinylchlorosilanes, the ²⁹Si chemical shift is predicted to be in the upfield region relative to tetramethylsilane (TMS).
| Predicted ²⁹Si NMR Data | Chemical Shift (δ, ppm) |
| (CH₂=CH )₃Si Cl | -15 to -25 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. A study on the synthesis and characterization of this compound has reported the assignment of its infrared and Raman frequencies.[1] The key vibrational modes are associated with the vinyl groups and the Si-Cl bond.
Characteristic Vibrational Frequencies
The IR spectrum will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and Si-Cl bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| =C-H stretch | 3050 - 3080 | Medium |
| C=C stretch | 1590 - 1610 | Medium |
| =C-H in-plane bend | 1400 - 1420 | Medium |
| =C-H out-of-plane bend | 950 - 1000 | Strong |
| Si-Cl stretch | 530 - 570 | Strong |
The strong absorption band for the Si-Cl stretch is a particularly useful diagnostic feature for confirming the presence of the chloro-functionalized silane. The vinyl C-H out-of-plane bending vibration also gives rise to a strong and characteristic band.
Caption: Workflow for Infrared (IR) analysis of this compound.
Part 3: Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Due to the moisture sensitivity of the Si-Cl bond, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).
-
-
Instrumental Parameters:
-
¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Utilize a proton-decoupled sequence. A higher number of scans will be required due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is appropriate.
-
²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT or INEPT) are recommended to enhance signal intensity. A spectral width of +50 to -50 ppm is a suitable starting point.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a neat liquid sample, place a small drop of this compound between two dry, polished salt plates (e.g., KBr or NaCl).
-
Alternatively, a solution can be prepared by dissolving the sample in a dry, IR-transparent solvent (e.g., hexane or carbon tetrachloride) in a liquid IR cell.
-
-
Instrumental Parameters:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty salt plates or the pure solvent.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the positions of the major absorption bands and compare them to the expected values for this compound.
-
Conclusion: A Foundation for Confident Characterization
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound using NMR and IR techniques. By combining predictive data based on established chemical principles with available literature information, researchers can confidently identify and assess the purity of this important organosilicon precursor. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. A thorough spectroscopic characterization is the cornerstone of quality control and is essential for the successful application of this compound in the development of new materials and technologies.
References
- Pouchert, C.J. The Aldrich Library of NMR Spectra, 2nd ed.; Aldrich Chemical Company: Milwaukee, WI, 1983.
-
Physical Sciences Section - PJSIR. (1988). Pakistan Journal of Scientific and Industrial Research, 31(9), 641-644. [Link]
- Pretsch, E.; Clerc, T.; Seibl, J.; Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds, 2nd ed.; Springer-Verlag: Berlin, 1989.
- Silverstein, R.M.; Webster, F.X.; Kiemle, D.J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
- Williams, D.H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2008.
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Generating and Stabilizing Co(I) in a Nanocage Environment. (2014). Inorganic Chemistry, 53(22), 11956-11963. [Link]
- JP2008137960A - Adamantane compound and its manufacturing method. (2008).
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SYNTHESIS AND CHARACTERIZATION OF NITRILE CONTAINING POLYSILOXANES AND THEIR CORRESPONDING NETWORKS AS AIRCRAFT SEALANT MATERIAL. (1999). [Link]
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Colloidal Porous Nanoparticles - Synthesis and Functionalization of Nanostructured Aluminosilicates and Silicas. (2008). [Link]
-
Selective Functionalization of the Outer and Inner Surfaces in Mesoporous Silica Nanoparticles. (2010). Chemistry of Materials, 22(9), 2825-2832. [Link]
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An In-depth Technical Guide on the Safety and Handling of Trivinylchlorosilane
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for comprehensive safety training, institutional safety protocols, and the Safety Data Sheet (SDS) provided by the manufacturer. All personnel handling trivinylchlorosilane must be thoroughly trained and familiar with the specific hazards and procedures outlined in the SDS for the material in use.
Introduction
This compound is a reactive organosilane compound with the chemical formula C₆H₉ClSi. It is a colorless to pale yellow fuming liquid with a pungent odor.[1] Due to its chemical structure, featuring three vinyl groups and a reactive chlorine atom attached to a central silicon atom, this compound is a valuable reagent in various chemical syntheses. However, these same structural features contribute to its significant hazards, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the safe handling, storage, emergency procedures, and disposal of this compound for researchers, scientists, and drug development professionals.
Part 1: Hazard Identification and Chemical Profile
A thorough understanding of the chemical and physical properties of this compound is fundamental to anticipating and mitigating its associated risks.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClSi | [2] |
| Molecular Weight | 144.674 g/mol | [2] |
| Boiling Point | 132.3 ± 13.0 °C at 760 mmHg | [2] |
| Melting Point | <0°C | [3] |
| Flash Point | 15°C (closed cup) | [4] |
| Density | 0.9 g/cm³ | [2] |
| Vapor Pressure | 11.0 ± 0.2 mmHg at 25°C | [2] |
Reactivity and Incompatibilities
The primary and most severe hazard associated with this compound is its violent reaction with water.[1] This hydrolysis reaction is rapid and exothermic, producing hydrogen chloride (HCl) gas, which is toxic and corrosive.[1] The heat generated can be sufficient to ignite nearby combustible materials.[5]
DOT Diagram: this compound Hydrolysis
Caption: Hydrolysis of this compound with water.
This compound is also incompatible with:
-
Strong oxidizing agents: Can lead to fire or explosion.[8]
-
Bases: Reacts vigorously.[7]
-
Metals: In the presence of moisture, the liberated HCl can corrode metals, forming flammable hydrogen gas.[5]
Health Hazards
This compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][9] Inhalation of vapors can irritate the mucous membranes, and high concentrations can lead to serious or permanent injury.[1][6]
Part 2: Safe Handling and Storage
Strict adherence to established safety protocols is paramount when working with this compound to minimize the risk of exposure and incidents.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[9]
-
Inert Atmosphere: For sensitive reactions or when handling larger quantities, the use of a glovebox or Schlenk line to maintain an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent contact with moisture.[10]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could ignite flammable vapors.[10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[11][12] |
| Skin Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are essential.[12][13] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended. Double gloving is a good practice.[11] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a risk of exceeding exposure limits or in the event of a spill.[9][11] |
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[10][14]
-
Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen).[8][10]
-
The storage area should be designated for flammable liquids and be equipped with appropriate fire suppression systems.[10]
Part 3: Emergency Procedures
In the event of a spill, fire, or exposure, a rapid and informed response is critical.
Spill Response
DOT Diagram: Spill Response Workflow
Caption: General workflow for responding to a chemical spill.
-
Evacuate: Immediately evacuate the area and alert others.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material with a dry absorbent such as vermiculite, dry sand, or earth.[14] DO NOT USE WATER. [14]
-
Neutralization: Cautiously neutralize the residue with a weak base like sodium bicarbonate.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10][16]
-
Large Spills: For large spills, evacuate the area and contact emergency services immediately.[17]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[11] DO NOT USE WATER. [18]
-
Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]
-
Hazards: Vapors are flammable and may form explosive mixtures with air.[9] Containers may explode when heated.[19] Combustion products include toxic and corrosive gases such as hydrogen chloride and phosgene.[1]
First Aid
Immediate medical attention is required for all exposures to this compound.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[20][21]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[14][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[14][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][21]
Part 4: Waste Disposal
All this compound waste, including contaminated materials from spills, must be handled as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Store waste containers in a designated, well-ventilated area.
-
Dispose of waste through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[11]
Part 5: Conclusion
This compound is a valuable chemical reagent, but its inherent reactivity and toxicity demand the utmost respect and adherence to rigorous safety protocols. A comprehensive understanding of its hazards, the consistent use of appropriate engineering controls and personal protective equipment, and a well-rehearsed emergency response plan are essential for the safety of all laboratory personnel. By fostering a strong safety culture and prioritizing cautious handling practices, researchers can effectively mitigate the risks associated with this compound.
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The Solubility of Trivinylchlorosilane in Organic Solvents: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility and reactivity of trivinylchlorosilane (C₆H₉ClSi) in a range of common organic solvents. As a pivotal intermediate in the synthesis of vinyl-functionalized silicones, polymers, and as a surface modification agent, a thorough understanding of its behavior in solution is paramount for researchers, scientists, and professionals in drug development and materials science. This document moves beyond simple miscibility data to explain the underlying chemical principles, provide detailed experimental protocols for solubility determination, and outline the critical safety and handling procedures required for this reactive organosilicon compound.
Introduction: The Chemical Nature of this compound
This compound is a unique organosilicon compound characterized by a central silicon atom bonded to three vinyl groups and one chlorine atom. This structure dictates its solubility and reactivity profile. The molecule possesses a nonpolar character due to the vinyl groups, while the silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack. This duality governs its interactions with organic solvents. For practical applications, understanding its solubility is not merely a matter of dissolution but a crucial aspect of controlling its reactivity.
The general principle of "like dissolves like" serves as a primary guide. Nonpolar or weakly polar aprotic solvents are expected to be effective in dissolving this compound, while protic solvents will react with it.
Qualitative and Quantitative Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature, largely due to its reactive nature. However, based on the behavior of analogous chlorosilanes and fundamental chemical principles, a comprehensive qualitative and semi-quantitative profile can be constructed.
Solubility in Aprotic Solvents
This compound is generally miscible with a wide array of aprotic organic solvents. In these solvents, the primary intermolecular forces are van der Waals interactions, which are compatible with the nonpolar vinyl groups of the solute.
| Solvent Class | Solvent Example | Qualitative Solubility/Miscibility | Rationale and Field Insights |
| Nonpolar Aprotic | |||
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | These solvents readily solvate the vinyl groups of this compound, leading to complete miscibility. They are excellent choices for reactions where the reactivity of the Si-Cl bond needs to be moderated. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Similar to aliphatic hydrocarbons, aromatic solvents are effective at solvating this compound. Their higher polarity compared to aliphatic hydrocarbons may offer slightly different reaction kinetics in some cases. |
| Weakly Polar Aprotic | |||
| Ethers | Diethyl Ether, Tetrahydrofuran (THF)[1][2] | Miscible | Ethers are excellent solvents for this compound. The ether oxygen can weakly coordinate with the silicon atom, which can be beneficial for certain reactions. THF is a common choice for Grignard reactions involving vinylsilanes.[2] |
| Halogenated Solvents | Dichloromethane (DCM)[3], Chloroform | Miscible | These solvents offer good solubility and are relatively inert. DCM is a versatile solvent for a wide range of organic reactions involving chlorosilanes. |
| Polar Aprotic | |||
| Ketones | Acetone | Use with Caution/Reactive | While this compound may initially appear soluble, ketones can contain trace amounts of water, which will lead to hydrolysis. Furthermore, enolizable ketones can react with the chlorosilane. Use of anhydrous acetone is critical, and even then, slow reaction can occur. |
| Esters | Ethyl Acetate | Soluble (with caution) | Similar to ketones, esters must be scrupulously dry. The carbonyl group can potentially interact with the silicon center, and trace moisture will lead to decomposition. |
| Nitriles | Acetonitrile | Soluble (with caution) | Acetonitrile is a polar aprotic solvent that can dissolve this compound. However, its hygroscopic nature necessitates the use of a very dry grade to prevent hydrolysis. |
Interaction with Protic Solvents: A Matter of Reactivity
In the context of protic solvents, the concept of solubility is superseded by reactivity. The highly electrophilic silicon atom and the good leaving group character of the chloride ion make this compound susceptible to rapid and often exothermic reactions with protic species.
| Solvent Class | Solvent Example | Interaction Profile | Reaction Products and Implications |
| Protic | |||
| Water | Water (H₂O) | Violently Reactive | This compound undergoes rapid hydrolysis to form trivinylsilanol (which is unstable and self-condenses to form siloxanes) and hydrochloric acid. This reaction is highly exothermic and releases corrosive HCl gas.[4] |
| Alcohols | Methanol, Ethanol | Highly Reactive | The reaction with alcohols (alcoholysis) is analogous to hydrolysis, yielding trivinylalkoxysilanes and hydrochloric acid. This reaction is a common synthetic route to produce functionalized silanes but must be carefully controlled. |
| Amines (Primary & Secondary) | Highly Reactive | Amines will readily react with the Si-Cl bond to form silylamines. This reactivity is harnessed in various synthetic applications. |
Experimental Determination of Solubility and Reactivity
Due to the moisture-sensitive nature of this compound, all experimental work must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Protocol for Quantitative Analysis by Gas Chromatography (GC)
Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) is a suitable method for quantifying this compound in an organic solvent, as the detector response is less dependent on the specific chemical nature of the analyte compared to a Flame Ionization Detector (FID).[4][5][6][7]
Step-by-Step Protocol:
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Thermal Conductivity Detector (TCD).[5]
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.53 mm, 5.0 µm film thickness) is recommended.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 5 mL/min).[8]
-
Temperatures:
-
Injector: 150°C
-
Detector: 200°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 150°C at 10°C/min.
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the anhydrous solvent of interest at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % v/v).
-
Inject a fixed volume (e.g., 1 µL) of each standard into the GC.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
-
Sample Analysis:
-
Prepare a saturated solution of this compound in the chosen anhydrous solvent under an inert atmosphere, stirring for 24 hours at a constant temperature.
-
Allow the solution to settle, then carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the anhydrous solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC using the same method as for the standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
-
Monitoring Reactivity with Protic Solvents by Spectroscopy
The reaction of this compound with protic solvents can be monitored in real-time using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR Spectroscopy:
-
Principle: The reaction can be followed by monitoring the disappearance of the Si-Cl stretching vibration and the appearance of O-H (from silanol) and Si-O-Si (from siloxane) or Si-O-R (from alkoxysilane) absorption bands.[9]
-
Methodology:
-
Acquire a background spectrum of the anhydrous protic solvent (e.g., ethanol).
-
Inject a small amount of this compound into the solvent in an ATR-FTIR reaction cell.
-
Record spectra at regular time intervals to observe the changes in the characteristic absorption bands.
-
NMR Spectroscopy:
-
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the vinyl protons of the product (e.g., trivinylalkoxysilane) and the protons of the alcohol.[10][11]
-
Methodology:
-
Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Inject a stoichiometric amount of the protic reactant (e.g., methanol) into the NMR tube.
-
Acquire a series of ¹H NMR spectra over time to monitor the changes in the integrals of the reactant and product peaks, allowing for the determination of reaction kinetics.[12]
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or fluorinated rubber).[13]
-
Handling: Use scrupulously dried glassware and handle under an inert atmosphere.[13] Avoid contact with skin, eyes, and clothing.[13] Keep away from sources of ignition.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, acids, bases, and oxidizing agents. The container should be tightly sealed, and it is often recommended to store under an inert gas.[13]
-
Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.
Conclusion
The solubility of this compound is a critical parameter that is intrinsically linked to its reactivity. While it is readily miscible with a wide range of aprotic organic solvents, its interaction with protic solvents is characterized by rapid chemical transformation. This guide provides a framework for understanding these behaviors, offering both theoretical insights and practical experimental protocols. For researchers and developers, a comprehensive grasp of these principles is essential for the safe and effective utilization of this versatile organosilicon compound in synthesis and material science applications.
References
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- Beilstein Journals. (2015). NMR reaction monitoring in flow synthesis.
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An In-depth Technical Guide to the Hydrolysis Mechanism and Byproducts of Trivinylchlorosilane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Trivinylchlorosilane ((CH₂=CH)₃SiCl) is a trifunctional organosilane of significant interest for the synthesis of advanced materials, including polymers, resins, and surface modification agents. Its utility is fundamentally linked to its hydrolysis, a process that initiates the formation of siloxane networks. This technical guide provides a comprehensive examination of the core hydrolysis mechanism of this compound, from the initial nucleophilic attack to the formation of the transient trivinylsilanol intermediate and its subsequent condensation into various oligomeric and polymeric byproducts. We will explore the causality behind experimental choices for controlling this vigorous reaction and detail the self-validating analytical protocols required for characterizing the resulting products. This document is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references, to empower researchers in harnessing the reactivity of this versatile precursor.
Introduction: The Pivotal Role of Hydrolysis in Trivinylsilane Chemistry
Organosilanes are foundational to modern materials science, acting as molecular bridges between organic and inorganic materials.[1] this compound, with its three reactive vinyl groups and a hydrolyzable chloro moiety, is a potent precursor for creating cross-linked structures. The journey from this reactive monomer to a stable, functional material is dictated by its interaction with water.
The hydrolysis of the Si-Cl bond is not merely a preparatory step but the critical, rate-influencing phase that governs the structure of the final product. This process is characterized by the vigorous, exothermic reaction of the chlorosilane with water to produce a silanol (a compound containing a Si-OH group) and hydrogen chloride (HCl).[2][3] The resulting silanol is often a transient species, poised for subsequent condensation reactions that form stable siloxane (Si-O-Si) bonds.[4]
Understanding and controlling this hydrolysis and condensation cascade is paramount for achieving desired material properties. This guide will dissect this process, providing both theoretical understanding and practical, field-proven insights.
The Core Hydrolysis Mechanism: A Stepwise Nucleophilic Substitution
The hydrolysis of this compound is a classic example of a nucleophilic substitution reaction at a silicon center. The silicon atom, bonded to an electronegative chlorine atom, is electrophilic and thus susceptible to attack by a nucleophile, in this case, water.
The overall reaction is: (CH₂=CH)₃SiCl + 2H₂O → (CH₂=CH)₃SiOH + HCl
However, this transformation is not concerted. Computational studies on chlorosilane hydrolysis suggest a mechanism involving the coordination of water molecules.[5] The process can be visualized as a series of steps:
-
Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.
-
Intermediate Formation: A pentacoordinate silicon intermediate is formed.
-
Proton Transfer: A proton is transferred from the attacking water molecule, often facilitated by another water molecule acting as a proton shuttle.
-
Leaving Group Departure: The chloride ion is expelled, and a Si-OH bond is formed, yielding trivinylsilanol and hydrochloric acid.
The hydrochloric acid produced can further catalyze the reaction. The entire process is rapid and highly exothermic.
Caption: The hydrolysis of this compound to trivinylsilanol.
The Key Intermediate: The Elusive Trivinylsilanol
The primary product of this compound hydrolysis is trivinylsilanol ((CH₂=CH)₃SiOH). It is crucial to recognize that simple silanols, particularly trisilanols, are often highly unstable and prone to self-condensation.[4][6] While triarylsilanols with bulky substituents have been synthesized and isolated due to extreme steric hindrance preventing self-condensation,[6] trivinylsilanol is expected to be a transient intermediate under typical hydrolysis conditions. Its vinyl groups are not sufficiently bulky to prevent intermolecular reactions.
The vinyl groups themselves are generally stable to hydrolysis under these conditions and do not typically undergo side reactions.[6]
Byproduct Formation: The Inevitable Condensation Cascade
The formation of byproducts is dominated by the condensation reactions of the trivinylsilanol intermediate. Condensation is a process where two silanol groups react to form a siloxane bond and a molecule of water, or a silanol group reacts with a chlorosilane group to form a siloxane bond and HCl.
Dimerization and Linear Oligomerization
The first step in the condensation cascade is the formation of a dimer, hexavinyldisiloxane:
2 (CH₂=CH)₃SiOH → (CH₂=CH)₃Si-O-Si(CH₂=CH)₃ + H₂O
This dimer still possesses reactive vinyl groups and can be a significant component of the product mixture. Further condensation can lead to the formation of linear trimers, tetramers, and higher oligomers.
Formation of Cyclic Siloxanes
Intramolecular condensation of silanols can lead to the formation of cyclic siloxanes. For trifunctional silanes like trivinylsilane, the formation of cyclic trimers (D3) and tetramers (D4) is common. These cyclic structures are often volatile and can be identified as major byproducts.
Cross-Linked Polymeric Networks
As condensation proceeds, a highly cross-linked three-dimensional network of polysiloxane is formed. This is the intended product in many applications, such as in the formation of silicone resins. The extent of this cross-linking is dependent on reaction conditions. The hydrolysis of an alkyltrichlorosilane (where n=1 in the general formula RₙSiCl₍₄₋ₙ₎) is the basis for producing cross-linked silicones.[2]
Caption: Condensation pathways of trivinylsilanol leading to byproducts.
Experimental Protocols and Analytical Characterization
A controlled experimental setup is essential for studying or utilizing the hydrolysis of this compound. Due to the vigorous nature of the reaction and the evolution of corrosive HCl gas, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Controlled Hydrolysis
This protocol aims to achieve a controlled hydrolysis to favor the formation of lower molecular weight oligomers for analysis.
Materials:
-
This compound
-
Anhydrous diethyl ether or toluene
-
Deionized water
-
A weak base (e.g., pyridine, triethylamine, or sodium bicarbonate) for HCl neutralization
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the three-neck flask with a magnetic stirrer, a dropping funnel, and an inlet/outlet for an inert atmosphere.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether) in the flask under an inert atmosphere. A typical concentration would be in the range of 0.1-0.5 M.
-
In the dropping funnel, prepare a solution of water and a stoichiometric amount of a weak base (relative to the chlorosilane) in the same solvent.
-
Cool the reaction flask in an ice bath to manage the exothermic reaction.
-
Slowly add the water/base solution from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The resulting mixture will contain the hydrolysis/condensation products and the salt of the base (e.g., pyridinium chloride).
-
Filter the mixture to remove the salt.
-
The solvent can be removed under reduced pressure to yield the crude product mixture of trivinylsiloxanes.
Analytical Characterization
A multi-technique approach is necessary to fully characterize the complex mixture of products.
Table 1: Analytical Techniques for Product Characterization
| Technique | Information Provided | Expected Observations |
| ²⁹Si NMR Spectroscopy | Provides detailed information on the silicon environment. Distinguishes between unreacted silane, silanols, and various siloxane structures (linear, cyclic, cross-linked).[7][8][9][10] | Signals for this compound will decrease, while new signals corresponding to silanol intermediates and various siloxane (T-scaffolds) will appear. The chemical shifts are sensitive to the number of siloxane bridges.[1][9] |
| ¹H NMR Spectroscopy | Characterizes the vinyl protons. Can be used to monitor the disappearance of starting material and the appearance of products. Broadening of signals can indicate the formation of higher molecular weight species. | The vinyl proton signals will remain, but their chemical environment will shift slightly upon hydrolysis and condensation. The integration of these signals relative to an internal standard can provide quantitative data. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile byproducts, such as cyclic siloxanes (D3, D4).[11][12] | Expected to detect low molecular weight cyclic siloxanes and potentially the linear dimer if it is sufficiently volatile. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of the Si-Cl bond and the appearance of Si-OH (broad peak ~3200-3400 cm⁻¹) and Si-O-Si (broad peak ~1000-1100 cm⁻¹) bonds. | A time-course analysis will show the evolution of the characteristic absorption bands, confirming the progress of hydrolysis and condensation. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the oligomeric and polymeric products. | Will reveal the distribution of different sized oligomers and polymers formed during the condensation process. |
Conclusion
The hydrolysis of this compound is a fundamentally important yet complex process that dictates its utility in materials synthesis. While the primary hydrolysis product, trivinylsilanol, is a transient species, its formation is the gateway to a cascade of condensation reactions leading to a variety of byproducts, including linear and cyclic oligomers, and ultimately, cross-linked polysiloxane networks.
For researchers, scientists, and drug development professionals, mastering the control of this reaction through careful selection of stoichiometry, temperature, and catalysts is key to tailoring the final material properties. The analytical workflows presented herein provide a robust framework for a self-validating system to understand and optimize this powerful chemical transformation. By applying the principles and protocols outlined in this guide, the scientific community can better harness the potential of this compound for the development of next-generation materials.
References
- (29Si) Silicon NMR. (n.d.). Retrieved from University of Ottawa, NMR Facility website.
- Alkyl substituted chlorosilane RnSiCl4 n on hydrolysis class 11 chemistry JEE_Main. (n.d.). Vedantu.
- Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
- Typical 29Si NMR Chemical Shifts. (n.d.).
- Synthesis, Structure, and Reactions of a Novel Triarylsilanol with a Bowl-Type Framework: A Silanol Extremely Resistant to Self-Condensation. (2009).
- The hydrolysis of alkyl substituted chlorosilanes gives ______. (n.d.). Allen Digital.
- Bayer, E., et al. (1989). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.
- Iuga, C., et al. (2012). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 23, 1195–1207.
- The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. (n.d.).
- The synthesis and mass spectrometry of oligonucleotides bearing thiophosphoryl modifications of the predetermined localization. (n.d.).
- Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane. (2020, January 25). YouTube.
- Probing differences among Aβ oligomers with two triangular trimers derived from Aβ. (2023, May 22).
- Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or C
- Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Sequencing of Lignin Oligomers. Plant Physiology, 153(4), 1464-1478.
- Chapter 27 Mass spectrometry of oligosaccharides. (n.d.).
- Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. (2014, October 15). YouTube.
- Ashenhurst, J. (2020, September 14).
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An In-depth Technical Guide to the Chemical Compatibility of Trivinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivinylchlorosilane (TVCS) is a highly reactive organosilicon compound with significant utility in surface modification, polymer synthesis, and as a coupling agent. Its utility is predicated on the dual reactivity of its vinyl groups and the silicon-chloride bond. However, this same reactivity necessitates a thorough understanding of its chemical compatibility to ensure safe handling, prevent unintended reactions, and maintain the integrity of experimental systems and manufacturing processes. This guide provides a detailed examination of the chemical compatibility of TVCS, outlining its primary reaction mechanisms, offering a comprehensive compatibility chart, and presenting a validated experimental protocol for assessing its compatibility with novel materials.
Introduction to this compound (TVCS)
This compound, with the chemical formula (CH₂=CH)₃SiCl, is a colorless to light yellow liquid characterized by a sharp, pungent odor. It belongs to the family of organofunctional silanes, which act as molecular bridges between inorganic and organic materials. The molecule's utility is derived from its distinct reactive centers:
-
The Silicon-Chloride (Si-Cl) Bond: A highly reactive site susceptible to nucleophilic attack, most notably by water (hydrolysis), leading to the formation of silanols and corrosive hydrogen chloride (HCl) gas.[1][2]
-
The Vinyl (CH₂=CH) Groups: These unsaturated groups can participate in polymerization reactions, typically initiated by heat, light, or radical initiators.
This dual functionality allows TVCS to be a critical component in the synthesis of silicone polymers, a crosslinking agent for imparting durability and heat resistance, and a surface modification agent to enhance hydrophobicity or provide a reactive handle for further functionalization.
Core Mechanisms of Chemical Incompatibility
Understanding the chemical compatibility of TVCS begins with its principal modes of reaction. Incompatibility arises when a material or chemical substance either reacts with TVCS or catalyzes its degradation or polymerization. The primary mechanisms are detailed below.
Hydrolysis
The most significant incompatibility of TVCS is with water and moisture. The Si-Cl bond is extremely sensitive to hydrolysis.[1][2][3] The reaction proceeds rapidly, even with atmospheric moisture, to produce vinylsilanetriol and hydrogen chloride gas.[1] This reaction is problematic for several reasons:
-
Corrosion: The generated HCl is highly corrosive to many metals.[1]
-
Pressure Buildup: The reaction produces gaseous HCl, which can cause a dangerous pressure buildup in sealed containers.[3]
-
Loss of Reactivity: The intended reactivity of the Si-Cl bond is consumed.
-
Condensation: The resulting silanol intermediates are unstable and readily self-condense to form polysiloxane networks.
Due to this reactivity, TVCS must be stored in a dry, inert atmosphere.[2][3]
Nucleophilic Substitution
Beyond water, the electrophilic silicon atom in the Si-Cl bond is susceptible to attack by other nucleophiles.
-
Alcohols (Alcoholysis): Alcohols react with TVCS to displace the chloride and form trivinylalkoxysilanes ( (CH₂=CH)₃SiOR). This reaction is analogous to hydrolysis.[2][4]
-
Amines (Aminolysis): Primary and secondary amines react readily with the Si-Cl bond to form trivinylaminosilanes.[2][5]
These reactions are often used intentionally in synthesis but are a source of incompatibility when unintended.
Incompatibility with Acids, Bases, and Oxidizers
-
Acids and Bases: Both strong acids and bases can catalyze the hydrolysis and condensation reactions of TVCS.[2][3]
-
Oxidizing Agents: Strong oxidizers are incompatible with TVCS and can lead to vigorous, potentially explosive reactions.[2][3]
The following diagram illustrates the primary pathways of TVCS incompatibility.
Caption: Primary incompatibility mechanisms of this compound (TVCS).
Comprehensive Chemical Compatibility Chart
The following table summarizes the compatibility of this compound with various materials. This data is compiled from safety data sheets and chemical resistance guides.[6][7] Users must perform their own tests for critical applications, as compatibility can be affected by temperature, pressure, and the presence of impurities.
| Material Class | Specific Material | Compatibility Rating | Notes |
| Metals | Stainless Steel (304, 316) | Good | Recommended for handling and storage. Must be free of moisture. |
| Carbon Steel | Poor | Susceptible to corrosion from HCl generated during hydrolysis. | |
| Aluminum | Severe | Reacts with HCl. Not recommended. | |
| Brass, Bronze | Poor | Susceptible to corrosion. | |
| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Highly inert. Suitable for gaskets, seals, and labware. |
| Polypropylene (PP) | Good | Good resistance at ambient temperatures. | |
| Polyethylene (HDPE, LDPE) | Good | Good resistance at ambient temperatures. | |
| Polyvinyl Chloride (PVC) | Fair | May be attacked over time, especially by HCl byproduct. Testing is required. | |
| Nylon | Poor | Susceptible to attack by the chlorosilane moiety. | |
| Elastomers | Viton® (FKM) | Good | Good resistance. Suitable for seals and O-rings in controlled environments. |
| Buna-N (Nitrile) | Poor | Significant swelling and degradation. Not recommended. | |
| EPDM | Poor | Poor resistance. Not recommended. | |
| Silicone | Poor | Can be cross-reacted or degraded. Not recommended. | |
| Incompatible Chemicals | Water, Moisture | Severe | Reacts violently, producing corrosive HCl gas.[2][3] |
| Alcohols (Methanol, Ethanol) | Severe | Reacts to form alkoxysilanes.[2] | |
| Amines | Severe | Reacts to form aminosilanes.[2] | |
| Strong Oxidizing Agents | Severe | Fire and explosion hazard.[2][3] | |
| Strong Acids, Strong Bases | Severe | Catalyze hazardous reactions.[2][3] |
Rating Key:
-
Excellent: No effect.
-
Good: Minor effect, but suitable for most applications.
-
Fair: Moderate effect. Use with caution for short-term applications only.
-
Poor: Severe effect. Not recommended.
-
Severe: Violent or hazardous reaction.
Experimental Protocol for Compatibility Assessment
For novel materials or critical applications, direct compatibility testing is essential. This protocol, based on principles from ASTM D543, provides a framework for evaluating the compatibility of a material with TVCS.[8]
Objective
To determine the physical and chemical changes in a test material after controlled exposure to this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
Test material specimens (e.g., tensile bars, disks, or O-rings of known dimensions and weight)
-
Control specimens of the test material
-
Inert, sealable containers (e.g., glass vials with PTFE-lined caps)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance (±0.1 mg)
-
Calipers or micrometer
-
FTIR Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Fume hood and appropriate Personal Protective Equipment (PPE).[3][9]
Experimental Workflow
Caption: Workflow for experimental chemical compatibility testing of TVCS.
Step-by-Step Methodology
-
Preparation (Baseline Characterization):
-
Clean and dry at least three specimens of the test material.
-
Measure and record the initial weight (to ±0.1 mg) and dimensions of each specimen.
-
Causality: Establishing a precise baseline is critical to quantifying subtle changes after exposure.
-
Obtain a baseline FTIR spectrum of an unexposed specimen to identify its characteristic chemical bonds.
-
-
Exposure:
-
Place one characterized specimen into each sealable container. This must be done in a fume hood.
-
Purge the container with a gentle stream of inert gas (e.g., nitrogen) for 1-2 minutes to displace all air and moisture.
-
Causality: Removing moisture is paramount to prevent hydrolysis of TVCS, which would generate HCl and confound the results.
-
Add enough TVCS to fully immerse the specimen.
-
Seal the container tightly with a PTFE-lined cap. Prepare control containers with specimens but no TVCS.
-
Store all containers at the desired test temperature (e.g., ambient, 40°C) for a predetermined duration (e.g., 24 hours, 7 days).
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully open the containers in a fume hood.
-
Remove the specimens and allow any residual TVCS to evaporate in the fume hood.
-
Visual Inspection: Record any changes in color, surface texture, cracking, or crazing.
-
Gravimetric & Dimensional Analysis: Once dry, re-measure the weight and dimensions of the specimens. Calculate the percent change in weight and volume (swelling/shrinking).
-
Spectroscopic Analysis (Solids): Obtain a post-exposure FTIR spectrum of the specimen. Compare it to the baseline spectrum to identify any new peaks (indicating reaction) or loss of peaks (indicating degradation).
-
Chromatographic Analysis (Liquid): Analyze the TVCS liquid that the specimen was immersed in using GC-MS.
-
Causality: GC-MS is a highly sensitive technique used to detect any compounds that may have leached from the material into the TVCS, providing evidence of material degradation.
-
Data Interpretation
A material is considered compatible if, after exposure, it exhibits:
-
Minimal change in weight (<2%) and dimensions (<1%).
-
No significant visual degradation (cracking, discoloration).
-
No significant changes in its FTIR spectrum.
-
No detectable leachables in the GC-MS analysis of the TVCS.
Safe Handling and Storage
Based on its chemical incompatibilities, the following handling and storage procedures are mandatory:
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][3][9] The container must be tightly closed and stored under an inert gas atmosphere (nitrogen or argon) to prevent contact with moisture.[2][3]
-
Handling: Always handle TVCS in a chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), splash goggles, a face shield, and a lab coat.[3][9]
-
Spills: Absorb spills with dry, inert material such as sand or earth.[3] NEVER use water. [3]
-
Fire: Use dry chemical or carbon dioxide extinguishers.[10] DO NOT use water , as it will react violently and generate flammable hydrogen gas upon contact with metal surfaces.[1][10]
Conclusion
This compound is a valuable but highly reactive chemical. A comprehensive understanding of its chemical compatibility is not merely a technical detail but a critical prerequisite for its safe and effective use. The primary drivers of incompatibility are its violent reaction with water and its reactivity towards nucleophiles like alcohols and amines. Materials such as stainless steel and PTFE are generally suitable for handling and storage, while many common plastics, elastomers, and metals are not. For any application where compatibility is uncertain, a systematic experimental evaluation is the only reliable method to ensure material integrity and process safety.
References
-
U.S. Plastic Corp. CHEMICAL RESISTANCE CHART. Available from: [Link]
-
Pacific Water Technology. Materials-Compatibility-Chart.pdf. Available from: [Link]
-
Intertek. Evaluating the Resistance of Plastics to Chemical Reagents ASTM D543. Available from: [Link]
-
Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. Available from: [Link]
-
ResearchGate. (2017). Reaction of silicon with alcohols in autoclave. Available from: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available from: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. silicones.eu [silicones.eu]
The Thermal Stability of Vinyltrichlorosilane: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vinyltrichlorosilane (VTCS) is a pivotal bifunctional molecule utilized in the synthesis of advanced materials and pharmaceuticals. Its handling and processing, however, necessitate a comprehensive understanding of its thermal stability to mitigate potential hazards. This in-depth technical guide provides a thorough examination of the thermal characteristics of VTCS, synthesizing available safety data with predictive analysis of its decomposition pathways. While specific experimental data on the thermal decomposition of VTCS is not extensively available in the public domain, this guide extrapolates from the behavior of analogous organochlorosilanes and vinyl-containing compounds to provide a robust framework for its safe handling and application. Furthermore, it outlines detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to empower researchers to generate critical safety data.
Introduction to Vinyltrichlorosilane and the Imperative of Thermal Stability
Vinyltrichlorosilane (C₂H₃Cl₃Si) is a reactive organosilane that possesses both a vinyl group and a trichlorosilyl group. This dual functionality makes it a valuable precursor in the production of silicones, coupling agents, and as a surface modifier for a variety of substrates. In the pharmaceutical and drug development sectors, VTCS and its derivatives are explored for applications in drug delivery systems and biocompatible coatings.
The utility of VTCS is, however, intrinsically linked to its reactivity. The presence of the readily hydrolyzable Si-Cl bonds and the polymerizable vinyl group introduces potential thermal hazards. An uncontrolled exothermic decomposition can lead to a thermal runaway, presenting significant safety risks. Therefore, a deep understanding of the thermal stability of VTCS is not merely a matter of academic interest but a critical prerequisite for its safe storage, handling, and use in any research or manufacturing setting.
Safety First: Handling and Storage of a Reactive Silane
Vinyltrichlorosilane is classified as a flammable liquid that reacts violently with water and can undergo violent chemical changes at elevated temperatures and pressures[1]. The autoignition temperature is reported to be 505°F (263°C)[2].
Key Safety Precautions:
-
Moisture Sensitivity: VTCS reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can generate sufficient heat to ignite the flammable silane. All handling and storage must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon.
-
Flammability: VTCS is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and oxidizing agents. Containers should be tightly sealed and regularly inspected for any signs of leakage or damage.
Unraveling the Decomposition: Predicted Thermal Degradation Pathways
While specific experimental studies on the thermal decomposition of vinyltrichlorosilane are scarce, its degradation pathways can be predicted based on the known chemistry of organochlorosilanes and vinyl compounds. The decomposition is likely to proceed through a combination of radical and molecular elimination reactions.
Primary Decomposition Pathways:
-
Dehydrochlorination: Similar to the thermal decomposition of polyvinyl chloride (PVC), VTCS is expected to undergo dehydrochlorination, where HCl is eliminated to form a more unsaturated silane intermediate. This process can be initiated at elevated temperatures.[3][4]
-
Vinyl Group Polymerization: The vinyl group can undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators. This can lead to the formation of oligomeric or polymeric materials, which may have different thermal stabilities.
-
Si-C Bond Cleavage: At higher temperatures, homolytic cleavage of the silicon-carbon bond can occur, generating vinyl and trichlorosilyl radicals. These highly reactive species can then participate in a variety of secondary reactions.
-
Redistribution Reactions: At elevated temperatures, chlorosilanes can undergo redistribution reactions, where substituents on the silicon atom are exchanged. This could lead to the formation of other vinylsilanes and silicon tetrachloride.
Potential Decomposition Products:
Based on these pathways, a complex mixture of products can be expected from the thermal decomposition of VTCS. These may include:
-
Hydrogen Chloride (HCl)
-
Poly(vinyltrichlorosilane) and its degradation products
-
Silicon tetrachloride (SiCl₄)
-
Various chlorinated hydrocarbons
-
Char and other solid residues
The following diagram illustrates the potential primary decomposition pathways of vinyltrichlorosilane.
Caption: Predicted primary thermal decomposition pathways of vinyltrichlorosilane.
Quantifying Thermal Stability: Recommended Experimental Protocols
To obtain definitive data on the thermal stability of vinyltrichlorosilane, a systematic approach using established thermal analysis techniques is essential. The following section outlines detailed, yet adaptable, experimental protocols for TGA, DSC, and ARC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an excellent tool for determining the onset of decomposition and the mass loss profile.
Experimental Protocol: TGA of Vinyltrichlorosilane
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Use a purge gas of high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Sample Preparation:
-
Due to the reactivity of VTCS with atmospheric moisture, sample loading must be performed in a glove box or under a continuous stream of inert gas.
-
Use a hermetically sealed aluminum or platinum crucible to prevent volatilization before decomposition.
-
The sample size should be small, typically in the range of 5-10 mg.
-
-
TGA Method:
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a controlled rate, for example, 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Acquisition: Record the mass change and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at different temperature ranges to understand the stoichiometry of the decomposition steps.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides information on exothermic and endothermic events, such as decomposition, polymerization, and phase transitions.
Experimental Protocol: DSC of Vinyltrichlorosilane
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards.
-
Use a high-purity inert purge gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
As with TGA, sample preparation must be conducted in an inert and dry environment.
-
Use a high-pressure, hermetically sealed crucible (e.g., stainless steel or gold-plated copper) to contain any pressure generated during decomposition.
-
The sample size should be small, typically 1-5 mg.
-
-
DSC Method:
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -20°C) to observe any low-temperature transitions.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA.
-
-
Data Acquisition: Record the heat flow and temperature throughout the experiment.
-
-
Data Analysis:
-
Identify the onset temperature of any exothermic events, which indicates the start of decomposition or polymerization.
-
Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔHd).
-
Observe any endothermic peaks that may correspond to boiling or other phase transitions.
-
Accelerating Rate Calorimetry (ARC)
ARC is a specialized technique used to study the thermal runaway potential of a substance under adiabatic conditions. It provides critical data for process safety and hazard assessment.
Experimental Protocol: ARC of Vinyltrichlorosilane
-
Instrument Preparation:
-
Ensure the ARC system is properly calibrated and leak-tested.
-
The test is conducted in a sealed, robust sample bomb, typically made of a compatible material like Hastelloy C.
-
-
Sample Preparation:
-
Sample loading must be performed in an inert atmosphere glove box.
-
The sample mass should be carefully chosen to be representative but also to avoid exceeding the pressure limits of the bomb upon decomposition.
-
-
ARC Method (Heat-Wait-Search Mode):
-
The sample is heated in small temperature steps (e.g., 5°C).
-
After each step, the system waits for a set period to detect any self-heating (exothermic activity).
-
If self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature.
-
The temperature and pressure of the sample are then recorded as the reaction accelerates.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Obtain the time-to-maximum rate (TMR) and the self-heating rate as a function of temperature.
-
Generate pressure vs. temperature and pressure rate vs. temperature data to assess the potential for vessel rupture.
-
Summary of Thermal Analysis Techniques and Expected Data
| Technique | Principle | Key Parameters Measured | Insights for Vinyltrichlorosilane |
| TGA | Mass change vs. Temperature | Onset of decomposition, mass loss profile, residual mass | Determines the temperature at which VTCS starts to decompose and the extent of mass loss in different stages. |
| DSC | Heat flow vs. Temperature | Onset of exotherm, heat of decomposition (ΔHd) | Quantifies the energy released during decomposition, a key indicator of the potential hazard. |
| ARC | Temperature & Pressure vs. Time (adiabatic) | Onset of self-accelerating decomposition, TMR, pressure rise | Provides worst-case scenario data for thermal runaway, essential for process safety design. |
Integrated Approach to Thermal Hazard Assessment
A comprehensive understanding of the thermal stability of vinyltrichlorosilane requires an integrated approach that combines predictive chemistry with rigorous experimental testing.
Sources
Methodological & Application
Application Notes and Protocols: Trivinylchlorosilane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Reactivity of Trivinylchlorosilane for Advanced Polymer Networks
This compound (TVCS) is a trifunctional organosilane crosslinking agent that offers a unique combination of reactivity through its vinyl and chloro moieties. This dual functionality allows for the formation of robust, three-dimensional polymer networks with tailored mechanical and chemical properties. The vinyl groups can participate in free-radical polymerization or hydrosilylation reactions, while the chlorosilyl group provides a reactive site for condensation reactions with polymers containing active hydrogens, such as hydroxyl or amine groups. This document provides a comprehensive guide to the application of this compound as a crosslinking agent, with a focus on the underlying chemistry, detailed experimental protocols, and potential applications in advanced materials and drug delivery systems.
The Chemistry of this compound Crosslinking
The crosslinking efficacy of this compound stems from two primary reaction pathways:
-
Condensation Reaction of the Chlorosilyl Group: The silicon-chlorine bond is highly susceptible to nucleophilic attack by active hydrogen atoms present in functional groups like hydroxyl (-OH) or amine (-NH2) groups on the polymer backbone. This reaction results in the formation of a stable silicon-oxygen or silicon-nitrogen bond and the liberation of hydrogen chloride (HCl) as a byproduct. Given that each TVCS molecule has one chlorosilyl group, it can react with a polymer chain to graft the trivinylsilyl moiety onto it.
-
Reactions of the Vinyl Groups: Once grafted onto the polymer backbone, or in the presence of other vinyl-functional polymers, the three vinyl groups per TVCS molecule can undergo further reactions to form the crosslinked network. The primary mechanisms include:
-
Free-Radical Polymerization: In the presence of a radical initiator (e.g., peroxides) and/or heat or UV radiation, the vinyl groups can polymerize, creating covalent bonds between different polymer chains.
-
Hydrosilylation: If the polymer system also contains silicon-hydride (Si-H) groups, a platinum-catalyzed hydrosilylation reaction can occur, forming stable ethyl bridges between polymer chains.
-
The choice of polymer, curing conditions, and the presence of catalysts will dictate which of these mechanisms predominates, ultimately influencing the final properties of the crosslinked material.
Reaction Schematic: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
The crosslinking of hydroxyl-terminated PDMS with this compound is a prime example of the condensation and subsequent vinyl polymerization mechanism.
Caption: Reaction mechanism of PDMS crosslinking with TVCS.
Experimental Protocols
Safety and Handling of this compound
This compound is a flammable, corrosive, and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition and moisture.
Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
This protocol details the preparation of a crosslinked PDMS elastomer, a material widely used in microfluidics, seals, and biomedical devices.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (viscosity and molecular weight to be chosen based on desired final properties)
-
This compound (TVCS)
-
Anhydrous toluene or other suitable aprotic solvent
-
Acid scavenger (e.g., pyridine or triethylamine), optional but recommended
-
Radical initiator (e.g., dicumyl peroxide or benzoyl peroxide)
-
Nitrogen or Argon gas supply
-
Glass reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with nitrogen or argon for at least 30 minutes to remove air and moisture.
-
Dissolution of PDMS: In the reaction vessel, dissolve the hydroxyl-terminated PDMS in anhydrous toluene to achieve a desired concentration (e.g., 20-50% w/v). Stir the mixture until the polymer is fully dissolved.
-
Addition of this compound: Calculate the required amount of TVCS based on the molar ratio of Si-Cl to Si-OH groups. A stoichiometric excess of TVCS is often used to ensure complete reaction. Slowly add the TVCS to the stirred PDMS solution at room temperature. If using an acid scavenger, it should be added prior to the TVCS.
-
Condensation Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (e.g., 2-4 hours) to facilitate the condensation reaction between the chlorosilyl group of TVCS and the hydroxyl groups of PDMS.
-
Removal of Solvent and Byproducts: After the condensation reaction is complete, remove the solvent and any volatile byproducts (including excess acid scavenger and HCl) under reduced pressure using a rotary evaporator.
-
Addition of Radical Initiator: To the resulting vinyl-grafted PDMS, add the radical initiator. The amount of initiator will depend on the desired crosslinking density and curing temperature. Mix thoroughly until the initiator is uniformly dispersed.
-
Curing: Transfer the mixture to a mold of the desired shape. Cure the polymer in an oven or hot press at a temperature appropriate for the chosen initiator (e.g., 120-170 °C for peroxide-based initiators) for a specified time (e.g., 15-60 minutes).
-
Post-Curing: After the initial curing, it is often beneficial to post-cure the elastomer at a slightly higher temperature (e.g., 150-200 °C) for several hours in a vacuum oven to remove any residual volatile compounds and ensure complete crosslinking.
Quantitative Data Summary:
| Parameter | Typical Range | Influence on Final Properties |
| TVCS to PDMS-OH Molar Ratio | 1:1 to 1.5:1 | Higher ratios increase crosslink density, leading to higher modulus and hardness, but may reduce elongation at break. |
| Radical Initiator Concentration | 0.1 to 2.0 wt% | Affects the rate and extent of curing. Higher concentrations lead to faster curing and higher crosslink density. |
| Curing Temperature | 120 - 170 °C | Must be above the decomposition temperature of the initiator. Affects curing time. |
| Curing Time | 15 - 60 min | Dependent on temperature and initiator concentration. Insufficient time leads to incomplete crosslinking. |
Protocol 2: Surface Modification of a Biomaterial for a Drug-Eluting Coating
This hypothetical protocol outlines the use of this compound to create a crosslinked polymer network on the surface of a biomaterial, which could then be loaded with a therapeutic agent. This approach is relevant for applications such as drug-eluting stents or catheters.
Materials:
-
Biomaterial substrate with surface hydroxyl groups (e.g., plasma-treated PVC, or a hydroxyl-functionalized metal oxide surface)
-
This compound (TVCS)
-
Anhydrous aprotic solvent (e.g., toluene or hexane)
-
Acid scavenger (e.g., triethylamine)
-
Vinyl-functionalized comonomer (e.g., N-vinylpyrrolidone for hydrophilicity)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Therapeutic agent (drug)
-
UV curing system
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Preparation: Ensure the biomaterial substrate is clean and dry. If necessary, treat the surface to introduce hydroxyl groups (e.g., using an oxygen plasma treatment).
-
Grafting of TVCS: In a glovebox or under an inert atmosphere, prepare a dilute solution of TVCS and an acid scavenger in an anhydrous solvent. Immerse the prepared substrate in this solution for a specific time to allow the TVCS to react with the surface hydroxyl groups.
-
Rinsing: After the grafting step, rinse the substrate thoroughly with the anhydrous solvent to remove any unreacted TVCS and byproducts.
-
Co-polymerization and Crosslinking: Prepare a solution containing a vinyl-functionalized comonomer, the therapeutic agent, and a photoinitiator. Apply this solution to the TVCS-grafted surface using a suitable coating technique (e.g., dip-coating or spin-coating).
-
UV Curing: Place the coated substrate in a UV curing chamber under a nitrogen atmosphere and expose it to UV radiation of the appropriate wavelength and intensity to initiate polymerization of the vinyl groups, forming a crosslinked, drug-loaded coating.
-
Final Rinsing and Drying: After curing, rinse the coated substrate to remove any unreacted monomer or non-entrapped drug, and dry it under vacuum.
Caption: Workflow for creating a drug-eluting coating using TVCS.
Characterization of this compound-Crosslinked Polymers
The extent of crosslinking and the resulting material properties can be assessed using a variety of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Monitoring the Condensation Reaction: Disappearance of the Si-Cl peak and the -OH band of the polymer, along with the appearance of Si-O-Polymer bands, confirms the grafting of TVCS.
-
Monitoring Vinyl Polymerization: A decrease in the intensity of the peaks associated with the C=C stretching of the vinyl groups (around 1600 cm⁻¹) indicates that crosslinking has occurred.[1][2][3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR can provide detailed information about the silicon environment, allowing for the quantification of different crosslinking structures.
-
Mechanical Testing: Tensile testing can be used to determine properties such as Young's modulus, tensile strength, and elongation at break. These properties are directly related to the crosslink density.[4][5][6]
-
Swell Test: The degree of swelling in a suitable solvent is inversely proportional to the crosslink density. This can be used to calculate the average molecular weight between crosslinks.
-
Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the crosslinked polymer, while differential scanning calorimetry (DSC) can determine the glass transition temperature (Tg), which is often affected by crosslinking.
Applications in Drug Development
The unique properties of this compound make it a candidate for several applications in the pharmaceutical and biomedical fields:
-
Controlled Release Systems: By creating a crosslinked polymer matrix, the diffusion of an entrapped drug can be controlled, allowing for sustained release over time. The crosslink density can be tuned to modulate the release rate.
-
Hydrogels for Tissue Engineering: this compound can be used to crosslink hydrophilic polymers to form hydrogels. These hydrogels can serve as scaffolds for cell growth and tissue regeneration.
-
Biocompatible Coatings: As outlined in Protocol 2, TVCS can be used to create biocompatible and drug-eluting coatings for medical devices to prevent issues such as thrombosis or infection.[7][8][9]
-
Surface Modification of Biomaterials: The reactivity of the chlorosilyl group allows for the covalent attachment of TVCS to the surfaces of various biomaterials, which can then be further functionalized via the vinyl groups to alter surface properties like hydrophobicity, biocompatibility, and protein adhesion.[10][11][12][13][14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Crosslinking | - Insufficient initiator concentration- Curing temperature too low or time too short- Presence of inhibitors (e.g., oxygen) | - Increase initiator concentration- Optimize curing temperature and time- Ensure an inert atmosphere during curing |
| Brittle Material | - Excessive crosslink density | - Reduce the amount of TVCS- Decrease initiator concentration- Adjust the stoichiometry of reactants |
| Poor Adhesion of Coating | - Incomplete surface preparation- Insufficient grafting of TVCS | - Optimize surface pre-treatment (e.g., plasma cleaning)- Increase reaction time or temperature for TVCS grafting |
References
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Mechanical properties of covalent cross-linked silicone elastomers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Xing, Y., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
- Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. (2015). RSC Advances, 5(110), 90875-90886.
- Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. (2022). Polymers, 14(16), 3353.
- Polymer coatings on drug-eluting stents: Samson's hair and Achilles' heel? (2010). EuroIntervention, 6(1), 14-16.
- Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. (2022). Polymers, 14(1), 193.
- Method of preparing alkyl functionalized polysiloxane. (2022). Google Patents.
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Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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FTIR spectra with respect to silane variation for the bulk of Sil-crosslinked PE (1700-650 cm-1 ) A) Silane 2.28 phr B) 6.83 phr C) 11.38 phr and D) 27.33 phr. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Preparation of new C8H4F13-polydimethylsiloxane membranes via a 'cross-linking' reaction using trichloro(perfluoro-octyl)silanes: Effect of cross-linker amount. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
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Optimization of a Chlorosilane Reaction with Oxidized Polydimethylsiloxane. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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DIFFERENT STRUCTURES FORMED DURING CROSSLINKING OF POLYETHYLENE WITH VINYL TRIETHOXYSILANE FTIR, Si 29 NMR AND XPS STUDY. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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FTIR spectra of HMWPE and HMWPE crosslinked with 1.5 wt% of VTMOS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Biodegradable polymer coatings in drug-eluting stents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). Polymers, 16(2), 263.
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New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents. (2022). Polymers, 14(14), 2751.
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Surface Modification of Poly(Vinylchloride) for Manufacturing Advanced Catheters. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Surface modifications of biomaterials in different applied fields. (2023). RSC Publishing. Retrieved January 14, 2026, from [Link]
- Surface Modification of Medical-Grade Titanium and Polyvinyl Chloride with a Novel Catechol-Terminated Compound Containing Zwitterionic Sulfobetaine Functionality for Antibacterial Application. (2022). International Journal of Molecular Sciences, 23(21), 13348.
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Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Trivinylchlorosilane for surface modification of silica nanoparticles
Application Note & Protocol Guide
Topic: Trivinylchlorosilane for Surface Modification of Silica Nanoparticles: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Surface Engineering in Nanomaterial Science
Silica nanoparticles (SiNPs) represent a cornerstone of modern nanomaterials, prized for their tunable size, high surface area, and general biocompatibility.[1] In their nascent state, however, their hydrophilic surface, rich in silanol (Si-OH) groups, can limit their utility, particularly in hydrophobic polymer matrices or complex biological environments where uncontrolled protein adsorption can occur.[2] Surface modification is therefore not merely an optimization but a fundamental necessity to unlock their full potential.
This guide provides an in-depth exploration of the surface functionalization of silica nanoparticles using this compound (TVCS). The introduction of vinyl groups (–CH=CH₂) onto the silica surface transforms the nanoparticle into a versatile platform. These reactive moieties serve as crucial anchor points for a host of subsequent covalent conjugation chemistries, most notably thiol-ene "click" reactions and radical polymerizations.[3] This opens avenues for creating advanced polymer nanocomposites, targeted drug delivery systems, and novel biosensors.[1][4][5] As a Senior Application Scientist, this document is structured to provide not just a protocol, but the underlying rationale, ensuring that researchers can execute, troubleshoot, and adapt these methods with a high degree of confidence and scientific rigor.
Part 1: The Reaction - Covalent Grafting of this compound
The modification process hinges on the covalent reaction between the highly reactive silicon-chlorine bond of this compound and the surface silanol groups of the silica nanoparticle.
The Underlying Chemistry:
The primary reaction is a condensation reaction where the chlorosilane moiety reacts directly with a surface silanol group. This forms a stable, covalent siloxane bond (Si-O-Si) and releases hydrochloric acid (HCl) as a byproduct.[6][7][8] To ensure the reaction proceeds efficiently on the nanoparticle surface and to prevent unwanted side reactions, two conditions are critical:
-
Anhydrous Environment: this compound is highly susceptible to hydrolysis. Any moisture present in the solvent or on the glassware will cause the TVCS to react with water, leading to the formation of silanetriols. These intermediates will then rapidly self-condense to form polysiloxane oligomers in the solution, rather than bonding to the silica surface.[6][9]
-
Inert Atmosphere: The HCl byproduct can, in some systems, catalyze side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the introduction of atmospheric moisture and contains the reaction environment.
The use of a non-polar, anhydrous solvent like toluene is crucial for dispersing the hydrophilic silica nanoparticles (after drying) and solubilizing the organosilane. An amine base, such as triethylamine, is often included as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[7][10]
Diagram: Mechanism of Silanization
The following diagram illustrates the reaction between a surface silanol group on a silica nanoparticle and this compound.
Part 2: Experimental Workflow and Protocols
This section provides a comprehensive, two-stage protocol. First, the synthesis of silica nanoparticles via the well-established Stöber method, and second, the surface modification with TVCS.
Diagram: Overall Experimental Workflow
Protocol 2A: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol is adapted from standard methodologies to produce silica nanoparticles of approximately 100-200 nm.[11][12][13]
-
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (200 proof, anhydrous)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized Water
-
-
Procedure:
-
In a 500 mL round-bottom flask, combine 150 mL of ethanol, 20 mL of deionized water, and 10 mL of ammonium hydroxide.
-
Place the flask in a sonication bath for 15 minutes to ensure complete mixing.
-
While stirring vigorously with a magnetic stir bar, add 15 mL of TEOS dropwise to the solution over 5 minutes. A white, cloudy suspension will form.
-
Continue stirring at room temperature for at least 12 hours to allow for complete hydrolysis and condensation, forming the nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes. Discard the supernatant.
-
Wash the nanoparticles by resuspending the pellet in 100 mL of ethanol, sonicating for 10 minutes, and repeating the centrifugation (Step 5). Perform this wash step three times to remove unreacted precursors.
-
After the final wash, dry the white nanoparticle powder in a vacuum oven at 120 °C overnight. This step is critical as it removes physisorbed water and ethanol, and exposes the surface silanol groups required for the subsequent reaction.[14][15]
-
Protocol 2B: Surface Modification with this compound (TVCS)
-
CAUTION: This procedure involves a chlorosilane, which is corrosive and reacts with moisture to release HCl gas. It must be performed in a chemical fume hood using anhydrous techniques and appropriate personal protective equipment (gloves, safety glasses).
-
Materials:
-
Dried silica nanoparticles (from Protocol 2A)
-
This compound (TVCS, ≥97%)
-
Anhydrous Toluene
-
Anhydrous Ethanol (for washing)
-
-
Procedure:
-
Ensure all glassware (round-bottom flask, condenser) is oven-dried at 120 °C for at least 4 hours and cooled under a stream of inert gas (nitrogen or argon).
-
Add 1.0 g of the dried silica nanoparticles to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask. Disperse the nanoparticles by sonicating the sealed flask for 30 minutes to break up any aggregates.
-
Begin stirring and establish a gentle flow of nitrogen through the flask.
-
Using a syringe, slowly inject 2.0 mL of this compound into the suspension.
-
Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours with continuous stirring under the inert atmosphere.[11]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Collect the modified nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Wash the collected nanoparticles thoroughly with anhydrous toluene (2 x 50 mL) followed by anhydrous ethanol (2 x 50 mL) to remove any unreacted TVCS, HCl, and solvent. Use centrifugation to collect the particles between each wash.
-
Dry the final product, a fine white powder of vinyl-functionalized silica nanoparticles (Vinyl-SiNPs), in a vacuum oven at 80 °C overnight. Store in a desiccator to prevent moisture exposure.
-
Part 3: Characterization and Data Interpretation
Validating the success of the surface modification is a critical step. The following techniques provide complementary qualitative and quantitative evidence of functionalization.
| Parameter | Technique | Unmodified Silica (Expected Result) | Vinyl-Modified Silica (Expected Result) | Interpretation of Change |
| Functional Groups | FTIR Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretch from silanols). Strong peak at ~1100 cm⁻¹ (Si-O-Si).[12][16] | Diminished O-H peak. New peaks at ~1600 cm⁻¹ (C=C stretch) and ~1405 cm⁻¹ (Si-CH=CH₂).[3][17] | The appearance of vinyl peaks and reduction of the silanol peak confirms covalent attachment of the vinylsilane. |
| Organic Content | Thermogravimetric Analysis (TGA) | Minor weight loss (<5%) below 200°C (physisorbed water). Stable at higher temperatures.[14][15] | A distinct weight loss step between 200-600 °C corresponding to the thermal decomposition of the grafted vinyl groups.[18][19] | The percentage weight loss in the higher temperature range allows for the quantification of the silane grafting density on the surface. |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | e.g., 150 nm (depends on synthesis) with a low Polydispersity Index (PDI) < 0.2.[20] | Slight increase in diameter (e.g., 155-160 nm). PDI should remain low.[21] | A small, uniform increase in size is consistent with the addition of a surface monolayer. A large increase or high PDI suggests aggregation. |
| Surface Charge | Zeta Potential | Highly negative (e.g., -25 to -40 mV) at neutral pH due to deprotonated silanols.[20][22] | Less negative (e.g., -10 to -20 mV). | The neutralization of acidic silanol groups by the silane leads to a less negative surface charge, providing further evidence of a successful reaction. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the primary tool for qualitative confirmation. The key is to look for the appearance of peaks characteristic of the vinyl group and the attenuation of the broad silanol peak. The Si-O-Si backbone peak around 1090-1100 cm⁻¹ will be present in both samples and can be used as an internal reference.[17][23][24]
Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the amount of material grafted onto the nanoparticle surface.[15][25] By heating the sample under an inert atmosphere and measuring the weight loss as a function of temperature, one can determine the percentage of the total mass attributed to the organic vinylsilane layer. This is crucial for ensuring batch-to-batch consistency.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in a liquid dispersion.[22][26][27] A successful, non-aggregating modification should result in only a slight increase in particle size. A significant increase or a high PDI (>0.3) would indicate that the reaction conditions caused irreversible aggregation, a common pitfall. Zeta potential measures surface charge and provides insight into colloidal stability.[22]
Part 4: Applications and Future Directions
The successful synthesis of vinyl-functionalized silica nanoparticles creates a powerful and versatile intermediate for further innovation.
-
Advanced Polymer Composites: The vinyl groups can readily participate in polymerization reactions, allowing the nanoparticles to be covalently integrated into polymer matrices (e.g., polyethylene, silicone).[3][28][29] This creates a strong interface between the inorganic filler and the organic polymer, significantly enhancing mechanical properties like tensile strength and thermal stability.[4]
-
Platforms for Drug Delivery: While not a drug carrier on its own, the vinyl-functionalized surface is an ideal starting point for creating sophisticated drug delivery systems.[1][2] The vinyl group is a perfect handle for "click" chemistry, such as thiol-ene reactions, which can be used to attach:
-
Targeting Ligands: Antibodies or peptides that direct the nanoparticle to specific cells or tissues.
-
Therapeutic Agents: Covalently linking drugs to the surface for controlled release.
-
Stealth Moieties: Polymers like polyethylene glycol (PEG) to increase circulation time in the body.
-
-
Biosensor Development: The reactive surface can be used to immobilize enzymes, antibodies, or DNA probes for diagnostic applications. The high surface area of the nanoparticles allows for a high density of bioreceptor immobilization, potentially increasing sensor sensitivity.
References
- CHARACTERIZATION OF SILICA MODIFIED WITH SILANES BY USING THERMOGRAVIMETRIC ANALYSIS COMBINED WITH INFRARED DETECTION - Rubber Chemistry and Technology.
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The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling - PubMed. Available at: [Link]
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CHARACTERIZATION OF SILICA MODIFIED WITH SILANES BY USING THERMOGRAVIMETRIC ANALYSIS COMBINED WITH INFRARED DETECTION in - Rubber Chemistry and Technology. Available at: [Link]
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Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC. Available at: [Link]
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The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling - Preprints.org. Available at: [Link]
-
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling - Semantic Scholar. Available at: [Link]
-
(a) Synthesis of vinyl‐functionalized silica nanoparticles (VSNPs) from... - ResearchGate. Available at: [Link]
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Nanoparticle characterization: (A) Dynamic Light Scattering (DLS)... - ResearchGate. Available at: [Link]
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Application of Light Scattering Techniques to Nanoparticle Characterization and Development - Frontiers. Available at: [Link]
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(PDF) The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling - ResearchGate. Available at: [Link]
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Modified Silica Nanoparticles from Rice Husk Supported on Polylactic Acid as Adsorptive Membranes for Dye Removal - PMC - PubMed Central. Available at: [Link]
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TGA results of reference silica and silane modified silicas. - ResearchGate. Available at: [Link]
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CHARACTERIZATION OF SILICA MODIFIED WITH SILANES BY USING THERMOGRAVIMETRIC ANALYSIS COMBINED WITH INFRARED DETECTION | Request PDF - ResearchGate. Available at: [Link]
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Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites - MDPI. Available at: [Link]
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Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - NIH. Available at: [Link]
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Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis - Chemical Engineering Transactions. Available at: [Link]
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Dynamic Light Scattering & Nanoparticle Tracking Analysis (NTA) – when to use what for nano research - YouTube. Available at: [Link]
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FTIR spectra of silica (a), vinylated silica (b), activated silica (c),... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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a) FTIR spectra of SBA‐15 silica before and after functionalization... - ResearchGate. Available at: [Link]
-
FTIR spectra patterns of the non-functionalized and PVP-functionalized... - ResearchGate. Available at: [Link]
-
A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery - MDPI. Available at: [Link]
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Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC - NIH. Available at: [Link]
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Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - NIH. Available at: [Link]
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Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing - MDPI. Available at: [Link]
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silylation of the silica surface. Available at: [Link]
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Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction (1993). Available at: [Link]
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Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. Available at: [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Available at: [Link]
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Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica.. Available at: [Link]
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Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase - ResearchGate. Available at: [Link]
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hydrolysis and condensation of silicates : effects on structure - Semantic Scholar. Available at: [Link]
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Super-hydrophobicity of silica nanoparticles modified with vinyl groups - ResearchGate. Available at: [Link]
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Preparation of LLDPE/Modified Silica Nanoparticle with Triethoxyvinylsilane Film for Microwaveable Packaging - ResearchGate. Available at: [Link]
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Structures of hydrolysis–condensation product of tri- and tetra-functional silanes - ResearchGate. Available at: [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. Available at: [Link]
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Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials - MDPI. Available at: [Link]
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Schematic representation of hydrolysis and condensation reactions of a silica alkoxide precursor[30] - ResearchGate. Available at: [Link]
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Application Notes and Protocols: Preparation of Silicone Elastomers with Trivinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of silicone elastomers utilizing trivinylchlorosilane as a key crosslinking precursor. It delves into the fundamental principles of platinum-catalyzed hydrosilylation, the primary curing mechanism, and offers detailed, step-by-step protocols for the preparation of vinyl-functionalized silicone pre-polymers and their subsequent crosslinking. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide is intended to equip researchers with the necessary knowledge and practical protocols to successfully prepare and characterize silicone elastomers for a variety of applications, including in the medical and pharmaceutical fields.
Introduction: The Role of this compound in Silicone Elastomer Chemistry
Silicone elastomers are a versatile class of materials renowned for their exceptional thermal stability, chemical inertness, biocompatibility, and tunable mechanical properties.[1][2] These characteristics make them indispensable in a wide range of applications, from medical devices and drug delivery systems to advanced electronics and aerospace components.[3] The performance of a silicone elastomer is intrinsically linked to its crosslinked network structure, which is formed during the curing process.[4][5]
One of the most prevalent and efficient methods for curing silicone elastomers is through platinum-catalyzed hydrosilylation.[1][3][6] This addition-cure reaction involves the formation of stable silicon-carbon (Si-C) bonds by the reaction of a silicon-hydride (Si-H) group with a silicon-vinyl (Si-CH=CH₂) group.[1][3][4] This process offers significant advantages, including the absence of by-products, fast cure rates, and precise control over the crosslinking density.[1][3]
This compound (TVCS) serves as a critical building block in this chemistry. While not typically used as a direct crosslinker in the final formulation due to its high reactivity and the generation of HCl, it is instrumental in the synthesis of vinyl-functionalized siloxane precursors. These precursors, often vinyl-terminated or containing pendant vinyl groups, are the cornerstones for creating the crosslinkable polymer network. The vinyl groups introduced via TVCS or other vinylsilanes act as reactive sites for the subsequent hydrosilylation reaction with a hydride-functional crosslinker.
The Chemistry of Crosslinking: Platinum-Catalyzed Hydrosilylation
The core of forming a silicone elastomer lies in the platinum-catalyzed hydrosilylation reaction. This process involves the addition of a silane containing a silicon-hydride (Si-H) bond across the carbon-carbon double bond of a vinyl-functional siloxane.[1][6]
Key Components:
-
Vinyl-Functional Polysiloxane: The base polymer, typically a polydimethylsiloxane (PDMS) chain with vinyl groups at the ends or along the chain.[1]
-
Hydride-Functional Siloxane (Crosslinker): A siloxane copolymer containing multiple Si-H groups.[7] The number and location of these groups influence the crosslink density.
-
Platinum Catalyst: Typically Karstedt's catalyst, a platinum(0) complex, which is highly effective at low concentrations.[6][8]
The reaction proceeds without the formation of by-products, leading to a clean and well-defined network structure.[3] The ratio of Si-H to Si-Vinyl groups is a critical parameter that allows for precise control over the elastomer's mechanical properties, such as hardness and elasticity.[4]
Experimental Protocols
This section outlines the detailed procedures for synthesizing vinyl-functionalized silicone pre-polymers and their subsequent crosslinking to form elastomers.
Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS) Pre-polymer
This protocol describes the ring-opening polymerization of octamethylcyclotetrasiloxane (D₄) to produce a vinyl-terminated PDMS polymer. 1,3-divinyltetramethyldisiloxane is used as an end-capping agent to introduce the terminal vinyl groups.
Materials:
-
Octamethylcyclotetrasiloxane (D₄), 99%
-
1,3-divinyltetramethyldisiloxane, 97%
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, combine D₄ (e.g., 100 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (the amount will determine the final molecular weight).
-
Slowly add concentrated sulfuric acid (approximately 2% by weight of the total monomers) to the flask while stirring at room temperature.[9]
-
Continue stirring the reaction mixture at room temperature for approximately 22-24 hours. The progress of the polymerization can be monitored by checking the solid content of the mixture.[9]
-
Once the desired viscosity or solid content (typically >85%) is achieved, neutralize the acid catalyst by the slow and careful addition of moist sodium bicarbonate until effervescence ceases.
-
Add anhydrous sodium sulfate to the mixture to remove any residual moisture and stir for an additional hour.
-
Filter the mixture to remove the salts, yielding the clear, viscous vinyl-terminated PDMS pre-polymer.
Causality: The sulfuric acid acts as a catalyst for the ring-opening polymerization of the cyclic siloxane monomer (D₄). The 1,3-divinyltetramethyldisiloxane acts as a chain-stopper, controlling the molecular weight of the resulting polymer and introducing the terminal vinyl functionalities essential for crosslinking. The neutralization and drying steps are crucial for catalyst removal and quenching the reaction to ensure the stability of the pre-polymer.
Preparation of the Silicone Elastomer via Hydrosilylation
This protocol details the formulation and curing of the vinyl-terminated PDMS pre-polymer with a hydride-functional crosslinker.
Materials:
-
Vinyl-terminated PDMS (synthesized in Protocol 3.1)
-
Polymethylhydrosiloxane (PMHS) or a methylhydrosiloxane-dimethylsiloxane copolymer (as the crosslinker)
-
Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex), typically in xylene or vinylsiloxanes
-
Inhibitor (optional, e.g., 2-methyl-3-butyn-2-ol) to control the pot life
Formulation and Curing: The formulation is typically prepared as a two-part system to prevent premature curing.
Part A (Base Polymer):
-
To the vinyl-terminated PDMS, add the platinum catalyst (Karstedt's catalyst). The concentration of platinum is typically in the range of 5-20 ppm.
-
If desired, add a reinforcing filler such as fumed silica to improve the mechanical properties of the final elastomer.[4] This should be done under high shear mixing.
Part B (Crosslinker):
-
This part contains the hydride-functional siloxane crosslinker.
-
An inhibitor can be added to Part B to control the working time (pot life) of the mixed system by temporarily deactivating the platinum catalyst at room temperature.[6]
Mixing and Curing:
-
Thoroughly mix Part A and Part B in a precise ratio. The stoichiometric ratio of Si-H to Si-Vinyl groups is critical and typically ranges from 1:1 to 2.5:1, depending on the desired properties.[9][10]
-
After mixing, degas the formulation under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a mold of the desired shape.
-
Cure the formulation in an oven at a specified temperature, typically ranging from room temperature to 150°C.[4][9] The curing time will depend on the catalyst concentration, temperature, and the presence of any inhibitors. A typical curing schedule might be 150°C for 10 minutes.[9]
-
After curing, the elastomer can be demolded. A post-curing step (e.g., at a higher temperature for several hours) may be employed to ensure complete reaction and remove any volatile components.
Causality: The two-part system separates the catalyst from the crosslinker, preventing the hydrosilylation reaction from occurring until the two parts are mixed. The inhibitor provides control over the reaction rate at room temperature, allowing for sufficient working time. The curing temperature accelerates the reaction, leading to the formation of the crosslinked network. The final properties of the elastomer are a direct result of the formulation, specifically the molecular weight of the pre-polymer, the crosslinker type and concentration, and the Si-H to Si-Vinyl ratio.[4]
Characterization of Silicone Elastomers
A comprehensive characterization of the prepared silicone elastomers is essential to ensure they meet the required specifications for their intended application.
| Property | Analytical Technique(s) | Description |
| Mechanical Properties | Universal Testing Machine (Tensile Test) | Measures tensile strength, elongation at break, and Young's modulus, providing insights into the material's strength and flexibility.[1][11] |
| Durometer (Shore Hardness) | Determines the hardness of the elastomer, which is related to the crosslink density.[4][7] | |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the elastomer.[12] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and can be used to study curing kinetics.[13] | |
| Structural Analysis | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the disappearance of Si-H and Si-CH=CH₂ peaks, indicating the completion of the hydrosilylation reaction.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Provides detailed information about the polymer structure, including the degree of vinyl functionalization and crosslinking.[13][15][16] | |
| Rheological Properties | Rheometer | Characterizes the flow behavior of the uncured material and can monitor the curing process by measuring the change in viscosity and modulus over time.[11][13] |
Visualization of the Process
Chemical Reaction Pathway
Caption: Platinum-catalyzed hydrosilylation reaction.
Experimental Workflow
Caption: Experimental workflow for silicone elastomer preparation.
Conclusion
The preparation of silicone elastomers using this compound-derived precursors via platinum-catalyzed hydrosilylation is a robust and highly controllable process. By carefully selecting the molecular weight of the vinyl-functional pre-polymer, the type and concentration of the hydride crosslinker, and the Si-H to Si-Vinyl ratio, researchers can tailor the mechanical and thermal properties of the resulting elastomers to meet the demands of a wide array of advanced applications. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of high-performance silicone elastomers.
References
- Platinum Catalysts: The Key to High-Quality Silicone Rubber Products. (n.d.).
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - PubMed Central - NIH.
- Silicone Rubber Platinum-Based Catalysts. (2025, January 24). Wolife International.
- Silicone Rubber Platinum-Based Catalysts. (2015, June 4). SIMTEC.
- Platinum Catalysts for Hydrosilation. (n.d.). Scientific Spectator.
- Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. (n.d.). ResearchGate.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024, January 16). MDPI.
- Controlled Methodology for Development of a Polydimethylsiloxane–Polytetrafluoroethylene-Based Composite for Enhanced Chemical Resistance: A Structure–Property Relationship Study. (2020, August 27). ACS Omega - ACS Publications.
- Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (n.d.).
- Vinyl-Functional Silicones. (n.d.). Technical Library - Gelest.
- The synthesis of silicone elastomers using hydride-terminated,... (n.d.). ResearchGate.
- One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (n.d.). NIH.
- Chemistry behind various crosslinking techniques in silicone elastomers. (2024, August 16). Rubber World.
- Spatially Controlled Highly Branched Vinylsilicones. (n.d.). MDPI.
- 3D printing of transparent silicone elastomers using refractive index matching. (2021, November 30). OSTI.GOV.
- Material Characterization of 3D-printed Silicone Elastomers. (2025, August 6). ResearchGate.
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (2017, February 20). ResearchGate.
- Crosslinking of siloxane elastomers. (2025, August 7). ResearchGate.
- Method of synthesizing siloxane monomers and use thereof. (n.d.). Google Patents.
- Stable surface coating of silicone elastomer with phosphorylcholine and organosilane copolymer with cross-linking for repelling proteins. (2015, October 1). PubMed.
- 3D Printing of High Viscosity Reinforced Silicone Elastomers. (n.d.). PMC - PubMed Central.
- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (n.d.). Polymer Chemistry (RSC Publishing).
- A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers: synthesis, properties and thermal stability. (n.d.). RSC Publishing.
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Application Note & Protocol: Trivinylchlorosilane in the Synthesis of Vinyl-Functionalized Siloxanes
Introduction: The Significance of Vinyl-Functionalized Siloxanes
Vinyl-functionalized siloxanes are a cornerstone class of polymers in materials science, bridging the gap between the robustness of inorganic silicones and the versatile reactivity of organic chemistry. Their characteristic Si-O-Si backbone provides exceptional thermal stability, flexibility, and hydrophobicity, while the pendant or terminal vinyl (-CH=CH₂) groups serve as active sites for cross-linking and further functionalization. This dual nature makes them indispensable in a wide array of advanced applications, including:
-
High-Performance Elastomers: As the base polymer in addition-cure Liquid Silicone Rubber (LSR) and High-Temperature Vulcanized (HTV) rubber systems.
-
Adhesives and Sealants: Formulating materials with superior durability and weather resistance for the construction and automotive industries.[1]
-
Electronic Encapsulation: Providing a protective barrier for sensitive electronic components against moisture, shock, and thermal stress.
-
Reinforcing Agents: Vinyl silicone resins are added to silicone rubbers to significantly improve mechanical properties like hardness, tensile strength, and tear strength.[1]
-
Drug Development & Healthcare: Used in specialized drug delivery systems and medical-grade silicone products.
Trivinylchlorosilane, (CH₂=CH)₃SiCl, is a powerful trifunctional precursor used to introduce a high density of vinyl groups and create controlled, three-dimensional cross-linked structures. Its unique "T" structure, upon polymerization, forms highly branched silsesquioxane resins, which are critical for imparting hardness and rigidity to silicone materials. This guide provides an in-depth exploration of the reaction mechanisms and synthetic protocols for leveraging this compound in the production of advanced vinyl-functionalized siloxane resins.
This compound: Properties and Reactivity
A thorough understanding of the precursor's properties is fundamental to successful synthesis. This compound is a volatile, flammable, and corrosive liquid that requires careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1871-21-2 | [2] |
| Molecular Formula | C₆H₉ClSi | [1] |
| Molar Mass | 144.67 g/mol | N/A |
| Appearance | Colorless liquid, fumes in moist air | [3][4] |
| Density | 0.904 - 0.934 g/cm³ | [1][5] |
| Boiling Point | 132.3 °C at 760 mmHg | [1][2] |
| Flash Point | 15 - 24.5 °C | [1][2][5] |
| Refractive Index | ~1.4604 | [1][5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [5] |
Core Reactivity:
The reactivity of this compound is dominated by the highly polarized Si-Cl bond . This bond is exceptionally susceptible to nucleophilic attack by water, leading to a rapid and exothermic hydrolysis reaction. The resulting byproduct is corrosive hydrochloric acid (HCl). In contrast, the Si-Vinyl bonds are stable under these conditions, preserving the crucial functional groups for subsequent curing or modification steps, such as hydrosilylation.
Reaction Mechanism: From Chlorosilane to Siloxane Network
The transformation of this compound into a stable polysiloxane network is a two-stage process involving hydrolysis and condensation.
Step 1: Hydrolysis
The process begins with the hydrolysis of the silicon-chlorine bond. Water molecules attack the silicon center, displacing the chloride ion and forming a silanol group (Si-OH). This reaction is typically very fast and exothermic. Due to the trifunctional nature of the precursor, this occurs three times to form the highly unstable intermediate, trivinylsilanetriol.
(CH₂=CH)₃SiCl + 3 H₂O → (CH₂=CH)₃Si(OH)₃ + 3 HCl
Step 2: Condensation
The trivinylsilanetriol intermediates are highly reactive and immediately begin to self-condense. A silanol group from one molecule reacts with a silanol group from another, eliminating a molecule of water and forming a stable, flexible Si-O-Si (siloxane) bond. This polycondensation reaction propagates in three dimensions, building a highly cross-linked polymer network.
n (CH₂=CH)₃Si(OH)₃ → [(CH₂=CH)SiO₃/₂]ₙ + 1.5n H₂O
The resulting structure is a vinyl silsesquioxane, commonly known as a T-resin, where each silicon atom is bonded to one vinyl group and, on average, one and a half oxygen atoms, creating a rigid, cage-like structure.
Diagram: General Mechanism of Siloxane Formation
Caption: From precursor to polymer via hydrolysis and condensation.
Synthetic Protocol: Synthesis of a Vinyl T-Resin
This protocol details a standard laboratory procedure for the synthesis of a vinyl-functionalized silsesquioxane resin via the controlled hydrolysis of this compound.
Objective
To synthesize a vinyl T-resin suitable for use as a cross-linking agent or polymer modifier.
Materials & Equipment
-
Reagents: this compound (≥95%), Toluene (anhydrous), Deionized Water, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: 500 mL three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, 125 mL pressure-equalizing dropping funnel, condenser, nitrogen inlet/outlet, thermometer, separatory funnel, rotary evaporator.
Experimental Workflow
Caption: Workflow for Vinyl T-Resin Synthesis.
Step-by-Step Methodology
--- SAFETY FIRST ---
-
Perform all steps in a well-ventilated chemical fume hood.
-
This compound is flammable, corrosive, and reacts with moisture to release HCl gas.[3][6][7][8][9] Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and acid-resistant gloves.
-
Ensure all glassware is dry before use.
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser (with N₂ outlet to a bubbler), and the dropping funnel. Purge the entire system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a hydrolysis solution by mixing 25 mL of deionized water with 75 mL of toluene. Shake well to create a dispersion.
-
Initial Charge: Charge the reaction flask with 150 mL of anhydrous toluene. Begin stirring at approximately 200-300 RPM.
-
Precursor Addition: Slowly add 29.0 g (0.2 mol) of this compound to the stirring toluene in the reaction flask.
-
Hydrolysis: Begin adding the water/toluene mixture from the dropping funnel to the reaction flask dropwise.
-
Rationale: The hydrolysis of chlorosilanes is highly exothermic. A slow, controlled addition is critical to manage the reaction temperature and the rate of HCl gas evolution. Adding the water as a dispersion in toluene helps to further moderate the reaction.
-
-
Reaction Monitoring: Maintain the reaction temperature between 25-35 °C. If the temperature rises excessively, slow the addition rate or use an ice bath for cooling. The mixture will become hazy or cloudy as the siloxane and HCl form. After the addition is complete (approx. 60-90 minutes), let the mixture stir at room temperature for an additional 2 hours to ensure complete reaction.
-
Work-up & Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer twice with 100 mL portions of a 5% aqueous sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂ pressure.
-
Rationale: This step neutralizes and removes the acidic HCl byproduct.
-
Wash the organic layer twice more with 100 mL portions of deionized water to remove any remaining salts.
-
-
Drying: Drain the toluene layer into a flask and add anhydrous magnesium sulfate. Swirl and let it sit for 20-30 minutes to remove residual water.
-
Isolation: Filter off the magnesium sulfate. Concentrate the clear filtrate using a rotary evaporator under reduced pressure to remove the toluene. The final product will be a viscous, clear liquid or a solid resin.
Characterization of the Synthesized Resin
Confirming the structure and purity of the final product is a critical step.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Observations / Results |
| FTIR Spectroscopy | Functional Group Identification | * Strong, broad peak at 1000-1100 cm⁻¹: Confirms the formation of the Si-O-Si siloxane backbone.[10] * Peaks at ~1600 cm⁻¹ & ~3070 cm⁻¹: Indicate the presence of the C=C bond in the vinyl groups.[11] * Absence of a broad peak at ~3200-3400 cm⁻¹: Shows the removal of Si-OH groups, indicating a high degree of condensation. |
| ¹H NMR Spectroscopy | Structural Verification & Purity | * Multiplet signal between 5.5 - 6.5 ppm: Characteristic of the three protons of the -CH=CH₂ group.[12] The integration of this region relative to any residual solvent peaks can be used to assess purity. |
| ²⁹Si NMR Spectroscopy | Analysis of Silicon Environment | * Signals in the T³ region (approx. -80 ppm): Indicates fully condensed (CH₂=CH)Si(OSi)₃ units, confirming the formation of the cross-linked silsesquioxane structure.[13] |
| Gel Permeation (GPC) | Molecular Weight Analysis | * Provides the number average (Mn), weight average (Mw), and polydispersity index (PDI) of the resin, giving insight into the consistency of the polymerization. |
Conclusion
This compound is a highly effective precursor for creating vinyl-functionalized siloxane T-resins. Its controlled hydrolysis and condensation provide a robust method for synthesizing polymers with a high density of reactive vinyl groups and a rigid, cross-linked structure. The protocols and characterization methods outlined in this guide offer a comprehensive framework for researchers to successfully synthesize and validate these valuable materials for a multitude of advanced applications. Careful attention to reaction stoichiometry and safety protocols is paramount for achieving reproducible and reliable results.
References
- XJY SILICONES®. Why add vinyl silicone resins to silicone rubber?
- MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- PubChem, National Institutes of Health. Vinyltrichlorosilane.
- ChemicalBook. This compound CAS#: 1871-21-2.
- ResearchGate. 1H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane.
- ECHEMI. Vinyltrichlorosilane SDS, 75-94-5 Safety Data Sheets.
- Chemsrc. This compound | CAS#:1871-21-2.
- Fisher Scientific. SAFETY DATA SHEET - Trichlorovinylsilane.
- LookChem. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Spectrum Chemical. Material Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Glindia. Trimethylchlorosilane.
- Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING.
- Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra.
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hydrosilylation reactions involving Trivinylchlorosilane
An Application Guide to Hydrosilylation Reactions Involving Trivinylchlorosilane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting hydrosilylation reactions with this compound. This compound is a trifunctional organosilicon compound, offering a versatile platform for synthesizing highly branched macromolecules, functionalized silane coupling agents, and advanced materials. This document elucidates the core principles, catalyst selection, reaction mechanisms, and critical safety considerations. Detailed, step-by-step protocols for the exhaustive hydrosilylation with various hydrosilanes are provided, emphasizing experimental design for achieving high yields and product purity.
Introduction: The Strategic Importance of this compound in Hydrosilylation
Hydrosilylation is a cornerstone of organosilicon chemistry, facilitating the formation of stable silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[1][2] This atom-economical reaction is pivotal in the industrial production of silicones, silane coupling agents, and specialty polymers.[3]
This compound, SiCl(CH=CH₂)₃, stands out as a uniquely valuable reactant. Its structure incorporates three reactive vinyl groups available for hydrosilylation and a single, highly reactive chloro group. This trifunctional nature allows it to act as a core building block for creating complex, three-dimensional architectures. The sequential or exhaustive reaction of its vinyl groups enables the synthesis of carbosilane dendrimers and other branched polymers, while the chlorosilyl moiety serves as a versatile handle for subsequent functionalization or surface anchoring.[4]
Catalysis and Mechanism: Driving the Reaction
While thermodynamically favorable, hydrosilylation requires a catalyst to proceed at a practical rate.[5][6] Platinum-based complexes are the most effective and widely used catalysts in both industrial and academic settings.[2]
Catalyst Selection
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, hexachloroplatinic acid, often in an isopropanol solution, is highly effective but can sometimes be heterogeneous in silicone resins and may require an induction period.[1][7][8]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0)-divinyltetramethyldisiloxane complex is the modern catalyst of choice for most applications.[5][6][9] Its key advantages include:
-
High Activity: Enables reactions at low temperatures (room temperature to ~80 °C) and very low catalyst loadings (typically 5-50 ppm).[9][10]
-
Homogeneity: It is highly soluble in common organic and silicone-based reaction media, leading to consistent and reproducible results.[8]
-
No By-products: The addition reaction it catalyzes produces no volatile by-products, ensuring high atom economy.[9]
-
Other transition metals, including rhodium and ruthenium, have also been developed for specific applications, sometimes offering unique selectivity.[11][12]
The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle provides a framework for understanding how the catalyst facilitates the Si-C bond formation.
The key steps are:
-
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) center, forming a platinum(II) intermediate with hydride (Pt-H) and silyl (Pt-SiR₃) ligands.
-
Olefin Coordination: The alkene (a vinyl group from this compound) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically rate-limiting and determines the regioselectivity of the addition. For terminal alkenes, this insertion overwhelmingly favors the formation of the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon.[1][13]
-
Reductive Elimination: The final alkylsilyl product is eliminated from the platinum center, regenerating the active platinum(0) catalyst to re-enter the cycle.
Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.
Application Protocols: Synthesizing Functionalized Silanes
The following protocols provide detailed methodologies for the exhaustive hydrosilylation of this compound. The primary challenge and critical requirement for all procedures is the rigorous exclusion of moisture, as this compound and the resulting chlorosilyl products are extremely water-sensitive.[14][15]
Critical Safety Precautions
Hazard Warning: Chlorosilanes, including this compound and trichlorosilane, are highly corrosive, moisture-sensitive, and flammable liquids. They react violently with water, alcohols, and other protic compounds to release large amounts of corrosive hydrogen chloride (HCl) gas.[14][16] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles and a full-face shield are mandatory.[14][17]
-
Skin: Flame-resistant lab coat and compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber, consult glove compatibility charts).[14][18]
-
Respiratory: If there is any risk of vapor inhalation, a NIOSH-approved respirator with an acid gas cartridge is required.[14][18]
-
-
Equipment: Use oven-dried glassware assembled while hot under a stream of inert gas or use a glovebox. Employ Schlenk line techniques for all reagent transfers.
-
Spill Response: Spills must be neutralized with a dry, inert absorbent material like sand or soda ash. NEVER use water. [14]
General Experimental Workflow
Caption: General workflow for hydrosilylation of this compound.
Protocol 1: Exhaustive Hydrosilylation with Trichlorosilane
This protocol describes the synthesis of 1,1,1-trichloro-1-sila-4-(trichlorosilylethyl)-7-(trichlorosilylethyl)-silacycloheptane, a highly functionalized molecule with nine peripheral chloro groups.
-
Materials:
-
This compound (TVCS)
-
Trichlorosilane (TCS)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous Toluene (or other dry, non-polar solvent)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Setup: Equip a 250 mL three-neck, round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a thermometer, and a rubber septum. Thoroughly dry all glassware in an oven and assemble while hot under a stream of argon.
-
Charging Reactants: To the flask, add this compound (e.g., 8.03 g, 0.05 mol) and 100 mL of anhydrous toluene via syringe.
-
Catalyst Addition: While stirring, add Karstedt's catalyst solution via syringe to achieve a final platinum concentration of ~10 ppm relative to the total reactant mass.
-
Hydrosilane Addition: Add trichlorosilane (e.g., 22.3 g, 0.165 mol, 3.3 equivalents) dropwise to the stirred solution at room temperature using a syringe pump or dropping funnel over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing via ¹H NMR to observe the disappearance of the vinyl proton signals (~5.8-6.2 ppm) and the Si-H signal. FT-IR can also be used to monitor the disappearance of the Si-H stretch (~2250 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess trichlorosilane under reduced pressure.
-
Purification: Purify the resulting viscous liquid product by vacuum distillation to obtain the pure, functionalized chlorosilane.
-
Protocol 2: Exhaustive Hydrosilylation with Methyldichlorosilane
This protocol yields a product with six peripheral chloro groups and three methyl groups, offering different reactivity and solubility profiles.
-
Materials:
-
This compound (TVCS)
-
Methyldichlorosilane (MDCS)
-
Karstedt's catalyst
-
Anhydrous Toluene
-
-
Procedure:
-
Setup: Use the same inert atmosphere setup as described in Protocol 1.
-
Charging Reactants: Charge the flask with this compound (e.g., 8.03 g, 0.05 mol) and 100 mL of anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst to achieve a ~10 ppm platinum concentration.
-
Hydrosilane Addition: Add methyldichlorosilane (e.g., 18.9 g, 0.165 mol, 3.3 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours, or until the reaction is complete as determined by NMR or IR analysis.
-
Workup and Purification: Remove the solvent and excess methyldichlorosilane under vacuum. Purify the product by vacuum distillation.
-
Data Summary and Characterization
The success of the hydrosilylation is confirmed by the complete consumption of the vinyl and Si-H groups and the appearance of new signals corresponding to the newly formed ethyl bridges.
| Parameter | Protocol 1 (with TCS) | Protocol 2 (with MDCS) |
| Hydrosilane | Trichlorosilane (HSiCl₃) | Methyldichlorosilane (H₂Si(CH₃)Cl) |
| Stoichiometry (Hydrosilane:Vinyl) | ~1.1 : 1 | ~1.1 : 1 |
| Catalyst Loading (Pt) | 5 - 20 ppm | 5 - 20 ppm |
| Temperature | 50 - 70 °C | 60 - 80 °C |
| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Expected Yield | > 90% | > 90% |
| Key ¹H NMR Signals | Disappearance of 5.8-6.2 ppm (vinyl-H) and Si-H; Appearance of ~0.8-1.2 ppm & ~1.5-1.9 ppm (-(CH₂)₂-) | Disappearance of 5.8-6.2 ppm (vinyl-H) and Si-H; Appearance of ~0.8-1.2 ppm & ~1.5-1.9 ppm (-(CH₂)₂-) and ~0.4 ppm (Si-CH₃) |
| Key FT-IR Bands | Disappearance of ~3060 cm⁻¹ (=C-H), ~1600 cm⁻¹ (C=C), and ~2250 cm⁻¹ (Si-H); Appearance of ~2950 cm⁻¹ (sp³ C-H) | Disappearance of ~3060 cm⁻¹ (=C-H), ~1600 cm⁻¹ (C=C), and Si-H; Appearance of ~2950 cm⁻¹ (sp³ C-H) and ~1260 cm⁻¹ (Si-CH₃) |
Post-Reaction Functionalization
The true utility of these reactions lies in the reactivity of the newly installed chlorosilyl groups. The product from Protocol 1, for example, can be readily converted into a nona-alkoxysilane by reaction with an alcohol, or a nona-silanol through controlled hydrolysis. These subsequent modifications transform the corrosive intermediates into stable, highly functional materials suitable for applications in sol-gel processes, surface modification, and as precursors for hybrid organic-inorganic materials.[15][19][20]
References
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Wikipedia. (2023). Karstedt's catalyst. Retrieved from [Link]
- Frey, M. H., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
-
ResearchGate. (n.d.). Speier's catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]
-
ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? Retrieved from [Link]
- Vlasova, N. N., & Voronkov, M. G. (2020).
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
- Spectrum Chemical. (2010).
- ChemRxiv. (2021). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases.
- Exporters India. (n.d.).
- Fisher Scientific. (2009).
- Chemistry LibreTexts. (2021). 8.
- Gelest, Inc. (2015). TRICHLOROSILANE, 99%.
- Fisher Scientific. (2008).
- Bar-Ilan University. (n.d.).
- ResearchGate. (2025). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex.
- ResearchGate. (n.d.). Hydrosilylation of alkenes with methyldichlorosilane catalyzed by Fe3O4@SiO2-EDTA@Pt and Fe3O4@SiO2-DTPA@Pt.
- UFDC Image Array 2. (2018).
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC.
- ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.).
- PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- Surface Science and Technology. (n.d.).
- MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study.
- Progress in Chemistry. (n.d.). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride.
- qualitas1998.net. (2013).
- ResearchGate. (2025). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane.
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
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- 5. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
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- 20. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
Application Note: Surface Functionalization with Trivinylchlorosilane for Advanced Material Fabrication
Introduction
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast range of applications, from biocompatible coatings and biosensors to advanced composites and microelectronics. Trivinylchlorosilane (TVCS) is a particularly potent trifunctional organosilane that introduces a high density of reactive vinyl groups onto a surface. These vinyl functionalities serve as versatile platforms for subsequent chemical modifications, such as polymerization and click chemistry, allowing for the creation of complex, covalently bound surface architectures.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the successful grafting of this compound onto hydroxyl-bearing surfaces. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss essential characterization techniques to validate the surface modification.
Mechanism of this compound Grafting
The grafting of this compound onto a surface is a two-step process predicated on the presence of hydroxyl (-OH) groups on the substrate. The mechanism involves the hydrolysis of the highly reactive silicon-chlorine bond followed by a condensation reaction with the surface hydroxyls.[1]
-
Hydrolysis: In the presence of trace amounts of water, either in the solvent or adsorbed on the substrate surface, the chloro groups of TVCS hydrolyze to form silanol groups (Si-OH). This reaction is rapid and releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the TVCS molecule then react with the hydroxyl groups present on the substrate surface (e.g., silica, glass, or metal oxides). This condensation reaction forms stable, covalent siloxane (Si-O-Si) bonds, effectively tethering the trivinylsilane molecule to the surface.[1] Due to the trifunctional nature of TVCS, cross-linking between adjacent silane molecules can also occur, leading to the formation of a robust, networked polysiloxane layer on the surface.
The presence of the three vinyl groups on each grafted molecule provides a high density of reactive sites for further functionalization.
Experimental Workflow Overview
The successful grafting of this compound is critically dependent on meticulous substrate preparation and the maintenance of anhydrous reaction conditions to control the hydrolysis and condensation reactions. The overall workflow can be visualized as a three-stage process:
Caption: A high-level overview of the three key stages involved in the this compound grafting process.
Detailed Experimental Protocol
This protocol is designed for the grafting of this compound onto silica-based substrates such as glass slides or silicon wafers. Modifications for other hydroxyl-bearing substrates may be necessary.
Materials and Reagents
-
This compound (TVCS), 97% or higher purity
-
Anhydrous Toluene (or other suitable anhydrous solvent, e.g., hexane)
-
Acetone, ACS grade
-
Ethanol, absolute
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized (DI) water
-
Nitrogen gas, high purity
Equipment
-
Ultrasonic bath
-
Staining jars or beakers
-
Fume hood
-
Oven capable of reaching 120 °C
-
Schlenk line or glovebox (recommended for handling anhydrous solvent and TVCS)
-
Magnetic stirrer and stir bars
Step 1: Substrate Preparation (Cleaning and Hydroxylation)
The generation of a high density of surface hydroxyl groups is paramount for achieving a uniform and stable silane layer.
-
Initial Cleaning:
-
Place the substrates in a staining jar.
-
Sonicate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in absolute ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry with a stream of nitrogen.
-
-
Piranha Etching (for silica-based substrates):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Always add the acid to the peroxide, never the other way around. The solution will become very hot.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 110 °C for at least 1 hour or under a stream of high-purity nitrogen. The substrates are now highly hydrophilic and ready for silanization.
-
Step 2: this compound Grafting
This step should be performed under anhydrous conditions to prevent premature polymerization of the TVCS in solution.
-
Reaction Setup:
-
Place the dried, hydroxylated substrates in a clean, dry reaction vessel (e.g., a Schlenk flask or a sealed container within a glovebox).
-
If using a Schlenk line, evacuate the vessel and backfill with dry nitrogen three times to create an inert atmosphere.
-
-
Preparation of TVCS Solution:
-
Under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration may vary depending on the substrate and desired surface coverage.
-
Add the TVCS to the solvent dropwise while stirring.
-
-
Grafting Reaction:
-
Transfer the TVCS solution to the reaction vessel containing the substrates.
-
Ensure the substrates are fully immersed in the solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. Longer reaction times may be explored to increase grafting density.
-
Step 3: Post-Grafting Treatment and Curing
-
Rinsing:
-
Remove the substrates from the TVCS solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Perform a final rinse with a solvent such as acetone or ethanol to remove the toluene.
-
Dry the substrates with a stream of nitrogen.
-
-
Curing:
-
Place the grafted substrates in an oven at 110-120 °C for 30-60 minutes. This curing step helps to drive the condensation reaction to completion and remove any remaining water, forming a more stable and cross-linked silane layer.
-
-
Storage:
-
Store the trivinyl-functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and degradation of the vinyl groups.
-
Characterization of the Trivinyl-Functionalized Surface
Several analytical techniques can be employed to confirm the successful grafting of this compound and to assess the quality of the resulting surface.
| Technique | Purpose | Expected Outcome for Successful Grafting |
| Contact Angle Goniometry | To assess the change in surface wettability. | A significant increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the vinyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical functional groups on the surface. | Appearance of characteristic peaks for C=C stretching (around 1600 cm⁻¹) and Si-O-Si stretching (around 1000-1100 cm⁻¹). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Presence of Si and C peaks, and a decrease in the O signal from the substrate. High-resolution scans can confirm the presence of Si-C and C=C bonds. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted material. | A weight loss step corresponding to the decomposition of the organic trivinylsilane layer at elevated temperatures. |
| Atomic Force Microscopy (AFM) | To characterize the surface morphology and roughness. | An increase in surface roughness may be observed, indicative of the formation of the silane layer. |
Troubleshooting and Key Considerations
-
Incomplete or Patchy Coating: This is often due to inadequate surface cleaning and hydroxylation. Ensure the Piranha etching step is performed correctly and that the substrates are highly hydrophilic before grafting. Contamination with organic residues will inhibit the silanization reaction.
-
Aggregates on the Surface: This can result from excessive water in the reaction solvent, leading to the polymerization of TVCS in solution before it can react with the surface. Use high-purity anhydrous solvents and handle the reagents under an inert atmosphere.
-
Safety Precautions: this compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a fume hood with appropriate PPE. Piranha solution is extremely dangerous and must be handled with extreme caution.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the surface functionalization of substrates with this compound. The resulting high-density vinyl surface is a versatile platform for a multitude of subsequent chemical transformations, making it a valuable technique for researchers in materials science, biotechnology, and drug development. Careful attention to substrate preparation and anhydrous reaction conditions are the critical determinants for achieving a high-quality, uniform, and stable functionalized surface.
References
-
Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. (2021). RSC Advances. Available at: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). Polymers. Available at: [Link]
-
Recent Progress in Surface Modification of Polyvinyl Chloride. (2019). Polymers. Available at: [Link]
-
Hydrolysis of a trialkoxysilane and its reaction with a substrate with surface OH groups. ResearchGate. Available at: [Link]
-
Investigating the crosslinking effects on surface characteristics of vinyltrimethoxysilane‐grafted moisture‐cured low‐density polyethylene/ethylene vinyl acetate blend. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers. Available at: [Link]
-
Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022). International Journal of Biological Macromolecules. Available at: [Link]
-
Hydrolysis and Condensation of Silicates: Effects on Structure. (1988). Journal of Non-Crystalline Solids. Available at: [Link]
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. Google Patents.
-
Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. (2021). Polymers. Available at: [Link]
-
Water-Vapor Plasma-Based Surface Activation for Trichlorosilane Modification of PMMA. ResearchGate. Available at: [Link]
-
Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. (2010). Chemical Communications. Available at: [Link]
-
Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. (2011). Journal of Metals, Materials and Minerals. Available at: [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. Available at: [Link]
-
Kinetics of the Conversion of Silicon Tetrachloride into Trichlorosilane Obtained through the Temperature Control along a Plug-Flow Reactor. ResearchGate. Available at: [Link]
-
Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. (2022). Molecules. Available at: [Link]
-
Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition. (2024). Coatings. Available at: [Link]
-
Kinetics of the Conversion of Silicon Tetrachloride into Trichlorosilane Obtained through the Temperature Control along a Plug-Flow Reactor. Waseda University Repository. Available at: [Link]
-
Chlorotrimethylsilane. PubChem. Available at: [Link]
-
Temperature Dependence of the Concentration of Silanol Groups in Silica Precipitated from a Hydrothermal Solution. ResearchGate. Available at: [Link]
-
Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. ResearchGate. Available at: [Link]
Sources
Trivinylchlorosilane in the preparation of hydrophobic coatings
Application Note & Protocol Guide
Topic: Trivinylchlorosilane in the Preparation of Hydrophobic Coatings
Introduction: The Pursuit of Engineered Hydrophobicity
The development of robust hydrophobic and superhydrophobic surfaces is a cornerstone of modern materials science, with profound implications for applications ranging from self-cleaning coatings and anti-icing surfaces to corrosion prevention and biomedical devices.[1] The fundamental strategy to achieve high water repellency involves a two-pronged approach: creating a surface with low surface energy and engineering a specific micro- or nanoscale roughness.[2] Organosilanes have emerged as exceptionally versatile chemical agents for this purpose, capable of covalently bonding to a wide array of substrates and introducing desired functional groups.[3]
Among these, this compound (C₆H₉ClSi) presents a unique combination of properties. As a trifunctional chlorosilane, it possesses three reactive sites for cross-linking, enabling the formation of a stable, polymeric siloxane network. The vinyl (-CH=CH₂) groups, being nonpolar hydrocarbon moieties, provide the essential low surface energy that repels water. This guide provides an in-depth exploration of the chemical principles, experimental protocols, and critical considerations for utilizing this compound to fabricate high-performance hydrophobic coatings.
Core Mechanism: From Reactive Precursor to Stable Coating
The transformation of this compound from a liquid precursor to a solid, water-repellent coating is governed by a sequential two-step reaction: hydrolysis followed by condensation.[4][5] This process is characteristic of chlorosilanes and is fundamental to the formation of polysiloxane networks.
Step 1: Hydrolysis The silicon-chlorine (Si-Cl) bond in this compound is highly susceptible to nucleophilic attack by water. This reaction is rapid and exothermic, cleaving the Si-Cl bond to form a silanol group (Si-OH) and releasing hydrogen chloride (HCl) as a byproduct.[6] This initial step is critical as it generates the reactive silanol intermediates necessary for network formation. Due to its high reactivity with ambient moisture, this compound is considered hydrolytically sensitive.[7]
Step 2: Condensation The newly formed trivinylsilanol molecules are unstable and readily undergo condensation. This can occur in two ways:
-
Intermolecular Condensation: Two silanol molecules react with each other to form a stable siloxane bridge (Si-O-Si), releasing a molecule of water. Repeated condensation reactions build the cross-linked polymeric network.
-
Surface Condensation: A silanol group from the trivinylsilanol reacts with a hydroxyl group (-OH) present on the substrate surface (e.g., on glass, silica, or metal oxides). This forms a covalent Si-O-Substrate bond, ensuring the coating is strongly anchored to the surface.
The combination of extensive cross-linking from this trifunctional silane and the outward orientation of the nonpolar vinyl groups results in a robust, low-energy surface that exhibits significant hydrophobicity.
Caption: Mechanism of hydrophobic coating formation.
Experimental Protocols & Workflow
The successful application of a this compound coating relies on meticulous attention to substrate preparation, solution handling, and curing conditions. The following protocol details a standard dip-coating procedure, a widely used and scalable laboratory technique.
Materials and Equipment
-
Silane: this compound (CAS No. 1871-21-2)
-
Solvent: Anhydrous toluene or hexane
-
Substrates: Glass microscope slides, silicon wafers, or other hydroxyl-bearing materials
-
Cleaning Agents: Acetone, isopropanol, deionized water
-
Activation Agent (Optional): Piranha solution (H₂SO₄/H₂O₂) or UV-Ozone cleaner
-
Equipment: Laboratory fume hood, ultrasonic bath, dip-coater or robotic arm, oven or hot plate, contact angle goniometer.
Workflow Overview
The entire process, from substrate cleaning to final characterization, must be designed to ensure reproducibility and coating integrity.
Caption: Experimental workflow for coating fabrication.
Detailed Step-by-Step Protocol: Dip-Coating Method
CAUTION: this compound is flammable, corrosive, and reacts violently with water to produce toxic HCl gas.[6][8] All steps involving the handling of this chemical must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9]
-
Substrate Cleaning & Activation:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic and particulate contaminants.
-
Dry the substrates thoroughly with a stream of dry nitrogen gas.
-
Expert Insight: For optimal covalent bonding, the surface must be rich in hydroxyl (-OH) groups. Activate the cleaned substrates using a UV-Ozone cleaner for 15 minutes or by immersing them in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (Extreme caution is required when handling Piranha solution) .
-
Rinse the activated substrates extensively with deionized water and dry again with nitrogen. Use immediately.
-
-
Silane Solution Preparation:
-
Work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent premature hydrolysis of the silane.
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent like toluene or hexane. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.
-
Causality: Using an anhydrous solvent is critical to prevent the silane from polymerizing in the solution before it has a chance to react with the substrate surface. The concentration can be tuned to control the final coating thickness.
-
-
Coating Application:
-
Immerse the activated, dry substrate into the prepared silane solution for a controlled duration, typically ranging from 30 minutes to 2 hours.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s) using a dip-coater.
-
Expert Insight: The withdrawal speed is a key parameter in dip-coating. A slower speed allows for a thinner, more uniform film and better solvent evaporation, leading to a higher quality coating.
-
-
Rinsing and Curing:
-
Immediately after withdrawal, gently rinse the coated substrate with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed (non-bonded) silane molecules.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour.
-
Causality: The thermal curing step provides the energy needed to drive the condensation reaction to completion, forming a dense, stable, and covalently cross-linked polysiloxane network on the surface. This step is essential for the coating's durability.
-
Performance and Characterization
The efficacy of the hydrophobic coating is quantified by several key metrics. The data presented below are typical values expected from a well-executed coating procedure based on organosilane chemistry.[10][11]
| Parameter | Typical Value | Characterization Technique | Significance |
| Static Water Contact Angle | > 150° | Contact Angle Goniometry | Measures the degree of hydrophobicity; >150° indicates superhydrophobicity.[1] |
| Sliding Angle / Roll-off Angle | < 10° | Contact Angle Goniometry | Indicates low water droplet adhesion, a key feature for self-cleaning properties.[1] |
| Surface Roughness (Ra) | 50 - 200 nm | Atomic Force Microscopy (AFM) | Hierarchical roughness is crucial for achieving a stable superhydrophobic state. |
| Coating Thickness | 100 - 500 nm | Ellipsometry / Profilometry | Dependent on silane concentration and withdrawal speed; influences transparency and durability. |
Safety and Handling
Working with this compound requires strict adherence to safety protocols due to its hazardous properties.
-
Reactivity: Reacts vigorously with water, moisture, alcohols, and amines.[12] Store under an inert, dry atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Keep away from heat, sparks, and open flames.
-
Toxicity & Corrosivity: The compound and its hydrolysis byproduct (HCl) cause severe skin and eye burns and respiratory tract irritation.[8][13] Inhalation can be toxic.
-
Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and impervious gloves (e.g., nitrile or neoprene).[9] Ensure eyewash stations and safety showers are immediately accessible.[13]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Never add water to the waste container.[9]
References
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The Dual Role of Trivinylchlorosilane in Room Temperature Vulcanized (RTV) Silicone Rubber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the role and application of trivinylchlorosilane in the formulation of room temperature vulcanized (RTV) silicone rubber. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to empower researchers in developing robust and high-performance silicone elastomers.
Introduction: The Imperative for Advanced RTV Silicone Formulations
Room Temperature Vulcanizing (RTV) silicone rubbers are a cornerstone in numerous advanced applications, from medical devices and electronics encapsulation to high-performance sealants and adhesives.[1][2] Their versatility stems from a unique combination of properties, including excellent thermal stability, biocompatibility, and dielectric strength.[3] The final properties of these elastomers are critically dependent on the crosslinking chemistry employed during vulcanization.[1] This guide focuses on the multifaceted role of this compound, a key additive that can significantly enhance the performance of RTV silicone systems.
Physicochemical Properties and Dual Functionality of this compound
This compound ((CH₂=CH)₃SiCl) is a unique organosilicon compound featuring two distinct types of reactive sites: three vinyl groups and one chloro group. This dual functionality allows it to act as both a potent crosslinking agent and an effective adhesion promoter, depending on the curing chemistry of the RTV silicone system.
Role in Addition Cure RTV Systems
In addition cure (platinum-catalyzed) RTV systems, the primary role of this compound is as a crosslinker.[4][5] The vinyl groups of this compound readily participate in hydrosilylation reactions with silicon-hydride (Si-H) functional groups present in the silicone polymer or a separate crosslinker, forming stable ethyl bridges between polymer chains.[6] This reaction is catalyzed by a platinum complex and proceeds with no byproducts, resulting in a highly stable and pure elastomeric network.[4][5]
The trifunctionality of this compound allows for the creation of a high-density crosslinked network, which can significantly enhance the mechanical properties of the cured rubber, such as hardness and tensile strength.[7]
Role in Condensation Cure RTV Systems
In condensation cure (tin-catalyzed) RTV systems, this compound's chloro group becomes the primary reactive site.[8] The chloro group is highly susceptible to hydrolysis in the presence of atmospheric moisture, converting to a silanol (Si-OH) group and releasing hydrogen chloride (HCl) as a byproduct. This newly formed silanol group can then undergo condensation reactions with other silanol groups on the silicone polymer or other crosslinkers, forming stable siloxane (Si-O-Si) bonds and integrating into the polymer network.[9][10]
Simultaneously, the vinyl groups appended to the silicone backbone can act as reinforcement sites and may also improve adhesion to certain organic substrates.[7]
Mechanism of Action: A Deeper Dive
The efficacy of this compound hinges on its ability to chemically integrate into the silicone matrix and, in many cases, form covalent bonds with the substrate.
Crosslinking Mechanism
The crosslinking function of this compound is most prominent in addition cure systems. The platinum-catalyzed hydrosilylation reaction is highly efficient and provides excellent control over the final network structure.
Caption: Hydrosilylation crosslinking with this compound.
Adhesion Promotion Mechanism
In both cure systems, the chloro group (or its hydrolyzed silanol form) can play a crucial role in adhesion. The silanol groups can form strong hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates like glass, ceramics, and metals. Upon curing, these can convert to durable covalent Si-O-Substrate bonds, dramatically improving adhesion.
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Troubleshooting & Optimization
troubleshooting low yield in Trivinylchlorosilane synthesis
An in-depth guide to troubleshooting low yields in the synthesis of trivinylchlorosilane, tailored for chemical researchers and drug development professionals. This guide provides a comprehensive technical support center, complete with troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. It addresses specific issues that may be encountered during experimentation, offering practical solutions and insights.
PART 1: CORE DIRECTIVE
This technical support guide is designed to provide a deep dive into the common challenges associated with this compound synthesis. Rather than a rigid template, the structure of this guide is fluid, allowing for a more intuitive and problem-oriented approach to troubleshooting.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, the information presented herein is a synthesis of established chemical principles and practical, field-tested experience. The troubleshooting steps are designed to be self-validating, guiding the user through a logical process of elimination to identify and resolve the root cause of low yields.
Technical Support Center: Troubleshooting Low Yield in this compound Synthesis
This compound is a key intermediate in the synthesis of various organic and organosilicon compounds. Its synthesis, typically achieved through either a Grignard reaction or a hydrosilylation process, can be prone to low yields if not properly optimized. This guide will walk you through the most common issues and their solutions.
Troubleshooting Guide
Question 1: My Grignard synthesis of this compound is resulting in a low yield and a lot of solid precipitate. What's going on?
Low yields in the Grignard synthesis of this compound are often accompanied by the formation of solid precipitates, which are typically magnesium salts or polysiloxanes. Here are the likely culprits and how to address them:
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Reagent Purity and Handling: Grignard reagents are notoriously sensitive to moisture and air. Any contamination can lead to the decomposition of the Grignard reagent and the formation of unwanted byproducts.
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Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Side Reactions with Solvent: Tetrahydrofuran (THF), a common solvent for Grignard reactions, can be cleaved by chlorosilanes, leading to the formation of byproducts.[1]
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Solution: While THF is often necessary for the reaction, minimizing reaction time and maintaining a low temperature can help reduce the extent of this side reaction.
-
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Reaction Kinetics: The reaction between the Grignard reagent and the chlorosilane is fast.[2][3] If the addition of the chlorosilane is too quick, localized high concentrations can lead to polymerization and the formation of insoluble polysiloxanes.
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Solution: Add the chlorosilane slowly and with vigorous stirring to ensure it reacts with the Grignard reagent before it can polymerize.
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Question 2: I'm attempting a hydrosilylation synthesis of this compound, but the reaction is sluggish and the yield is poor. What should I investigate?
The hydrosilylation of acetylene with trichlorosilane is a powerful method for forming this compound, but its success hinges on several factors:
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Catalyst Activity: The platinum-based catalysts used in hydrosilylation are sensitive to poisoning by a variety of functional groups.
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Solution: Ensure that your acetylene and trichlorosilane are of high purity and free from catalyst poisons such as sulfur compounds.
-
-
Reaction Conditions: The temperature and pressure of the reaction can have a significant impact on the yield.
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Solution: Optimize the reaction temperature and pressure. Higher temperatures can lead to side reactions, while lower temperatures may result in a slow reaction rate.
-
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Side Reactions: A number of side reactions can occur during the hydrosilylation of acetylene, including the formation of bis(trichlorosilyl)ethane and the redistribution of trichlorosilane.[4]
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Solution: Careful control of the reaction conditions and the use of a selective catalyst can help to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Grignard reaction with chlorosilanes?
The Grignard reaction with chlorosilanes proceeds through a nucleophilic attack of the carbanion of the Grignard reagent on the electrophilic silicon atom of the chlorosilane. The reaction is typically fast and is influenced by the steric and electronic effects of the substituents on both the Grignard reagent and the chlorosilane.[3]
What are the advantages of the hydrosilylation route over the Grignard route for this compound synthesis?
The hydrosilylation route is often preferred for large-scale industrial production due to its higher atom economy and the avoidance of the use of flammable and moisture-sensitive Grignard reagents. However, the Grignard route can be more convenient for laboratory-scale synthesis.
How can I purify my this compound product?
This compound is typically purified by fractional distillation. It is important to perform the distillation under reduced pressure to avoid thermal decomposition of the product.
PART 3: VISUALIZATION & FORMATTING
Troubleshooting Workflow
Here is a visual representation of the troubleshooting process for low yields in this compound synthesis:
Caption: A simplified workflow for troubleshooting low yields.
Quantitative Data Summary
| Synthesis Route | Key Parameters | Common Issues |
| Grignard | Anhydrous conditions, slow addition of chlorosilane | Moisture contamination, solvent side reactions, polymerization |
| Hydrosilylation | High purity reagents, active catalyst | Catalyst poisoning, suboptimal temperature/pressure, side reactions |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be found in various organic synthesis journals and patents. It is crucial to consult a reliable source and to adapt the procedure to your specific laboratory conditions.
References
-
Jeong, M., Choi, M.-G., & Lee, Y. (Year). Side reaction induced by chlorosilane with THF in Grignard coupling reaction. ResearchGate. Retrieved from [Link]
-
(N.D.). Catalysis of hydrosilylation XIII. Gas‐phase hydrosilylation of acetylene by trichlorosilane on functionalised silica supported rhodium and ruthenium phosphine complexes. ResearchGate. Retrieved from [Link]
-
(N.D.). Kinetic studies on trichlorosilane synthesis. ResearchGate. Retrieved from [Link]
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(N.D.). Trichlorosilane. Organic Chemistry Portal. Retrieved from [Link]
- Jarkin, V. N., Kisarin, O. A., & Kritskaya, T. V. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis.
-
(N.D.). Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes. ResearchGate. Retrieved from [Link]
- (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry, 69(15), 5071-6.
- Sperotto, E., van Klink, G. P. M., & van Koten, G. (2008). Synthesis of Aminoarenethiolato-copper(I) Complexes. Organic Syntheses, 85, 209.
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(N.D.). Grignard Reagents and Silanes. Gelest, Inc. Retrieved from [Link]
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(N.D.). Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation. ResearchGate. Retrieved from [Link]
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(N.D.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
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(N.D.). Application of Mathematical Modeling in Optimization of Synthesis Process Parameters of Methylchlorosilane. Science Publishing Group. Retrieved from [Link]
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(2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Trivinylchlorosilane Concentration for Crosslinking
Welcome to the technical support center for optimizing trivinylchlorosilane (TVCS) concentration in crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you have the expertise to not only follow a method but to adapt and perfect it for your specific needs.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when using this compound as a crosslinking agent.
Q1: What is the fundamental mechanism of this compound as a crosslinking agent?
A1: this compound is a trifunctional crosslinking agent, meaning each molecule has three vinyl groups that can participate in polymerization. The crosslinking process is typically initiated by a free radical source, such as a thermal or photoinitiator. The initiator creates free radicals which then react with the vinyl groups of the TVCS and the monomers of the polymer backbone, incorporating the TVCS into the growing polymer chains. Because each TVCS molecule can connect to three different polymer chains, a three-dimensional crosslinked network is formed. This network structure is what imparts enhanced mechanical, thermal, and chemical resistance to the final polymer.
Q2: How does the concentration of this compound affect the properties of the final crosslinked polymer?
A2: The concentration of this compound is a critical parameter that directly influences the crosslink density of the polymer network.[1][2]
-
Low Concentration: Insufficient TVCS will result in a low crosslink density, leading to a soft, flexible material with potentially poor mechanical strength and high swelling in solvents.
-
Optimal Concentration: At an optimal concentration, a well-formed network is created, providing a balance of desirable properties such as high tensile strength, good elasticity, and improved thermal stability.[3]
-
High Concentration: An excessively high concentration of TVCS can lead to a very high crosslink density, resulting in a brittle and rigid material. This can also lead to incomplete reactions and the presence of unreacted vinyl groups in the final product, which can negatively impact its performance and biocompatibility.
The ideal concentration is application-dependent and must be determined empirically.
Q3: My crosslinking reaction with this compound is resulting in a gel-like, insoluble mass before I can fully process it. What is causing this premature gelation?
A3: Premature gelation is a common issue and is often due to the high reactivity of this compound. The primary causes include:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid and uncontrolled polymerization and crosslinking.[4]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization, which can lead to the rapid formation of a crosslinked network.
-
High this compound Concentration: As discussed, too much crosslinker can cause rapid gelation.
-
Moisture Contamination: this compound is highly sensitive to moisture. The chlorosilyl group can readily hydrolyze in the presence of water to form silanols, which can then condense to form siloxane (Si-O-Si) bridges, leading to an alternative and often uncontrolled crosslinking pathway.[5][6][7]
To troubleshoot this, consider reducing the initiator concentration, lowering the reaction temperature, decreasing the this compound concentration, and ensuring all reactants and solvents are anhydrous.
Q4: I am observing low gel content in my final product, indicating poor crosslinking efficiency. What are the potential reasons?
A4: Low gel content suggests that an effective crosslinked network has not been formed.[8][9][10][11] The common culprits are:
-
Insufficient Initiator: Not enough free radicals are being generated to initiate the polymerization of the vinyl groups.
-
Low this compound Concentration: There may not be enough crosslinker to form a continuous network.
-
Presence of Inhibitors: Impurities in your monomers or solvents can act as radical scavengers, terminating the polymerization reaction. Ensure your reagents are properly purified.
-
Low Reaction Temperature or Time: The reaction may not have been allowed to proceed for a sufficient time or at a high enough temperature to achieve a high degree of conversion.
-
Oxygen Inhibition: Oxygen is a well-known inhibitor of free radical polymerization. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I characterize the degree of crosslinking in my this compound-crosslinked polymer?
A5: Several techniques can be employed to quantify the crosslink density:
-
Gel Content Measurement: This is a straightforward and common method.[8][9][10][11] The crosslinked polymer is submerged in a suitable solvent. The un-crosslinked portion will dissolve, while the crosslinked gel will only swell. The gel content is the weight percentage of the insoluble, crosslinked polymer.
-
Swelling Studies: The degree of swelling of the crosslinked polymer in a solvent is inversely proportional to the crosslink density.[1][2][12]
-
Mechanical Testing: The modulus of the polymer in its rubbery state is directly proportional to the crosslink density.[3][13] Techniques like Dynamic Mechanical Analysis (DMA) can be used.
-
Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the vinyl C=C bonds of this compound, providing an indication of the extent of the reaction.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during your crosslinking experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete (low conversion) | 1. Insufficient initiator concentration. [4] 2. Low reaction temperature. 3. Presence of inhibitors in monomers or solvent. 4. Oxygen in the reaction system. | 1. Increase initiator concentration incrementally. 2. Increase reaction temperature in 5-10°C increments. 3. Purify monomers and use anhydrous, inhibitor-free solvents. 4. Ensure the reaction is conducted under a continuous inert atmosphere (N₂ or Ar). |
| Formation of an opaque or cloudy product | 1. Phase separation due to poor miscibility of this compound with the polymer. 2. Premature hydrolysis and condensation of the chlorosilyl group. [6] | 1. Use a co-solvent to improve miscibility. 2. Ensure rigorously dry conditions. Use anhydrous solvents and dry glassware. |
| Poor mechanical properties (e.g., weak and brittle) | 1. Non-optimal this compound concentration. 2. Incomplete reaction. | 1. Systematically vary the TVCS concentration to find the optimal range (see experimental protocol below). 2. Increase reaction time or temperature to drive the reaction to completion. |
| Final product is tacky or sticky | 1. Presence of unreacted monomers or this compound. 2. Low crosslink density. | 1. Purify the product by washing with a suitable non-solvent to remove unreacted species. 2. Increase the this compound concentration or optimize other reaction parameters to increase crosslink density. |
Experimental Protocols
The following protocols provide a starting point for optimizing this compound concentration. Remember to always perform these experiments in a well-ventilated fume hood and with appropriate personal protective equipment, as this compound is corrosive and reacts with moisture to produce HCl gas.
Protocol 1: Determining the Optimal this compound Concentration for Polystyrene Crosslinking
This protocol uses a free-radical polymerization of styrene with varying concentrations of this compound.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TVCS)
-
Benzoyl Peroxide (BPO) (or another suitable radical initiator)[14]
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Schlenk flasks and other dry glassware
Procedure:
-
Preparation: Set up a series of Schlenk flasks under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Monomer and Initiator Solution: In each flask, prepare a solution of styrene in anhydrous toluene. Add a fixed amount of BPO to each flask (e.g., 1 mol% with respect to the total moles of vinyl groups).
-
Varying this compound Concentration: To each flask, add a different concentration of this compound. A suggested starting range is from 0.5 to 10 wt% with respect to the styrene monomer.
-
Polymerization: Heat the reaction mixtures to a constant temperature (e.g., 80°C) and stir for a set amount of time (e.g., 24 hours).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Purification: Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and initiator.
-
Drying: Dry the crosslinked polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the resulting polymers for gel content, swelling behavior, and mechanical properties to determine the optimal this compound concentration.
Data Presentation: Effect of this compound Concentration on Polystyrene Properties
| TVCS Conc. (wt%) | Gel Content (%) | Swelling Ratio (in Toluene) | Tensile Strength (MPa) | Appearance |
| 0.5 | 45 | 15.2 | 8 | Soft, flexible |
| 1.0 | 75 | 8.5 | 25 | Tough, elastic |
| 2.5 | 92 | 4.1 | 40 | Rigid |
| 5.0 | 98 | 2.3 | 35 | Brittle |
| 10.0 | >99 | 1.5 | 20 (fractures easily) | Very brittle |
Note: The data in this table are representative and will vary depending on the specific reaction conditions.
Visualizations
Crosslinking Mechanism of this compound
Caption: Free-radical crosslinking with this compound.
Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing TVCS concentration.
References
Sources
- 1. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. tcichemicals.com [tcichemicals.com]
controlling the rate of hydrolysis of Trivinylchlorosilane
Technical Support Center: Trivinylchlorosilane Hydrolysis
A Senior Application Scientist's Guide to Controlling Reaction Kinetics
Welcome to the technical support center for this compound (TVCS). This guide is designed for researchers, scientists, and drug development professionals who utilize TVCS in their work. As a highly reactive organosilicon compound, controlling the rate of its hydrolysis is paramount for achieving desired outcomes, whether for surface modification, polymer synthesis, or as an intermediate in drug discovery pathways. This document provides in-depth, field-proven insights into managing this critical reaction, structured in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is this compound (TVCS) hydrolysis and why is its control so critical?
A1: this compound hydrolysis is a chemical reaction where the silicon-chlorine (Si-Cl) bonds of the molecule react with water. This is a nucleophilic substitution process that sequentially replaces the three chloride atoms with hydroxyl (-OH) groups, forming trivinylsilanetriol (TVST) and liberating hydrogen chloride (HCl) as a byproduct.[1] The resulting silanetriol is highly unstable and readily undergoes condensation, forming strong, stable siloxane (Si-O-Si) bonds.
Control is critical for several reasons:
-
Preventing Uncontrolled Polymerization: The reaction is extremely rapid and highly exothermic. Uncontrolled hydrolysis leads to the immediate formation of a cross-linked polysiloxane gel, which is often an undesired outcome.
-
Ensuring Product Consistency: For applications like surface modification or creating specific oligomeric structures, the rate of hydrolysis and condensation must be managed to ensure a uniform and reproducible product.
-
Safety: The reaction liberates HCl gas, which is corrosive and toxic.[2][3] A controlled reaction rate ensures this byproduct is released at a manageable and safe pace within a suitable ventilation system like a chemical fume hood.[4]
Q2: What is the core chemical mechanism of TVCS hydrolysis?
A2: The hydrolysis of TVCS proceeds through a two-stage mechanism: hydrolysis followed by condensation.[1]
-
Hydrolysis: Water molecules act as nucleophiles, attacking the electrophilic silicon atom. This occurs in a stepwise fashion. The first hydrolysis step is often the rate-determining one.
-
CH₂=CH)₃SiCl + H₂O → (CH₂=CH)₃SiOH + HCl
-
-
Condensation: The newly formed silanol groups are reactive and condense with each other (or with remaining Si-Cl groups) to form siloxane bridges, releasing water or HCl.
-
2 (CH₂=CH)₃SiOH → (CH₂=CH)₃Si-O-Si(CH₂=CH)₃ + H₂O
-
This process continues, leading to the formation of oligomers and eventually a cross-linked polymer network. The diagram below illustrates this pathway.
Caption: Hydrolysis and condensation pathway of this compound.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q3: My reaction is instantaneous, forming a solid gel the moment I add the TVCS. How can I slow it down?
A3: This is the most common issue with chlorosilanes and is almost always due to an excess of water and a lack of control over reaction conditions. Here are the primary levers to pull:
-
Solvent System: The most effective method is to conduct the reaction in a non-aqueous, inert solvent that is miscible with TVCS. Toluene, Tetrahydrofuran (THF), or Hexane are common choices. This allows you to control the introduction of water precisely. Crucially, ensure your solvent is anhydrous (dry) .
-
Water Stoichiometry: Water should be treated as a reagent, not just a solvent. It must be added in a controlled, stoichiometric, or sub-stoichiometric amount. Dissolve the required amount of water in a larger volume of a miscible solvent (like acetone or THF) and add this solution dropwise to the TVCS solution.
-
Temperature: The reaction is highly exothermic. Running the reaction at a low temperature (e.g., 0 °C or even -78 °C in a dry ice/acetone bath) will significantly reduce the reaction rate.[5]
-
Concentration: Work with dilute solutions of TVCS.[6] High concentrations increase the proximity of reactive molecules, accelerating condensation and gelation.
Q4: My hydrolysis seems incomplete, or the reaction has stalled. What steps can I take to drive it to completion?
A4: Incomplete hydrolysis typically occurs in overly controlled systems where a limiting factor is preventing the reaction from proceeding.
-
Insufficient Water: The most likely cause is that you have consumed all the water added to the system. Add more water (as a dilute solution, as described above) to re-initiate the reaction.
-
Low Temperature: While low temperatures slow the reaction, they can sometimes hinder it too much. After the initial controlled addition of water at low temperature, you can allow the reaction to slowly warm to room temperature to ensure it goes to completion.
-
Catalyst: While TVCS hydrolysis is rapid, the subsequent condensation can be pH-dependent. The hydrolysis of chlorosilanes generates HCl, which itself can catalyze the reaction.[7] In some systems, particularly with less reactive alkoxysilanes, a mild acid or base catalyst is added to control the rate, but this is less common for highly reactive chlorosilanes.[6][8] For TVCS, ensuring sufficient water is the primary concern.
Q5: I'm observing unexpected side products. What could be the cause?
A5: Side reactions with TVCS often involve the vinyl groups or reactions with the solvent.
-
Solvent Reactivity: Ensure your solvent is inert. Protic solvents like alcohols or amines will react with the Si-Cl bond.[3][9] For example, ethanol will produce ethoxysilane species. Ethers like THF can be cleaved under strongly acidic conditions (generated by HCl), although this is less common.
-
Vinyl Group Polymerization: While less common during hydrolysis, the vinyl groups can undergo polymerization under certain conditions (e.g., in the presence of radical initiators or certain metal catalysts). Ensure your reagents and glassware are clean and free of contaminants.
-
Incomplete Condensation: The "side products" may simply be a mixture of various oligomeric siloxanes (dimers, trimers, cyclic structures) because the condensation has not proceeded to a single polymeric state. This is highly dependent on the reaction conditions.
The following logic tree can help diagnose common issues:
Caption: Troubleshooting logic tree for TVCS hydrolysis.
Part 3: Experimental Design & Protocols
Q6: How do the primary experimental parameters quantitatively affect the hydrolysis rate?
A6: The rate is a function of several interdependent variables. The following table summarizes their general effects, based on established principles of silane chemistry.[6][8][10]
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Temperature | Exponential Increase | As with most chemical reactions, higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions.[5][6] |
| Water Concentration | Increases Rate | Water is a primary reactant. Increasing its concentration increases the probability of a successful collision with a TVCS molecule.[6] |
| TVCS Concentration | Complex Effect | Higher TVCS concentration increases the rate of the initial hydrolysis step but dramatically accelerates the subsequent condensation steps, often leading to gelation.[6] |
| Solvent Polarity | Complex Effect | A more polar solvent can help stabilize charged intermediates in the transition state, potentially accelerating the reaction. However, the primary role of the solvent is to act as a heat sink and control reactant concentration. |
| Mixing/Agitation | Increases Rate | Vigorous stirring ensures homogeneous distribution of reactants, preventing localized "hot spots" of high water concentration and promoting heat dissipation. |
Q7: Can you provide a step-by-step protocol for a controlled batch hydrolysis of TVCS?
A7: This protocol is designed to produce soluble siloxane oligomers by carefully controlling the reaction conditions.
Objective: To perform a controlled hydrolysis of this compound using a 1:1.5 molar ratio of TVCS to H₂O.
Safety Precautions:
-
This procedure must be performed in a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, compatible chemical-resistant gloves (e.g., heavy rubber), and a lab coat.[2]
-
TVCS reacts violently with water and is flammable.[2][9] Keep away from ignition sources and ensure all equipment is dry.[3][4]
-
Handle under an inert atmosphere (Nitrogen or Argon) to prevent premature reaction with atmospheric moisture.[9]
Materials:
-
This compound (TVCS)
-
Anhydrous Toluene
-
Deionized Water
-
Anhydrous Acetone
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Condenser and inert gas inlet/outlet (bubbler)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringes and needles
Protocol:
-
System Setup: Assemble the dry three-neck flask with the stir bar, condenser (with inert gas inlet), and a rubber septum on the third neck. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Reagent Preparation (TVCS Solution): In the inert atmosphere, add 100 mL of anhydrous toluene to the flask. Through the septum, slowly add 10.0 mL of this compound via syringe. Begin stirring and cool the flask to 0 °C using the ice-water bath.
-
Reagent Preparation (Water Solution): In a separate dry vial, prepare the water solution. Add 20 mL of anhydrous acetone. Using a microsyringe, add the precise stoichiometric amount of deionized water. Calculation is key here.
-
Controlled Addition: Transfer the water/acetone solution to the addition funnel. Add this solution dropwise to the rapidly stirring TVCS/toluene solution over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C throughout the addition. You may observe fumes of HCl gas evolving, which should be vented through the bubbler in the fume hood.
-
Reaction: Once the addition is complete, let the reaction stir at 0 °C for an additional 2 hours.
-
Warm-up: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for another 12-24 hours to ensure the condensation process proceeds as desired.
-
Work-up & Analysis: The resulting solution contains trivinylsiloxane oligomers in toluene. This solution can be analyzed via techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution, or the solvent can be removed under reduced pressure to yield the oligomeric product.
References
-
MATERIAL SAFETY DATA SHEET TRIMETHYL CHLOROSILANE. Exporters India. [Link]
-
TRICHLOROSILANE, 99% - Gelest, Inc. (2015-01-09). [Link]
-
SAFETY DATA SHEET - CNSI Microfluidics Lab (2019-04-25). [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula. [Link]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1991). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
-
Perni, S., & Prokopovich, P. (2015). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]
-
Mabande, G. T. P., et al. (2004). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Al-Sagheer, F. A., & Al-Suhibani, A. A. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. [Link]
-
Larsson, R., & Matell, M. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica. [Link]
-
Mohapatra, R. K., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. [Link]
-
The mechanism for the TMCS (trimethylchlorosilane) reactions with the available functional groups. ResearchGate. [Link]
-
Al-Sagheer, F. (2011). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. [Link]
-
Abdelmouleh, M., et al. (2002). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
Nenashev, A. V., et al. (2012). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. [Link]
-
Santos, J. C. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trivinylchlorosilane (TVCS) Polymerization
Introduction: Trivinylchlorosilane (TVCS) is a highly reactive trifunctional monomer prized for creating complex, cross-linked silicone-based polymers and materials. Its three vinyl groups offer extensive polymerization possibilities, while the reactive chlorosilyl moiety allows for grafting and surface modification. However, this high reactivity is a double-edged sword, frequently leading to challenging side reactions. This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource formatted in a direct question-and-answer style to address the most common issues encountered during TVCS polymerization.
Troubleshooting Guide & FAQs
Issue 1: Premature Gelation and Uncontrolled Cross-linking
Question: My reaction mixture turned into an insoluble gel almost immediately after adding the initiator, long before reaching the target conversion. What is causing this premature gelation?
Answer:
Probable Cause: The primary culprit behind premature gelation is the extreme sensitivity of the silicon-chloride (Si-Cl) bond to nucleophiles, particularly water.[1][2] Trace amounts of moisture in your monomer, solvent, or initiator solution will rapidly hydrolyze the TVCS. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group, forming a trivinylsilanol intermediate (TVCS-OH). These silanol intermediates are highly unstable and readily undergo self-condensation to form strong, irreversible siloxane (Si-O-Si) bridges.[3][4][5] Since TVCS is trifunctional, this condensation process quickly builds a highly cross-linked, three-dimensional network, resulting in gelation.
Key Side Reactions:
-
Hydrolysis: (CH2=CH)3Si-Cl + H2O → (CH2=CH)3Si-OH + HCl
-
Condensation: 2 (CH2=CH)3Si-OH → (CH2=CH)3Si-O-Si(CH=CH2)3 + H2O
This cascade can be catalyzed by both acid (including the HCl byproduct) and base.[6]
Solution Protocol: Rigorous Anhydrous Technique
The prevention of premature gelation hinges on the stringent exclusion of water from every component of your reaction system.
Step-by-Step Protocol:
-
Solvent Purification:
-
Choose a non-polar, aprotic solvent (e.g., toluene, hexane, THF).
-
Dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF, calcium hydride for hydrocarbons) and distill under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Verification: Use Karl Fischer titration to confirm water content is below 10 ppm.
-
-
Monomer and Reagent Preparation:
-
Distill this compound under reduced pressure immediately prior to use. Store the freshly distilled monomer under an inert atmosphere and over a molecular sieve (ensure the sieve is properly activated).
-
Any other reagents, such as co-monomers or chain transfer agents, must be similarly dried and deoxygenated. Liquid reagents should be distilled, and solid reagents dried in a vacuum oven.
-
-
Glassware and Reactor Setup:
-
All glassware must be oven-dried at >120°C for at least 12 hours and then cooled under a stream of dry nitrogen or argon.
-
Assemble the reactor hot and maintain it under a positive pressure of inert gas throughout the entire experiment. Use septa and cannulation techniques for all liquid transfers.
-
-
Inert Atmosphere:
-
Thoroughly purge the entire system (reactor, solvent, monomer) with a high-purity inert gas (N₂ or Ar) to remove both moisture and oxygen. Oxygen can inhibit radical polymerizations and react with anionic initiators.[7]
-
Visualizing the Problem: Hydrolysis & Condensation Pathway
The following diagram illustrates how trace water initiates the cascade leading to gelation.
Caption: Hydrolysis of TVCS to a silanol, followed by rapid condensation to form a gel network.
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization of TVCS stops at low conversion, or the reaction rate is much slower than expected. Why is this happening?
Answer:
Probable Cause: While TVCS is highly reactive in terms of its Si-Cl bond, the vinyl groups attached to silicon are electronically different from typical organic vinyl monomers like styrene or acrylates. The silicon atom has a lower electronegativity than carbon, which can influence the reactivity of the adjacent vinyl groups. In free-radical polymerizations, this can result in a lower propagation rate constant.
Several factors could be at play:
-
Inhibitor Contamination: Commercial TVCS is often stabilized with inhibitors (e.g., 4-tert-butylcatechol) to prevent premature polymerization during storage.[7] If not removed, these will scavenge the initial radicals generated by your initiator, creating an induction period or stopping the reaction altogether.
-
Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and can terminate growing polymer chains, leading to low conversion and low molecular weights.[7]
-
Initiator Inefficiency (Anionic Polymerization): In anionic polymerization, the choice of initiator is critical. If the initiator is too reactive, it may preferentially attack the Si-Cl bond instead of the vinyl group.[8][9] Conversely, if it is not reactive enough, initiation may be slow or incomplete.[8]
-
Steric Hindrance: The bulky trivinylsilyl group can create steric hindrance, slowing the approach of new monomers to the active center of the growing polymer chain.
Solution Protocol: Optimizing Reaction Conditions
Step-by-Step Protocol:
-
Monomer Purification:
-
Crucial Step: Remove inhibitors by passing the TVCS through a column of activated basic alumina or by distillation under reduced pressure. Store the purified monomer under an inert atmosphere and use it promptly.
-
-
Deoxygenation:
-
For radical polymerizations, subject the monomer and solvent to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
For all polymerization types, maintain a constant positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for radical systems as it is heavier and provides a better blanket).
-
-
Initiator Selection & Concentration:
-
Radical: Ensure your initiator (e.g., AIBN, Benzoyl Peroxide) is appropriate for your reaction temperature. The rate of initiation should be matched to the rate of propagation. Consider using a higher initiator concentration if propagation is sluggish, but be mindful that this can lower the final molecular weight.
-
Anionic: Use initiators like alkyllithiums (e.g., n-BuLi, sec-BuLi) with caution.[9] It may be beneficial to use a less nucleophilic initiator or to perform the reaction at very low temperatures (e.g., -78°C) to favor vinyl addition over Si-Cl attack.
-
-
Temperature Control:
-
Increasing the reaction temperature will generally increase the polymerization rate. However, it can also promote side reactions. Monitor the reaction exotherm carefully. A temperature increase may be necessary to overcome the activation energy for propagation.
-
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: Decision tree for troubleshooting low monomer conversion in TVCS polymerization.
Issue 3: Broad or Bimodal Molecular Weight Distribution
Question: My GPC results show a very high Polydispersity Index (PDI) or a bimodal distribution. What side reactions could cause this?
Answer:
Probable Cause: A broad or multimodal molecular weight distribution indicates a lack of control over the polymerization process, with multiple reaction pathways or termination events occurring simultaneously.
-
Chain Transfer Reactions: The Si-Cl bond itself can participate in chain transfer reactions, where a growing polymer chain is terminated, and a new one is initiated from the TVCS monomer. This is particularly relevant in radical polymerization.
-
Attack on Si-Cl by Propagating Anion: In anionic polymerization, the propagating carbanion at the end of a polymer chain can act as a nucleophile and attack the electrophilic silicon atom of another monomer or polymer chain.[10] This coupling reaction links two chains together, effectively doubling the molecular weight and leading to a bimodal distribution.[11]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction. Chains that start later will have less time to grow, resulting in a broad distribution of chain lengths.
-
Inadvertent Condensation: Even if immediate gelation is avoided, minor hydrolysis can lead to the formation of silanol-terminated chains. These can then condense with other chains or with Si-Cl groups, leading to chain coupling and broadening the PDI.
Solution Protocol: Enhancing Polymerization Control
Step-by-Step Protocol:
-
Optimize for Living Conditions (Anionic Polymerization):
-
Low Temperature: Conduct the polymerization at the lowest practical temperature (e.g., -78°C) to minimize the rate of side reactions, especially the nucleophilic attack on the Si-Cl bond.
-
Solvent Choice: Use a non-polar solvent like cyclohexane or toluene. Polar solvents like THF can accelerate side reactions.[9]
-
End-Capping Strategy: To prevent the active carbanion from attacking the Si-Cl group, consider adding a small amount of a less reactive monomer, like a 1,1-diphenylethylene (DPE) derivative, after the TVCS polymerization is complete. This creates a more sterically hindered and stable anion that is less likely to cause coupling.[10]
-
-
Control Radical Polymerization:
-
Use a Chain Transfer Agent (CTA): For better control over molecular weight in a radical system, consider using a reversible addition-fragmentation chain-transfer (RAFT) agent or another controlled radical polymerization technique.
-
Maintain Low Monomer Concentration: A semi-batch process, where the monomer is added slowly over time, can help maintain a low instantaneous monomer concentration. This reduces the probability of side reactions relative to propagation.
-
-
Ensure Rapid Initiation:
-
Select an initiator that decomposes rapidly and efficiently at the chosen reaction temperature to ensure all polymer chains begin growing at approximately the same time.
-
Data Summary: Impact of Conditions on PDI
| Parameter | Condition | Expected Impact on PDI | Rationale |
| Temperature | High | Increase | Increases rate of side reactions (coupling, chain transfer) relative to propagation. |
| Moisture | Present | Significant Increase | Leads to hydrolysis and condensation, causing uncontrolled coupling and branching.[3][4] |
| Solvent (Anionic) | Polar (e.g., THF) | Increase | Stabilizes separated ion pairs, potentially increasing reactivity towards Si-Cl bond.[9] |
| Initiation Rate | Slow vs. Propagation | Increase | Chains are initiated throughout the reaction, leading to a wide range of final chain lengths. |
References
- Anionic Polymeriz
-
Preparations and Properties of Poly(vinylsilane)s | Macromolecules - ACS Publications. [Link]
-
Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing). [Link]
-
2.6: Anionic Polymerization - Chemistry LibreTexts. [Link]
-
1 Anionic Vinyl Polymerization - Wiley Online Library. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. [Link]
-
Recent Developments in the Chemistry of Vinylsiloxanes - Thieme Chemistry. [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - MDPI. [Link]
-
Radical polymerization behavior of trimethoxyvinylsilane | Request PDF - ResearchGate. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - MDPI. [Link]
-
Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC - OUCI. [Link]
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Chemistry - Hydrolysis - Silicones Europe. [Link]
-
Enhancing interfacial interactions of cocontinuous poly(lactic acid)/polyethylene blends using vinylsilane grafted carbon nanotubes as generic reactive compatibilizers - ResearchGate. [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE - Journal of Non-Crystalline Solids. [Link]
-
27.8: Polymers and Polymerization Reactions - Chemistry LibreTexts. [Link]
-
Vinylsilane synthesis - Organic Chemistry Portal. [Link]
-
Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC | Semantic Scholar. [Link]
-
Vinyl Silane - hengda silane & silicone. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. [Link]
-
In situ suspension polymerization of vinyl chloride/3-(trimethoxysilyl) propyl methacrylate (MPTMS) intercalated Mg-Al-layered double hydroxide: II. Morphological, thermal properties and diffusion behavior - ResearchGate. [Link]
-
Sol-gel polymerization of alkyl(trialkoxy)silanes - formation of cage-like silsesquioxane structures - ResearchGate. [Link]
-
Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - MDPI. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - ResearchGate. [Link]
-
Crosslinking of rigid poly(vinyl chloride) with epoxysilane | Request PDF - ResearchGate. [Link]
-
Polymer Chemistry: Understanding Radical Polymerization - YouTube. [Link]
-
Exploring Radical, Cationic, Anionic, and Condensation Polymerization - YouTube. [Link]
-
Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PubMed Central. [Link]
-
Crosslinkable Coatings From Phosphorylcholine-Based Polymers - PubMed. [Link]
-
Characterization of Thermal Gelation Properties in Bioresorbable Thermally Activated Hydrogel Polymers for Hernia Surgery Applic - Clemson OPEN. [Link]
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Technical Support Center: Trivinylchlorosilane (TVCS) Surface Grafting
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Trivinylchlorosilane (TVCS) surface modification. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-efficiency, reproducible vinyl-functionalized surfaces. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and establish a robust framework for successful surface grafting. Our focus is on causality—understanding why a step is necessary is paramount to mastering the technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding TVCS chemistry.
Q1: What is this compound (TVCS) and why is it used for surface grafting? A: this compound (CH₂=CH)₃SiCl is an organosilane coupling agent. It features a silicon atom bonded to three reactive vinyl groups and one highly reactive chlorine atom. The chlorosilyl group (-SiCl) serves as the anchor, reacting readily with hydroxyl (-OH) groups present on the surfaces of materials like glass, silica, and metal oxides to form stable, covalent siloxane bonds (Si-O-Substrate).[1][2] The three vinyl groups (-CH=CH₂) then present as functional moieties on the surface, available for subsequent reactions such as polymerization or thiol-ene "click" chemistry, making TVCS an excellent molecule for creating reactive, functional coatings.
Q2: What is the fundamental reaction mechanism of TVCS with a hydroxylated surface? A: The grafting process is a two-stage mechanism: hydrolysis followed by condensation.[3]
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bond is rapidly hydrolyzed by trace amounts of water to form a silanol group (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.[1][4][5] This water can be residual moisture on the substrate surface.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with hydroxyl groups (-OH) on the substrate surface to form a covalent siloxane (Si-O-Substrate) bond, eliminating a molecule of water.[6] Additionally, adjacent silanol groups can self-condense to form a cross-linked siloxane network (Si-O-Si) on the surface, which enhances the stability of the grafted layer.
Q3: Why are anhydrous conditions so critical when working with TVCS? A: The reactivity of the Si-Cl bond is a double-edged sword. While it ensures a rapid reaction with the surface, any excess moisture in the solvent or atmosphere will cause TVCS to hydrolyze and self-condense in solution before it can reach the substrate.[7] This leads to the formation of polysiloxane oligomers and aggregates in the bulk solution.[7] These aggregates can then physisorb (non-covalently stick) onto the surface, resulting in a thick, uneven, and unstable coating that is hazy in appearance and prone to delamination. Therefore, using anhydrous solvents and an inert atmosphere (like nitrogen or argon) is crucial to promote a direct surface reaction and the formation of a uniform monolayer.[7][8]
Q4: How does using a chlorosilane like TVCS differ from an alkoxysilane like Vinyltrimethoxysilane (VTMS)? A: The primary difference lies in their reactivity and reaction byproducts.
-
Reactivity: Chlorosilanes are significantly more reactive than alkoxysilanes.[1] The Si-Cl bond hydrolyzes almost instantaneously with water, whereas the hydrolysis of an alkoxy group (like -OCH₃ in VTMS) is much slower and often requires a catalyst.
-
Byproducts: TVCS reaction produces corrosive hydrochloric acid (HCl)[1], while VTMS produces methanol.
-
Conditions: Due to its high reactivity, TVCS demands strictly anhydrous conditions to prevent solution-phase polymerization.[7] Alkoxysilanes are more tolerant of trace water and, in fact, require a controlled amount of water to initiate hydrolysis for the reaction to proceed.[9]
Q5: Is a monolayer or a multilayer of TVCS more desirable? A: For most applications requiring a well-defined, functional surface, a covalently bound, highly organized monolayer is the goal. A monolayer ensures that the vinyl groups are uniformly presented and accessible for subsequent reactions. Multilayers, which often result from uncontrolled polymerization due to excess water or high silane concentration, are typically disordered, weakly attached to the surface, and can lead to inconsistent experimental outcomes.[7][10]
Part 2: Troubleshooting Guide for TVCS Grafting
Even with a solid protocol, challenges can arise. This guide pinpoints common issues and provides actionable solutions based on chemical principles.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Grafting Density / Poor Surface Coverage | 1. Inadequate Surface Preparation: The substrate surface is contaminated with organic residues or lacks a sufficient density of hydroxyl (-OH) groups.[7] 2. Premature Silane Polymerization: Excess moisture in the solvent or reaction environment caused the TVCS to polymerize before reaching the surface.[7] 3. Depleted Reagent: The TVCS reagent has been previously exposed to moisture and is already hydrolyzed/polymerized. | 1. Implement Rigorous Surface Activation: Employ a robust cleaning and hydroxylation protocol. Piranha etching (H₂SO₄/H₂O₂) or UV/Ozone treatment are highly effective for silica/glass substrates as they both clean and generate a high density of surface -OH groups, which are the required anchor points for the silane.[7] Ensure the substrate is thoroughly dried at high temperature (e.g., 120°C) immediately before use to remove physisorbed water. 2. Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents (e.g., toluene).[8] Perform the reaction under an inert atmosphere (glovebox or Schlenk line). Dry all glassware thoroughly in an oven. 3. Use Fresh Reagent: Use a fresh, unopened bottle of TVCS or distill the reagent before use if contamination is suspected. Store TVCS under an inert atmosphere. |
| Hazy, Cloudy, or Oily Film on Substrate | 1. Uncontrolled Polymerization: This is a classic sign of TVCS self-condensation in the solution or on the surface due to moisture contamination.[7] 2. Excessive Silane Concentration: A high concentration of TVCS can promote the formation of multilayers instead of a uniform monolayer.[7] 3. Inadequate Rinsing: Physisorbed (non-covalently bound) silane oligomers were not sufficiently removed after the reaction. | 1. Strict Moisture Control: Re-evaluate all sources of potential water contamination, from the solvent and glassware to ambient humidity. 2. Optimize Silane Concentration: Reduce the TVCS concentration in your solution. A typical starting point is 1-2% (v/v). A lower concentration favors the reaction of individual molecules with the surface rather than with each other. 3. Improve Rinsing Protocol: After grafting, rinse the substrate thoroughly with fresh anhydrous solvent (e.g., toluene) to remove any non-covalently bound material. Follow this with a rinse in a solvent like acetone or isopropanol to remove the toluene before drying. |
| Poor Adhesion / Delamination of Grafted Layer | 1. Insufficient Covalent Bonding: The surface was not properly activated, leading to fewer Si-O-Substrate bonds. 2. Weak Siloxane Network: The grafted layer was not properly cured post-reaction. The cross-linking between adjacent silane molecules (forming Si-O-Si bonds) is crucial for layer stability.[6] 3. Hydrolytic Instability: For some applications, particularly in aqueous environments, the amine functionality in certain silanes can catalyze the hydrolysis of the siloxane bonds, though this is less of a concern for TVCS compared to aminosilanes.[11] | 1. Verify Surface Activation: Use a surface characterization technique like contact angle measurement. A highly hydroxylated surface will be very hydrophilic (low water contact angle). 2. Incorporate a Curing Step: After rinsing, bake the coated substrate (e.g., at 110-120°C for 1 hour). This thermal step drives the condensation reaction to completion, removing water and forming a more robust, cross-linked siloxane network, which significantly improves adhesion and stability.[3] |
| Inconsistent Results Between Batches | 1. Environmental Variability: Fluctuations in ambient humidity can drastically affect the outcome. 2. Reagent and Solvent Quality: Using solvents from different batches or an aging bottle of TVCS can introduce variability. 3. Procedural Drift: Minor, unintentional changes in reaction time, temperature, or cleaning procedures over time. | 1. Standardize the Environment: Whenever possible, perform the critical silanization step in a controlled environment like a glovebox. 2. Maintain Reagent Consistency: Use high-purity, anhydrous solvents from a reliable source. Purchase TVCS in small quantities with septa-sealed caps to minimize atmospheric exposure over time. 3. Strict Protocol Adherence: Document every step of the process with precise parameters. Adhere strictly to the validated protocol for every experiment to ensure reproducibility. |
Part 3: Core Experimental Protocols
The following protocols provide a validated starting point. Researchers should optimize parameters like concentration and reaction time for their specific substrate and application.
Protocol 1: Substrate Cleaning and Activation (Glass/Silica)
-
Objective: To remove organic contaminants and generate a high density of surface hydroxyl groups.
-
Safety Note: Piranha solution is extremely corrosive and a powerful oxidizer. It reacts violently with organic materials. Always use appropriate PPE (lab coat, safety goggles, face shield, acid-resistant gloves) and work in a fume hood. Always add the peroxide to the acid slowly.
-
Degreasing: Sonicate the substrate in a beaker with acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Activation (Piranha Etch):
-
Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the hot piranha solution for 30-45 minutes.
-
-
Final Rinsing: Carefully remove the substrates and rinse extensively with DI water.
-
Drying: Dry the substrates in an oven at 120°C for at least 2 hours. Transfer the hot substrates immediately to a desiccator to cool down and prevent re-adsorption of atmospheric moisture before the grafting step.
Protocol 2: TVCS Grafting in Anhydrous Toluene
-
Objective: To form a uniform, covalently-bound monolayer of TVCS on the activated substrate.
-
Environment: This entire protocol must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques).
-
Preparation:
-
Place the dried, activated substrates into a reaction vessel inside the glovebox.
-
In a separate flask, prepare a 1% (v/v) solution of TVCS in anhydrous toluene. For example, add 1 mL of TVCS to 99 mL of anhydrous toluene.
-
-
Grafting Reaction:
-
Pour the TVCS solution into the reaction vessel, ensuring the substrates are fully submerged.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Decant the silanization solution.
-
Rinse the substrates by sonicating in fresh anhydrous toluene for 10 minutes to remove any physisorbed silane. Repeat this step twice.
-
Perform a final rinse with anhydrous acetone or ethanol to remove the toluene.
-
-
Curing:
-
Remove the substrates from the glovebox.
-
Immediately transfer them to an oven and bake at 120°C for 1 hour. This step is critical for forming a stable, cross-linked layer.
-
-
Storage: After cooling, the functionalized substrates should be stored in a desiccator or under an inert atmosphere until use.
Part 4: Visualization of Workflow and Mechanism
A clear understanding of the process flow and chemical transformations is essential for troubleshooting and optimization.
Caption: Workflow for TVCS surface grafting.
Caption: Simplified reaction mechanism of TVCS.
Part 5: References
-
Elkem. What are Chlorosilanes? Elkem.com. [Link]
-
Silicone Surfactant. Hydrolysis and Condensation Process. (2023-03-31). [Link]
-
Chemiedidaktik Uni Wuppertal. Hydrolysis and polycondensation. [Link]
-
Silicones Europe. Chemistry - Hydrolysis. [Link]
-
ResearchGate. Can I do silanization without a toxic solvent? (2022-03-29). [Link]
-
Wikipedia. Chlorosilane. [Link]
-
National Institutes of Health (NIH). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. (2018-06-12). [Link]
-
ResearchGate. How are the silane solution stabilised? (2023-09-27). [Link]
-
ResearchGate. An investigation of water crosslinking reactions of silane‐grafted LDPE. (2025-08-06). [Link]
-
MDPI. CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. [Link]
-
PCI Magazine. Silanes in High-Solids and Waterborne Coatings. [Link]
-
PCI Magazine. PROTECTIVE COATINGS. [Link]
-
ResearchGate. The Surface Modification of Silica with Vinyltriethoxysilane. [Link]
-
Royal Society of Chemistry. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. (2019-08-06). [Link]
-
PCI Magazine. Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020-10-02). [Link]
-
PubMed. Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022-03-01). [Link]
-
ResearchGate. Surface modification of the cellulose nanocrystals through vinyl silane grafting | Request PDF. [Link]
-
Walsh Medical Media. Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. (2016-04-20). [Link]
-
Wiley Online Library. Preparation of Silane-Grafted and Moisture Cross-Linked Low Density Polyethylene: Part I. (2006-08-01). [Link]
-
National Institutes of Health (NIH). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025-02-22). [Link]
-
ALWSCI. What Is Silanization And Why Does It Matter? (2025-02-06). [Link]
-
White Rose Research Online. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025-03-18). [Link]
-
Surface Science and Technology. Understanding Silane Functionalization. [Link]
-
American Coatings Association. Organosilane Technology in Coating Applications: Review and Perspectives. [Link]
-
PubMed. Ruthenium-catalyzed vinylsilane synthesis and cross-coupling as a selective approach to alkenes: benzyldimethylsilyl as a robust vinylmetal functionality. (2003-05-29). [Link]
-
National Institutes of Health (NIH). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]
-
ResearchGate. Water crosslinking reactions of silane‐grafted polyolefin blends. (2025-08-06). [Link]
-
Gelest. Applying a Silane Coupling Agent. [Link]
-
York Research Database. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]
-
Royal Society of Chemistry. Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. [Link]
-
Semantic Scholar. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. [Link]
-
Wikipedia. Vinylsilane. [Link]
-
MDPI. The Wetting Behavior of Water Droplets on Silane and Silane/GO-Modified Ettringite Surfaces: Insights into Molecular Dynamics Simulations. [Link]
-
ResearchGate. Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants. (2025-08-06). [Link]
-
MDPI. Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. (2024-10-07). [Link]
-
DiVA portal. Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. (2024-09-26). [Link]
-
ResearchGate. Hydrophilic surface modification of poly(vinyl chloride) film and tubing using physisorbed free radical grafting technique. (2025-08-06). [Link]
-
MDPI. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. (2021-06-15). [Link]
-
ResearchGate. Grafting of trialkoxysilane on the surface of nanoparticles by conventional wet alcoholic and supercritical carbon dioxide deposition methods | Request PDF. (2025-08-10). [Link]
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Technical Support Center: Scaling Up Trivinylchlorosilane Reactions
Welcome to the Technical Support Center for Trivinylchlorosilane (TVCS) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this highly reactive and versatile reagent. This guide moves beyond simple protocols to provide in-depth, field-proven insights into managing the unique challenges posed by TVCS, ensuring both the success of your synthesis and the safety of your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary hazards associated with this compound (TVCS)?
A1: this compound is a highly hazardous material that requires stringent safety protocols. The primary hazards include:
-
High Flammability: TVCS is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air. All handling should be conducted in a well-ventilated fume hood, away from ignition sources, and using grounded equipment to prevent static discharge.[1]
-
Violent Reactivity with Water: TVCS reacts violently with water, moisture, and protic solvents (e.g., alcohols) to produce corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is highly exothermic and can lead to a dangerous pressure buildup in a closed system.
-
Corrosivity: Due to its reaction with moisture to form HCl, TVCS is corrosive to skin, eyes, and the respiratory tract.[4][5] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-gas respirator, and chemical-resistant gloves, is mandatory.[4]
-
Hazardous Polymerization: The vinyl groups of TVCS can undergo spontaneous and potentially violent polymerization, especially when exposed to heat, light, or initiators.[3]
Q2: How should this compound be stored to ensure stability?
A2: Proper storage is critical to maintain the integrity of TVCS and prevent hazardous situations. Key storage recommendations are:
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][6]
-
Cool and Dark Location: Keep containers in a cool, dark, and well-ventilated area, away from heat and direct sunlight to minimize the risk of thermal and photo-initiated polymerization.
-
Inhibitor Addition: For long-term storage, the addition of a polymerization inhibitor is recommended. Consult the supplier's safety data sheet (SDS) for recommended inhibitors and their concentrations. Common inhibitors for vinyl monomers include 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[7]
-
Compatible Materials: Use containers and equipment made of materials compatible with chlorosilanes, such as glass or stainless steel. Avoid materials that can be corroded by HCl.
Q3: Can I use common solvents like ethanol or acetone with TVCS?
A3: No. Alcohols like ethanol will react vigorously with the chlorosilyl group. Ketones such as acetone can also undergo reactions.[2] It is imperative to use anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, or hexane for reactions involving TVCS. Ensure that all solvents are rigorously dried before use.
Section 2: Troubleshooting Guide for TVCS Reactions
This section provides detailed troubleshooting advice for common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Uncontrolled Exotherm and Reaction Runaway
Symptom: A rapid, uncontrolled increase in reaction temperature, often accompanied by vigorous boiling, gas evolution, and potential pressure buildup.
Potential Causes & Solutions:
-
Cause 1: Inadequate Heat Dissipation. As reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Solution:
-
Iterative Scale-Up: Do not increase the reaction scale by more than a factor of 2-3 at a time.
-
Calorimetry Studies: For larger scale-ups, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8][9][10] This data is crucial for designing an adequate cooling system.
-
Improved Heat Transfer: Use a reactor with a larger surface area for heat exchange (e.g., a jacketed reactor with a higher-performance thermal fluid) and ensure efficient stirring to improve heat transfer from the reaction mass to the reactor walls.
-
-
-
Cause 2: Rate of Reagent Addition is Too High. Adding the Grignard reagent or other nucleophiles too quickly can lead to a rapid accumulation of unreacted reagents and a sudden, violent reaction.
-
Solution:
-
Controlled Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the reagent.
-
Monitor Internal Temperature: Continuously monitor the internal reaction temperature and adjust the addition rate to maintain the desired temperature range.
-
-
-
Cause 3: Reaction with Moisture. Accidental introduction of water will lead to a highly exothermic hydrolysis reaction.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and handle all reagents under an inert atmosphere (glovebox or Schlenk line).
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Issue 2: Low Product Yield and Formation of Side Products
Symptom: The desired product is obtained in a lower-than-expected yield, with the presence of significant amounts of impurities.
Potential Causes & Solutions:
-
Cause 1: Incomplete Reaction.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using in-situ or at-line analytical techniques such as FTIR or NMR spectroscopy.[11][12][13] This will help determine the optimal reaction time.
-
Temperature Optimization: Ensure the reaction is maintained at the optimal temperature. For Grignard reactions, this may involve an initial cooling phase followed by warming to room temperature or gentle heating.
-
-
-
Cause 2: Wurtz-type Coupling (in Grignard Reactions). This is a common side reaction where the Grignard reagent reacts with unreacted alkyl/vinyl halide, leading to the formation of a dimer. Vinylmethylchlorosilanes are known to undergo reactions similar to Wurtz coupling with magnesium in THF.[14]
-
Solution:
-
Reverse Addition: Add the chlorosilane slowly to the Grignard reagent. This maintains a low concentration of the chlorosilane, minimizing the chance of it reacting with another Grignard molecule.
-
Solvent Choice: The choice of solvent can influence the reactivity. Reactions in THF are often faster than in diethyl ether.[15] Experiment with different solvents on a small scale to find the optimal conditions.
-
-
-
Cause 3: Polymerization of the Vinyl Groups. The vinyl groups on TVCS and the resulting product can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Solution:
-
Add a Polymerization Inhibitor: Introduce a suitable polymerization inhibitor, such as a hindered phenol (e.g., BHT) or a phenothiazine, to the reaction mixture.[7][16] The choice and concentration of the inhibitor should be carefully selected to avoid interference with the desired reaction.
-
Maintain Low Temperatures: Conduct the reaction at the lowest feasible temperature to minimize thermally initiated polymerization.
-
-
Issue 3: Formation of Gels or Insoluble Precipitates
Symptom: The reaction mixture becomes viscous, forms a gel, or a solid precipitate appears, making stirring and work-up difficult.
Potential Causes & Solutions:
-
Cause 1: Uncontrolled Polymerization. This is the most likely cause, leading to the formation of high molecular weight polysiloxanes or polyvinylsilanes.
-
Solution:
-
Implement Polymerization Inhibition: As detailed in the previous section, use appropriate inhibitors.
-
Strict Temperature Control: Avoid localized overheating, which can trigger polymerization. Ensure efficient stirring.
-
-
-
Cause 2: Hydrolysis and Condensation. Trace moisture can lead to the formation of silanols, which can then condense to form insoluble polysiloxane networks.
-
Solution:
-
Rigorous Anhydrous Technique: Re-evaluate and reinforce all anhydrous procedures.
-
Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the reaction and work-up.
-
-
-
Cause 3: Precipitation of Magnesium Salts (in Grignard Reactions). Magnesium halides are less soluble in diethyl ether than in THF and may precipitate.[14]
-
Solution:
-
Solvent Selection: Consider using THF as a solvent or co-solvent to improve the solubility of magnesium salts.
-
Adequate Stirring: Ensure the stirring is vigorous enough to keep any precipitates suspended and prevent them from settling and hindering heat transfer.
-
-
Section 3: Experimental Protocols and Data
Protocol 1: In-situ Monitoring of a Grignard Reaction with TVCS using FTIR Spectroscopy
This protocol allows for real-time tracking of the consumption of TVCS and the formation of the product.
-
Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, an inert gas inlet, and an in-situ Attenuated Total Reflectance (ATR)-FTIR probe.[17]
-
Preparation: Under an inert atmosphere, charge the reactor with the Grignard reagent in anhydrous THF.
-
Background Spectrum: Record a background FTIR spectrum of the Grignard solution.
-
Reaction Initiation: Begin the slow, controlled addition of TVCS to the reactor.
-
Data Acquisition: Continuously collect FTIR spectra throughout the addition and for the duration of the reaction.
-
Analysis: Monitor the disappearance of the Si-Cl stretching band in TVCS and the appearance of new bands corresponding to the Si-C bond of the product.
| Functional Group | Approximate IR Frequency (cm⁻¹) | Observation During Reaction |
| Si-Cl (in TVCS) | ~600-500 | Disappears |
| C=C (vinyl) | ~1600 | May shift slightly upon reaction |
| Si-C (product) | ~1250-700 (fingerprint region) | Appears and intensifies |
Protocol 2: Quenching and Work-up of TVCS Reactions
A careful work-up procedure is essential to avoid hydrolysis and polymerization.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) aqueous solution of a weak acid (e.g., saturated ammonium chloride) or a buffer. Never add water directly to the reaction mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. The addition of a small amount of a high-boiling polymerization inhibitor to the distillation flask is recommended.
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in TVCS Reactions
Caption: Decision tree for troubleshooting low product yield.
Diagram 2: Key Safety Considerations for TVCS Scale-Up
Caption: Core safety pillars for scaling up TVCS reactions.
References
-
TRIMETHYLCHLOROSILANE - Gelest, Inc. (2014, December 1). Retrieved January 14, 2026, from [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Vertex AI Search.
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8210 N. Austin Avenue, Morton Grove, IL 60053-3205, U.S.A. 847-967-6000 800-323-8144 Emergency Contact - Regis Technologies. (2014, November 29). Retrieved January 14, 2026, from [Link]
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Grignard Chemistry - Vapourtec. (n.d.). Retrieved January 14, 2026, from [Link]
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Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Retrieved January 14, 2026, from [Link]
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Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
- EP0879821B1 - Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. (n.d.).
-
Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
- US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents. (n.d.).
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (2021, May 11). Retrieved January 14, 2026, from [Link]
-
Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - ResearchGate. (2025, October 19). Retrieved January 14, 2026, from [Link]
-
Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO 2 - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hydrosilylation of Alkenes Using a Hydrosiloxane as a Surrogate for Me2SiH2 and Catalyzed by a Nickel‐Pincer Complex - ResearchGate. (2021, October 19). Retrieved January 14, 2026, from [Link]
-
Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface | Request PDF - ResearchGate. (2025, August 9). Retrieved January 14, 2026, from [Link]
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Hydrosilylation Reactions Catalyzed by Rhenium - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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Real-Time Monitoring of Chemical Reactions - SHIMADZU CORPORATION. (n.d.). Retrieved January 14, 2026, from [Link]
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Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. (2018, January 13). Retrieved January 14, 2026, from [Link]
-
SDC Phase 3 Chapter 19: Organo-Functional Silanes. (n.d.). Retrieved January 14, 2026, from [Link]
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A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - Semantic Scholar. (2021, January 4). Retrieved January 14, 2026, from [Link]
- US7879198B2 - Processes for the purification of trichlorosilane and silicon tetrachloride - Google Patents. (n.d.).
-
Thermal stability of octadecyltrichlorosilane self-assembled on a polycrystalline aluminium surface | Request PDF - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
-
Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Analysis on Thermal Runaway Behavior of Prismatic Lithium-Ion Batteries with Autoclave Calorimetry - ResearchGate. (2021, December 6). Retrieved January 14, 2026, from [Link]
-
Calorimetry of Lithium-ion Cells During Thermal Runaway Fast Coupled Loads Analysis Method: - NASA. (n.d.). Retrieved January 14, 2026, from [Link]
-
Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed. (2021, September 15). Retrieved January 14, 2026, from [Link]
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3D Thermal Simulation of Lithium-Ion Battery Thermal Runaway in Autoclave Calorimetry: Development and Comparison of Modeling Approaches | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) 3D Thermal Simulation of Thermal Runaway Propagation in Lithium-Ion Battery Cell Stack: Review and Comparison of Modeling Approaches - ResearchGate. (2023, June 7). Retrieved January 14, 2026, from [Link]
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Technical Support Center: Minimizing Impurities in Trivinylchlorosilane (TVCS) Synthesis
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for trivinylchlorosilane (TVCS) synthesis. This guide is designed for researchers, scientists, and drug development professionals who require high-purity TVCS for their work. We will address common challenges in minimizing impurities through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your synthesis and purification processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound, and what are its inherent challenges?
The most significant and widely used method for synthesizing this compound is the hydrosilylation of acetylene with trichlorosilane (HSiCl₃).[1] This addition reaction is typically catalyzed by a homogeneous platinum-based catalyst, such as the Speier catalyst (chloroplatinic acid in isopropanol) or the Karstedt catalyst.[1]
While effective, this route presents several challenges related to purity:
-
Catalyst Residues: Homogeneous catalysts are difficult to separate from the final product, leading to platinum contamination that can cause product discoloration (yellowing) and interfere with downstream applications.[1]
-
Side Reactions: The high reactivity of the system can lead to side reactions. Poor temperature control, in particular, can cause localized overheating, reducing the selectivity of the reaction and promoting the formation of oligomeric and polymeric byproducts.[1]
-
Precursor Impurities: The purity of the final TVCS is highly dependent on the purity of the starting materials, especially the trichlorosilane. Impurities in the TCS feedstock can carry over into the final product or participate in unwanted side reactions.
Q2: What are the most common impurities found in TVCS, and where do they originate?
Impurities in this compound can be categorized into three main groups based on their origin. Understanding the source is the first step in effective mitigation.
| Impurity Category | Specific Examples | Common Origin |
| Precursor-Related Impurities | Boron compounds (e.g., BCl₃), other chlorosilanes (e.g., SiCl₄), various organic and organochlorine compounds (e.g., CCl₄, C₂HCl₃, C₆H₆).[2][3] | These are contaminants present in the trichlorosilane (TCS) and acetylene feedstocks. Boron impurities are particularly problematic due to their difficult removal.[3] |
| Reaction Byproducts | Partially vinylated silanes (e.g., vinyldichlorosilane, divinylchlorosilane), oligomers from acetylene, ethyltrichlorosilane. | Incomplete reaction, side reactions due to poor process control (e.g., temperature, pressure, stoichiometry), or catalyst-driven isomerization. |
| Catalyst & Process Residues | Platinum complexes, solvents (e.g., isopropanol from Speier catalyst), stabilizer compounds. | Incomplete removal of the homogeneous catalyst after the reaction.[1] Introduction from solvents or handling equipment. |
Q3: How do impurities in the trichlorosilane (TCS) precursor critically affect the final TVCS product?
Impurities in the TCS precursor are a primary determinant of final product quality.
-
Boron Contamination: Boron-containing impurities, such as boron trichloride, are notoriously difficult to remove from chlorosilanes via standard distillation due to similar boiling points.[3] In semiconductor applications, boron is a p-type dopant, and its presence, even at parts-per-billion levels, can ruin the electronic properties of silicon derived from these precursors.
-
Organic and Organochlorine Impurities: These compounds can lead to the formation of carbon-based impurities in downstream processes and may act as poisons for catalysts used in subsequent reactions.[2]
-
Metallic Impurities: Trace metals in TCS can impact the performance of the hydrosilylation catalyst and contaminate the final product, affecting its use in high-purity applications.[4]
Therefore, a robust purification strategy for the TCS feedstock is not optional but a mandatory first step for achieving high-purity TVCS.
Q4: What is the impact of catalyst choice on impurity levels?
The choice between a homogeneous and a heterogeneous catalyst has a profound impact on the final product's purity profile.
-
Homogeneous Catalysts (e.g., Speier, Karstedt): These catalysts offer high activity and are soluble in the reaction medium. However, their primary drawback is the difficulty of removal post-reaction. The residual platinum can lead to product discoloration and represents a significant cost due to the loss of the precious metal.[1]
-
Heterogeneous Catalysts: These involve immobilizing the active metal (e.g., Pt) onto a solid support, such as mesoporous carbon.[1] The key advantage is the ease of separation from the product mixture via simple filtration. This approach drastically reduces metallic contamination in the final product, simplifies the purification process, and allows for catalyst recycling, which lowers costs and improves the service life of the reaction equipment.[1]
Q5: Which analytical techniques are best for identifying and quantifying impurities in TVCS?
A multi-technique approach is recommended for comprehensive purity assessment.[5]
| Analytical Technique | Purpose & Capability | Common Impurities Detected |
| Gas Chromatography (GC) | The benchmark method for separating and quantifying volatile organic and organochlorine impurities.[5] It is ideal for routine quality control and process monitoring. | Partially vinylated silanes, residual solvents, organic contaminants from precursors.[2] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The preferred method for ultra-trace analysis of metallic impurities, including catalyst residues.[4] | Residual platinum from the catalyst, other trace metals from precursors or equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity and identify structural isomers or byproducts.[5] | Structural confirmation of TVCS, identification of reaction byproducts with different vinyl or hydrogen environments. |
| Infrared (IR) Spectroscopy | Useful for identifying specific functional groups and certain inorganic impurities. | Can be used to detect specific impurities like boron trichloride in the chlorosilane precursors.[2] |
| Titration Methods | Classical, highly accurate methods for quantifying specific impurities. | Hydrolyzable chlorides and water content.[5] |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during TVCS synthesis, providing causal analysis and actionable solutions.
Issue 1: High Levels of Organic & Partially Vinylated Impurities Detected by GC
-
Primary Suspect: Contaminated trichlorosilane (TCS) precursor or incomplete reaction.
-
Causality: Organic impurities in the TCS feedstock will carry through the process.[2] Additionally, non-optimal reaction conditions (temperature, pressure, catalyst concentration, or reaction time) can lead to incomplete conversion, leaving behind partially reacted species like vinyldichlorosilane.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organic impurities.
-
Corrective Action:
-
Precursor Validation: Before synthesis, always validate the purity of your trichlorosilane using Gas Chromatography (GC).[2]
-
Purification: If the TCS is impure, purify it using multi-stage fractional distillation.[6] For persistent impurities, consider passing the chlorosilane through an adsorption bed.[3] (See Protocol 2).
-
Reaction Optimization: If the precursor is pure, focus on the reaction parameters. Ensure the reaction goes to completion by adjusting temperature, catalyst loading, or reaction time.
-
Issue 2: Final Product is Yellow or Discolored
-
Primary Suspect: Residual homogeneous platinum catalyst.[1]
-
Causality: Platinum complexes used as homogeneous catalysts are soluble in the product mixture and are difficult to remove completely by distillation. These residual metals are often colored and can also affect the performance of the final silicone product.[1]
-
Corrective Action:
-
Switch to a Heterogeneous Catalyst: The most robust solution is to replace the homogeneous catalyst with a supported, heterogeneous catalyst (e.g., Pt on a carbon support).[1]
-
Separation: A heterogeneous catalyst can be easily removed after the reaction by simple filtration, virtually eliminating metallic contamination of the product.
-
Verification: Use ICP-MS to confirm the absence of platinum in the filtered product. The target should be low parts-per-billion (ppb) levels.[4]
-
Issue 3: Presence of Boron-Containing Impurities
-
Primary Suspect: Contaminated trichlorosilane (TCS) precursor.
-
Causality: Boron is a common and highly problematic impurity in chlorosilanes used for electronics. It cannot be effectively removed by standard distillation.[3]
-
Corrective Action: Implement a dedicated boron removal step for the TCS precursor. Adsorption is a highly effective method.
-
Method: Pass the liquid or vapor phase TCS through an adsorption column packed with a suitable adsorbent like silica gel or a specific ion-exchange resin.[3]
-
See Protocol 2 for a detailed methodology based on patented purification techniques.
-
Section 3: Protocols & Methodologies
Protocol 1: Recommended Analytical Workflow for TVCS Purity Assessment
-
Initial Screening (GC):
-
Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
-
Select a column suitable for volatile chlorosilanes (e.g., a nonpolar silicone elastomer stationary phase).[2]
-
Run the analysis to identify and quantify volatile organic impurities, unreacted starting materials, and partially vinylated byproducts.
-
-
Trace Metal Analysis (ICP-MS):
-
Carefully prepare the TVCS sample (e.g., by controlled hydrolysis and dissolution in an appropriate matrix) for introduction into the ICP-MS.
-
Perform a quantitative analysis for platinum and other relevant metallic elements to ensure they are below the required specification limits.[4]
-
-
Structural Confirmation (NMR):
-
Dissolve the sample in a suitable deuterated solvent (e.g., C₆D₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the this compound structure and identify any structural isomers or unexpected byproducts.
-
Protocol 2: Step-by-Step Guide for Precursor (TCS) Purification via Adsorption
This protocol is adapted from established techniques for removing boron and other impurities from chlorosilanes.[3]
-
Adsorbent Preparation: Use a high-surface-area silica gel. Ensure the adsorbent is properly dried and activated according to the manufacturer's specifications to control its water content, which can be critical for effective purification.
-
Column Packing: Pack a chromatography column with the prepared silica gel. The system must be completely dry and preferably purged with an inert gas (e.g., nitrogen or argon).
-
Percolation: Pass the liquid trichlorosilane through the packed silica column at a controlled flow rate. The temperature of the adsorption bed can be a critical parameter; operating at a temperature slightly above the boiling point of the chlorosilane (in a pressurized system) or at ambient temperature can be effective.[3] For trichlorosilane, a preferred temperature may be between 50-75°C.[3]
-
Collection & Analysis: Collect the purified TCS effluent. Analyze fractions using IR spectroscopy to monitor for the absence of boron trichloride and GC to confirm the removal of other impurities.
Section 4: Visualizations
TVCS Synthesis and Impurity Formation Pathways
Caption: Overview of the TVCS synthesis process and sources of impurities.
Section 5: References
-
Agilent. Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Available from:
-
Kuznetsov, N., et al. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Materials. Available from:
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. Available from:
-
Sigma-Aldrich. Sample Purification. Available from:
-
Ministry of the Environment, Japan. Analytical Methods. Manual on Harmonized Test Methods for Environmental Specimen Banks. Available from:
-
Google Patents. CN114849756B - Catalyst for synthesizing vinyl trichlorosilane, and preparation method, using method and application thereof. Available from:
-
European Patent Office. EP 0107784 B1 - Purification of chlorosilanes. Available from:
-
Google Patents. US8535488B2 - Method and apparatus for purification of trichlorosilane. Available from:
-
Benchchem. A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity. Available from:
Sources
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Technical Support Center: Catalyst Effects on Trivinylchlorosilane Reaction Kinetics
Welcome to the technical support center for trivinylchlorosilane (TVCS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic reactions of TVCS. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic reactions of this compound, providing concise answers and directing you to more detailed explanations where necessary.
Q1: What are the most common catalysts for this compound hydrosilylation reactions?
A1: The most prevalent and effective catalysts for the hydrosilylation of this compound are platinum-based complexes.[1][2][3] Among these, Karstedt's catalyst (a platinum(0) complex with divinyltetramethyldisiloxane) and Speier's catalyst (chloroplatinic acid) are widely used in industrial and academic settings due to their high activity.[1][2][3][4] Rhodium-based catalysts, such as Wilkinson's catalyst, are also employed and can offer different selectivity profiles compared to platinum catalysts.[5][6]
Q2: How does the choice of catalyst affect the reaction kinetics of this compound?
A2: The catalyst choice is a primary determinant of the reaction rate. Platinum catalysts are generally highly active, promoting rapid reaction rates even at low concentrations.[2][3] The specific ligands on the metal center can also influence the rate through steric and electronic effects.[1] For instance, bulkier ligands may slow down the reaction but can increase catalyst stability and prevent side reactions.[1]
Q3: What is the underlying mechanism for platinum-catalyzed hydrosilylation of this compound?
A3: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][7] This mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of one of the vinyl groups of this compound. Subsequently, migratory insertion of the vinyl group into the Pt-H bond occurs, followed by reductive elimination of the final product to regenerate the catalyst. For a visual representation of this pathway, please refer to the diagram in the Troubleshooting section.
Q4: Can I control the initiation temperature of my this compound reaction when using a highly active catalyst like Karstedt's?
A4: Yes, the initiation of the reaction can be controlled through the use of inhibitors.[2] Inhibitors are compounds that reversibly bind to the platinum catalyst, preventing it from initiating the hydrosilylation at room temperature.[2][8] This allows for a longer "pot life," giving you time to properly mix and prepare your reaction mixture. Upon heating, the inhibitor is released, and the catalyst becomes active.[2][9] Common inhibitors include certain alkynes and alkenes with electron-withdrawing groups.
Q5: What are common side reactions to be aware of during the catalytic hydrosilylation of this compound?
A5: Several side reactions can occur, impacting yield and purity. These include:
-
Isomerization of the vinyl group: The catalyst can sometimes promote the isomerization of the vinyl group to an internal olefin, which may react slower or lead to different products.
-
Dehydrogenative silylation: This can lead to the formation of vinylsilanes and hydrogen gas.[1]
-
Catalyst decomposition: Highly active catalysts can sometimes decompose to form platinum colloids or "platinum black," which can reduce catalytic activity.[1][2]
Part 2: Troubleshooting Guide for this compound Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic reactions of this compound.
Issue 1: Low or No Conversion of this compound
Symptoms:
-
Analysis (e.g., GC, NMR) shows a large amount of unreacted this compound and hydrosilane starting materials.
-
The reaction mixture does not show expected changes in viscosity or temperature (for exothermic reactions).
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Inactivity | Verify the age and storage conditions of the catalyst. Platinum catalysts can be sensitive to air and moisture over time. | Use a fresh batch of catalyst. If catalyst poisoning is suspected, purify the reagents and solvent. |
| Catalyst Poisoning | Check starting materials for impurities containing sulfur, phosphorus, or amines, which are known to poison platinum catalysts. | Purify this compound and the hydrosilane via distillation. Ensure the solvent is anhydrous and free of contaminants. |
| Insufficient Catalyst Loading | Review the experimental protocol to ensure the correct catalyst concentration was used. | Increase the catalyst concentration incrementally. Note that an excessive amount can also lead to side reactions. |
| Low Reaction Temperature | Confirm the reaction temperature is appropriate for the chosen catalyst system. Some catalysts require thermal activation. | Gradually increase the reaction temperature while monitoring the reaction progress. |
| Presence of an Unintended Inhibitor | Analyze starting materials and solvent for any species that could act as an inhibitor. | Purify all components of the reaction mixture. |
Issue 2: Poor Selectivity and Formation of Byproducts
Symptoms:
-
Multiple products are observed in the crude reaction mixture analysis.
-
The yield of the desired product is low despite the consumption of starting materials.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| High Reaction Temperature | Review the reaction temperature. Elevated temperatures can often promote side reactions. | Lower the reaction temperature. Consider running the reaction for a longer duration at a lower temperature. |
| Incorrect Catalyst Choice | The chosen catalyst may inherently have low selectivity for the desired reaction. | Screen a variety of catalysts. For instance, rhodium-based catalysts may offer different selectivity compared to platinum.[5][6] |
| Sub-optimal Solvent | The polarity of the solvent can influence the reaction pathway. | Experiment with a range of anhydrous solvents with varying polarities. |
| Stoichiometry of Reactants | An excess of one reactant can sometimes lead to side reactions. | Adjust the molar ratio of this compound to the hydrosilane. |
Workflow for Troubleshooting Low Conversion
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Quantitative Data: Effect of Catalyst Concentration on Reaction Rate
The following table provides illustrative data on how catalyst concentration can impact the kinetics of a hydrosilylation reaction. The data is based on a model system and is intended to demonstrate the general trend.
| Catalyst Concentration (ppm Pt) | Initial Reaction Rate (mol L⁻¹ s⁻¹) | Half-life (t₁/₂) (min) | Final Conversion (%) |
| 10 | 0.005 | 95 | 85 |
| 25 | 0.012 | 40 | 98 |
| 50 | 0.025 | 18 | >99 |
| 100 | 0.028 | 16 | >99 |
Note: These are representative values. Actual rates will depend on the specific reactants, temperature, and solvent. [10]As the data suggests, increasing the catalyst concentration generally leads to a faster reaction rate and a shorter half-life. [10]However, beyond a certain point, the increase in rate may become negligible, and the risk of side reactions may increase. [10]
References
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Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Hydrosilylation. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Hydrosilylation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. (2024, July 21). MDPI. Retrieved January 14, 2026, from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hydrosilylation kinetics of silicon nanocrystals. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. (2024, December 20). MDPI. Retrieved January 14, 2026, from [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. (2016, May 24). ACS Publications. Retrieved January 14, 2026, from [Link]
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Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. (2021, October 13). University of Illinois. Retrieved January 14, 2026, from [Link]
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Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013, July 5). qualitas1998.net. Retrieved January 14, 2026, from [Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). PMC. Retrieved January 14, 2026, from [Link]
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Equilibrium in the system “Karstedt's catalyst—inhibitor.”. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Troubleshooting step growth polymerization. (2021, November 16). Reddit. Retrieved January 14, 2026, from [Link]
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Karstedt catalysts. (n.d.). Johnson Matthey. Retrieved January 14, 2026, from [Link]
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Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024, August 8). AJPO Journals. Retrieved January 14, 2026, from [Link]
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Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. (2016, August 24). MDPI. Retrieved January 14, 2026, from [Link]
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Rhodium-catalysed hydrosilylation: the direct production of alkenyl(triethyl)silanes from alk-1-enes and triethylsilane. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
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INHIBITORS OF HYDROSILYLATION CATALYSTS. (2023, September 13). European Patent Office. Retrieved January 14, 2026, from [Link]
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Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. (2023, February 10). MDPI. Retrieved January 14, 2026, from [Link]
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Hydrosilylation Reactions Catalyzed by Rhenium. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The Effect of a Catalyst on Rate of Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Asymmetric hydrosilylation of Alkenes. (2021, March 16). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Catalytic Hydrosilylation in Reductive Ether Synthesis and Reductive Beckmann Rearrangements. (2022, March 30). Nottingham ePrints. Retrieved January 14, 2026, from [Link]
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The Effect of Catalysts on Reaction Rates. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
purity analysis of Trivinylchlorosilane by GC-MS
In the synthesis of advanced polymers and specialty materials, the purity of organosilane precursors like Trivinylchlorosilane (TVCS, C₆H₉ClSi) is not merely a quality metric; it is a critical determinant of reaction kinetics, polymer structure, and final product performance. The presence of even trace impurities—such as partially substituted chlorosilanes, hydrolysis byproducts, or residual starting materials—can introduce unpredictable variables into sensitive polymerization processes. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of TVCS, contextualized against other viable analytical techniques. It is designed to equip researchers, scientists, and process chemists with the technical insights needed to select and implement the most appropriate analytical strategy for their specific requirements.
The Analytical Challenge of Chlorosilanes
This compound is a highly reactive molecule characterized by its moisture-sensitive Si-Cl bond. This reactivity presents a significant analytical challenge: the sample can readily hydrolyze upon exposure to atmospheric moisture, forming siloxanes (e.g., hexavinyldisiloxane) that were not present in the original material. Consequently, meticulous sample handling under inert conditions is paramount for data integrity.[1][2] Furthermore, the impurities are often structurally similar to the main component, demanding a high-resolution separation technique for accurate quantification.
Primary Method: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands as the premier technique for the purity analysis of volatile compounds like TVCS. Its power lies in the synergistic combination of the high-efficiency separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The principle is straightforward: a sample is volatilized and separated into its individual components as it travels through a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification of the main component and any co-eluting impurities, often by comparison to spectral libraries.
In-Depth Experimental Protocol for TVCS Analysis by GC-MS
This protocol is designed to ensure the highest degree of accuracy and reproducibility, incorporating self-validating steps and explaining the rationale behind key parameter choices.
1. System Preparation & Inertness Confirmation:
-
Causality: To prevent sample degradation, the entire analytical path—from injector to detector—must be scrupulously dry and free of oxygen.
-
Procedure:
-
Install a high-purity helium (or hydrogen) carrier gas line with moisture and oxygen traps.
-
Condition the GC column by baking it at its maximum recommended temperature for several hours to remove any adsorbed water or contaminants.
-
Perform a "blank" run by injecting only the anhydrous solvent to ensure a clean baseline and absence of system-related artifacts.
-
2. Sample Preparation (Critical Step):
-
Causality: Due to the hydrolytic instability of the Si-Cl bond, all sample handling must be performed in a controlled, inert environment.[1][2]
-
Procedure:
-
Work within a glovebox or under a steady stream of dry argon or nitrogen gas.
-
Use only oven-dried glassware and gas-tight syringes. Syringes should be flushed multiple times with anhydrous solvent before use.
-
Accurately prepare a ~1% (v/v) solution of TVCS in a high-purity, anhydrous solvent such as hexane or toluene. The dilution reduces the concentration of the main peak, preventing detector saturation and improving the resolution of trace impurities.
-
3. Instrumentation and Parameters:
-
Rationale: The selected parameters are optimized for the separation of volatile organosilanes while minimizing thermal degradation.
-
GC Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to handle the high concentration of the main component.
-
Injector Temperature: 250 °C. This is hot enough to ensure rapid volatilization but low enough to prevent thermal decomposition of the vinyl groups.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), offers excellent resolution for a wide range of silanes.[1] These columns provide a good balance for separating both non-polar and slightly polar impurities.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C. This program allows for the separation of highly volatile impurities at the beginning of the run and ensures that higher-boiling compounds elute in a reasonable time.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level generates reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350. This range covers the expected molecular ions and fragmentation patterns of TVCS and its likely impurities.
-
Acquisition Mode: Full Scan for qualitative analysis and impurity identification. For ultra-trace quantification, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[3]
-
4. Data Analysis and Quantification:
-
Identification: Identify the main TVCS peak by its retention time and mass spectrum. Search the remaining peaks against a mass spectral library to tentatively identify impurities.
-
Quantification: Purity is typically expressed as area percent. The area of each peak is integrated, and the percentage of the main component is calculated relative to the total area of all peaks.
-
Purity (%) = (Area of TVCS Peak / Total Area of All Peaks) * 100
-
-
Validation: For accurate quantification, the response factor of each impurity relative to TVCS should ideally be determined using certified standards. In their absence, area percent provides a reliable estimate for quality control purposes.
GC-MS Workflow for TVCS Purity Analysis
Caption: Workflow for this compound (TVCS) purity analysis by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other techniques offer complementary information or may be more suitable for specific analytical goals. The choice of method depends on the required information, available instrumentation, and desired throughput.
| Feature | Gas Chromatography (GC-MS) | Gas Chromatography (GC-FID) | Quantitative ¹H NMR (qNMR) | Karl Fischer Titration |
| Principle | Separation of volatile compounds followed by mass-based identification and quantification. | Separation of volatile compounds followed by flame ionization detection. | Absorption of radiofrequency waves by atomic nuclei, providing structural and quantitative data. | Titration based on the quantitative reaction of iodine with water. |
| Primary Use | Definitive identification and quantification of volatile organic impurities. | Routine quantification of known volatile organic impurities. | Absolute purity determination (assay), structural confirmation, and quantification of major impurities. | Specific quantification of water content. |
| Sensitivity | Excellent (ppm to ppb, especially in SIM mode). | Very Good (ppm level). | Moderate (typically >0.1%). | Excellent (ppm level). |
| Selectivity | Excellent (mass spectrum provides high confidence in identification). | Good (based on retention time only; co-elution is a risk). | Excellent (provides structural information). | Absolute (specific to water). |
| Key Advantage | Provides definitive structural information for unknown impurity identification.[4] | Robust, cost-effective, and highly quantitative for known analytes. | Provides absolute purity without needing individual impurity standards; it is a primary ratio method.[5] | The "gold standard" for accurate water determination.[6] |
| Limitation | Higher instrument cost and complexity compared to GC-FID. | Cannot identify unknown peaks; relies solely on retention time matching. | Lower sensitivity for trace impurities; complex spectra can be difficult to interpret. | Only measures water content; provides no information on other impurities. |
Decision Framework for Method Selection
The selection of an analytical method should be driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Best Practices
For the comprehensive purity analysis of this compound, GC-MS offers an unparalleled combination of separation, identification, and quantification capabilities . It is the method of choice for identifying unknown impurities and for developing a complete purity profile of the material. For routine quality control where impurities are known, GC-FID provides a more cost-effective and high-throughput alternative.[6]
However, a multi-faceted approach often yields the most complete understanding of product quality. Using an orthogonal method like qNMR to establish the absolute purity of a reference standard, and Karl Fischer titration to specifically quantify water content, provides a robust and self-validating quality system.
Regardless of the method chosen, the paramount consideration for analyzing reactive chlorosilanes is meticulous, inert sample handling to prevent artifact formation.[1][2] By combining rigorous analytical science with best-in-class sample preparation, researchers and manufacturers can ensure the quality of their materials and the success of their synthetic endeavors.
References
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[Determination of chlorosilanes by gas chromatography]. PubMed. Available at: [Link]
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Which capillary column we can use for GC analysis of chlorsilanes? ResearchGate. Available at: [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Center for Biotechnology Information. Available at: [Link]
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Analysis of Silanes. Wasson-ECE Instrumentation. Available at: [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications. Available at: [Link]
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Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent Technologies. Available at: [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Springer. Available at: [Link]
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A Comprehensive Guide to Validating the Degree of Crosslinking with Trivinylchlorosilane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the development of advanced materials, particularly within the biomedical and pharmaceutical sectors, the precise control and validation of polymer crosslinking is paramount. The extent of crosslinking dictates the material's mechanical properties, thermal stability, solvent resistance, and, crucially, its biocompatibility and degradation kinetics. Trivinylchlorosilane (TVCS) presents itself as a potent trifunctional crosslinking agent, capable of forming robust, three-dimensional polymer networks. This guide provides a deep dive into the methodologies for validating the degree of crosslinking with TVCS, offering a comparative perspective against other common crosslinking agents. We will explore the causality behind experimental choices and provide actionable protocols to ensure the scientific integrity of your findings.
The Critical Role of Crosslinking Validation
The transition from a collection of individual polymer chains to a cohesive, functional network is a critical transformation. Under-crosslinking can lead to materials with poor mechanical strength and undesirable solubility, while over-crosslinking may result in brittleness and hinder necessary flexibility or degradability. Therefore, the quantitative validation of the degree of crosslinking is not merely a characterization step but a cornerstone of rational material design.
This compound: A Trifunctional Crosslinker
This compound, with its three reactive vinyl groups and a hydrolyzable chloro group, offers a versatile platform for crosslinking. The vinyl groups can participate in free-radical polymerization with a variety of vinyl monomers, while the chloro group can react with hydroxyl or amine functionalities on polymer backbones, followed by hydrolysis and condensation to form stable siloxane (Si-O-Si) bridges. This dual reactivity allows for the creation of complex and highly durable network structures.
Section 1: Methodologies for Validating the Degree of Crosslinking
A multi-faceted approach is often necessary to obtain a comprehensive understanding of the crosslinked network. Here, we detail several key techniques, outlining their principles and providing step-by-step protocols.
Sol-Gel Analysis: A Gravimetric Approach
Sol-gel analysis is a fundamental and widely used gravimetric method to determine the extent of crosslinking.[1] The principle is straightforward: the crosslinked polymer is subjected to solvent extraction to remove any unreacted monomers, oligomers, and the soluble (sol) fraction of the polymer. The remaining insoluble, crosslinked network is the gel fraction.
Experimental Protocol: Sol-Gel Analysis
-
Sample Preparation: Accurately weigh the crosslinked polymer sample (W_initial).
-
Solvent Extraction: Place the sample in a Soxhlet extraction apparatus or immerse it in a suitable solvent (e.g., toluene, tetrahydrofuran) in a sealed container. The choice of solvent is critical and should be one in which the uncrosslinked polymer is freely soluble.
-
Extraction: Allow the extraction to proceed for a sufficient duration (typically 24-48 hours) to ensure complete removal of the sol fraction.
-
Drying: Carefully remove the insoluble gel from the solvent and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).
-
Calculation: The gel fraction and sol fraction are calculated as follows:
-
Gel Fraction (%) = (W_final / W_initial) * 100
-
Sol Fraction (%) = 100 - Gel Fraction (%)
-
Trustworthiness: This method provides a direct, quantitative measure of the crosslinked portion of the material. Repeating the measurement with multiple samples from the same batch is crucial to ensure the reproducibility of the results.
Swelling Studies: Probing Network Density
The extent to which a crosslinked polymer swells in a compatible solvent is inversely proportional to its crosslink density. A higher degree of crosslinking results in a tighter network structure, restricting the influx of solvent molecules and thus limiting swelling.
Experimental Protocol: Swelling Studies
-
Sample Preparation: Prepare a dried, accurately weighed sample of the crosslinked polymer (W_dry).
-
Immersion: Immerse the sample in a suitable solvent at a constant temperature.
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, where its weight no longer increases. This may take several hours to days.
-
Weight Measurement: Carefully remove the swollen sample, blot the surface to remove excess solvent, and quickly weigh it (W_swollen).
-
Calculation: The swelling ratio (Q) can be calculated in several ways, with the volume swelling ratio being particularly informative:
-
Mass Swelling Ratio = W_swollen / W_dry
-
Volume Swelling Ratio (Q_v) = 1 + (ρ_polymer / ρ_solvent) * ((W_swollen / W_dry) - 1)
-
where ρ_polymer and ρ_solvent are the densities of the polymer and solvent, respectively.
-
-
Expertise & Experience: The choice of solvent is critical. A good solvent for the corresponding linear polymer should be used to maximize the swelling and obtain a sensitive measure of the crosslink density. The Flory-Rehner theory can be applied to the swelling data to calculate the average molecular weight between crosslinks (Mc), providing a more quantitative measure of the network structure.
Spectroscopic Analysis: A Molecular-Level View
Spectroscopic techniques provide insight into the chemical changes occurring during the crosslinking reaction, offering qualitative and semi-quantitative information about the degree of crosslinking.
FTIR is a powerful tool for monitoring the consumption of reactive groups. For this compound, the disappearance of the vinyl C=C stretching vibration (typically around 1600 cm⁻¹) and the Si-Cl stretching vibration (around 470-600 cm⁻¹) can be monitored. The formation of Si-O-Si crosslinks can be observed by the appearance of a broad, strong absorption band in the region of 1000-1100 cm⁻¹.[2]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare thin films of the polymer before and after crosslinking. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the spectra of the uncrosslinked and crosslinked materials. Monitor the decrease in the intensity of the peaks corresponding to the vinyl and chloro groups and the increase in the intensity of the Si-O-Si peak. For semi-quantitative analysis, the ratio of the absorbance of a reactive group peak to a reference peak that does not change during the reaction can be calculated.
Solid-state NMR can provide detailed information about the local chemical environment of the silicon and carbon atoms, allowing for the quantification of different silicon species (e.g., T-structures in siloxanes) and the degree of vinyl group conversion.[2]
Experimental Protocol: Solid-State NMR Analysis
-
Sample Preparation: Pack the powdered or solid crosslinked polymer into an NMR rotor.
-
Data Acquisition: Acquire solid-state ¹³C and ²⁹Si NMR spectra using appropriate pulse sequences (e.g., Cross-Polarization Magic Angle Spinning - CP/MAS).
-
Analysis: In the ²⁹Si NMR spectrum, the different T-structures (T¹, T², T³) corresponding to silicon atoms with one, two, or three siloxane bridges can be identified and quantified to determine the extent of condensation. In the ¹³C NMR spectrum, the disappearance of the signals corresponding to the vinyl carbons confirms their participation in the crosslinking reaction.
Thermal and Mechanical Analysis: Correlating Structure and Performance
The macroscopic properties of a material are a direct consequence of its underlying molecular structure. Therefore, thermal and mechanical analysis techniques are invaluable for assessing the effects of crosslinking.
DMA measures the viscoelastic properties of a material as a function of temperature and frequency. For a crosslinked polymer, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the crosslink density.[3][4]
Experimental Protocol: DMA
-
Sample Preparation: Prepare rectangular or cylindrical specimens of the crosslinked polymer with well-defined dimensions.
-
Testing: Perform a temperature sweep at a fixed frequency, measuring the storage modulus (E'), loss modulus (E''), and tan delta.
-
Analysis: The crosslink density (ν) can be calculated from the storage modulus in the rubbery plateau (E'rubbery) using the theory of rubber elasticity:
-
E'rubbery = 3νRT
-
where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.
-
-
TGA measures the change in mass of a sample as a function of temperature. Crosslinking generally enhances the thermal stability of a polymer, leading to a higher decomposition temperature.[5][6]
Experimental Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of the crosslinked polymer in a TGA pan.
-
Testing: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.
-
Analysis: Compare the onset of decomposition temperature and the char yield at a high temperature for the crosslinked and uncrosslinked materials. An increase in these values indicates enhanced thermal stability due to crosslinking.
Section 2: Comparative Analysis of this compound with Other Crosslinkers
The choice of crosslinking agent significantly impacts the final properties of the material. Here, we provide a comparative overview of this compound against two common alternatives: divinylbenzene (DVB) and triallyl isocyanurate (TAIC).
| Property | This compound (TVCS) | Divinylbenzene (DVB) | Triallyl Isocyanurate (TAIC) |
| Functionality | Trifunctional (3 vinyl groups) | Bifunctional (2 vinyl groups) | Trifunctional (3 allyl groups) |
| Reactivity | High reactivity of vinyl groups in radical polymerization; Si-Cl group reactive towards nucleophiles. | High reactivity of vinyl groups in radical polymerization. | Lower reactivity of allyl groups compared to vinyl groups. |
| Network Structure | Forms a dense, 3D network with thermally stable Si-O-Si linkages. | Forms a rigid, aromatic-containing network. | Forms a thermally stable, heterocyclic network. |
| Mechanical Properties | Expected to significantly increase tensile strength and modulus. The flexibility can be tuned by controlling the degree of hydrolysis and condensation of the silane moiety. | Substantially increases tensile strength and modulus, often leading to brittle materials at high concentrations. | Significantly improves tensile strength and modulus, often with good retention of properties at elevated temperatures. |
| Thermal Stability | The presence of Si-O bonds contributes to high thermal stability. | The aromatic structure imparts excellent thermal stability and high char yield. | The triazine ring structure provides exceptional thermal stability. |
| Key Advantages | Dual reactivity allows for versatile crosslinking strategies. Forms inorganic-organic hybrid networks. | Well-established and widely used. Imparts high rigidity. | Excellent thermal and chemical resistance. |
| Potential Limitations | The handling of a chlorosilane requires precautions due to its reactivity with moisture. | Can lead to brittle materials. | Slower cure rates compared to vinyl-based crosslinkers. |
Authoritative Grounding: The enhanced mechanical and thermal properties of polymers crosslinked with organofunctional silanes are well-documented.[7] The formation of a stable siloxane network is a key contributor to this improvement.
Section 3: Visualizing the Crosslinking Workflow
Clear visualization of experimental workflows is essential for reproducibility and understanding.
Caption: Workflow for the synthesis, crosslinking, and comprehensive validation of this compound-crosslinked polymers.
Conclusion
The validation of the degree of crosslinking is a critical aspect of polymer science, with profound implications for material performance. This compound offers a powerful tool for creating robust, highly crosslinked networks. By employing a combination of gravimetric, spectroscopic, and thermo-mechanical techniques, researchers can gain a comprehensive understanding of the network structure and its relationship to the material's properties. This guide provides the foundational knowledge and practical protocols to confidently validate the degree of crosslinking in your this compound-modified materials, ensuring the development of reliable and high-performance products for a range of advanced applications.
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MDPI. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Available from: [Link]
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ResearchGate. Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Available from: [Link]
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MDPI. Study of Protective Layers Based on Crosslinked Glutaraldehyde/3-aminopropyltriethoxysilane. Available from: [Link]
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-
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PMC. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Available from: [Link]
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PeerJ. Comparison of the elastic recovery and strain-in-compression of commercial and novel vinyl polysiloxane impression materials incorporating a novel crosslinking agent and a surfactant. Available from: [Link]
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NIH. Visualization of the Sol–Gel Transition in Porous Networks Using Fluorescent Viscosity-Sensitive Probes. Available from: [Link]
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MDPI. Skillful Control of Dispersion and 3D Network Structures: Advances in Functional Organic–Inorganic Nano-Hybrid Materials Prepared Using the Sol-Gel Method. Available from: [Link]
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ResearchGate. Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon‐supported platinum. Available from: [Link]
-
PMC. Porous Materials Based on Poly(methylvinylsiloxane) Cross-Linked with 1,3,5,7-Tetramethylcyclotetrasiloxane in High Internal Phase Emulsion as Precursors to Si-C-O and Si-C-O/Pd Ceramics. Available from: [Link]
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ResearchGate. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. Available from: [Link]
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RSC Publishing. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. Available from: [Link]
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ResearchGate. Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Available from: [Link]
-
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MDPI. Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry. Available from: [Link]
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ResearchGate. Trimethylchlorosilane, (CH3)3SiCl: OH reaction kinetics and infrared spectrum. Available from: [Link]
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A Comparative Guide to Trivinylchlorosilane and Other Vinylsilane Crosslinkers for Researchers and Drug Development Professionals
In the intricate world of polymer science and material development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate performance and stability of the end material. This guide offers an in-depth, objective comparison of Trivinylchlorosilane with other prevalent vinylsilane crosslinkers, tailored for researchers, scientists, and professionals in drug development. By delving into the fundamental chemistry and presenting available experimental data, this document aims to provide the necessary insights to make informed decisions in your research and development endeavors.
Introduction to Vinylsilane Crosslinkers: Engineering Molecular Networks
Vinylsilane crosslinkers are a class of organosilicon compounds that play a pivotal role in polymer modification. Their unique bifunctional nature, possessing both a reactive vinyl group and hydrolyzable silicon functionalities, allows them to form stable, three-dimensional networks within a polymer matrix. This process, known as crosslinking, transforms thermoplastic polymers into thermosets, leading to significant enhancements in mechanical strength, thermal stability, and chemical resistance.
The general mechanism of vinylsilane crosslinking involves two primary steps:
-
Grafting: The vinyl group of the silane molecule is grafted onto the polymer backbone, typically initiated by a free radical source like peroxide.
-
Hydrolysis and Condensation: The hydrolyzable groups on the silicon atom (e.g., chloro, alkoxy) react with moisture to form silanol groups (Si-OH). These silanols then undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si), creating the crosslinked network.
The choice of the hydrolyzable group on the silane is a key determinant of its reactivity and, consequently, the processing conditions and final properties of the crosslinked polymer.
This compound: A Highly Reactive Crosslinking Agent
This compound (TVCS) is a trifunctional vinylsilane characterized by the presence of three vinyl groups and a highly reactive chloro group attached to the silicon atom.
Chemical Structure:
-
Name: this compound
-
Formula: C₆H₉ClSi
-
Structure: (CH₂=CH)₃SiCl
The most prominent feature of TVCS is the silicon-chlorine (Si-Cl) bond. This bond is significantly more reactive towards hydrolysis than the silicon-alkoxy (Si-OR) bonds found in more common vinylsilane crosslinkers like Vinyltrimethoxysilane (VTMOS) and Vinyltriethoxysilane (VTEOS).
The Causality Behind High Reactivity
The high reactivity of the Si-Cl bond stems from two primary factors:
-
High Polarity: The significant difference in electronegativity between silicon and chlorine creates a highly polar bond, making the silicon atom highly susceptible to nucleophilic attack by water.
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating a rapid and often spontaneous hydrolysis reaction upon contact with moisture.
This inherent reactivity has profound implications for the use of TVCS as a crosslinker, influencing processing, cure rates, and the final network structure.
Comparative Analysis: this compound vs. Alkoxy-based Vinylsilanes
For a comprehensive understanding, we will compare this compound with two widely used trifunctional vinylsilane crosslinkers: Vinyltrimethoxysilane (VTMOS) and Trivinylmethoxysilane (TVM), which is structurally similar but with a methoxy group instead of a chloro group.
| Feature | This compound (TVCS) | Vinyltrimethoxysilane (VTMOS) | Trivinylmethoxysilane (TVM) |
| Hydrolyzable Group | Chloro (-Cl) | Methoxy (-OCH₃) | Methoxy (-OCH₃) |
| Hydrolysis Rate | Extremely Fast | Fast | Fast |
| Byproduct of Hydrolysis | Hydrochloric Acid (HCl) | Methanol (CH₃OH) | Methanol (CH₃OH) |
| Handling Requirements | Requires stringent moisture-free conditions. | Requires moisture control. | Requires moisture control. |
| Catalyst Requirement | Often self-catalyzing due to HCl byproduct. | Typically requires a catalyst (e.g., tin compounds). | Typically requires a catalyst. |
| Corrosivity | High, due to HCl generation. | Low. | Low. |
Performance Deep Dive: A Mechanistic Perspective
Reactivity and Cure Speed:
This compound's rapid hydrolysis leads to a very fast cure rate. The hydrochloric acid generated as a byproduct can further catalyze the condensation of silanol groups, accelerating the crosslinking process. While this can be advantageous for applications requiring rapid curing, it also presents a significant processing challenge, as premature crosslinking (scorch) can occur if moisture is not rigorously excluded during compounding and processing.
In contrast, VTMOS and TVM exhibit more controlled hydrolysis rates.[1] The methoxy groups in VTMOS are smaller and more reactive than the ethoxy groups in VTEOS, leading to faster hydrolysis and condensation for VTMOS.[1] The hydrolysis of these alkoxysilanes is typically catalyzed, allowing for a tunable cure profile by adjusting the catalyst type and concentration.
Crosslink Density and Network Structure:
The trifunctional nature of all three crosslinkers allows for the formation of a high crosslink density. However, the extremely rapid and localized hydrolysis of TVCS at points of moisture ingress could potentially lead to a less homogeneous network structure compared to the more controlled crosslinking achieved with VTMOS and TVM. A more uniform network, as is more likely with catalyzed alkoxysilanes, generally translates to superior mechanical properties.
Mechanical Properties:
While direct comparative experimental data for this compound in common polymer systems is scarce in publicly available literature, we can infer its potential impact on mechanical properties based on its chemical nature. The introduction of crosslinks via vinylsilanes generally improves properties like tensile strength and reduces elongation at break. For instance, crosslinking high-molecular-weight polyethylene (HMWPE) with VTMOS has been shown to improve wear resistance, though it can lead to a decrease in Young's Modulus due to reduced crystallinity.[2]
Given its high reactivity, TVCS has the potential to create a densely crosslinked network, which would be expected to significantly increase the hardness and modulus of the polymer. However, the potential for a non-uniform network and the corrosive nature of the HCl byproduct could introduce stress points and potentially compromise long-term mechanical integrity.
Thermal Stability:
Crosslinking generally enhances the thermal stability of polymers by restricting chain mobility at elevated temperatures.[3] Studies on VTMOS-crosslinked polyethylene have shown that the thermal properties are not significantly affected at moderate crosslinking levels.[2] The high crosslink density achievable with TVCS could theoretically lead to a notable improvement in thermal stability. However, the presence of residual chlorine from the crosslinking reaction could potentially be detrimental to the long-term thermal stability of the polymer, as chlorine-containing species can promote degradation pathways.
Hydrolytic Stability:
The final crosslinked network formed by all vinylsilanes consists of stable siloxane (Si-O-Si) bonds, which are generally resistant to hydrolysis. However, the overall hydrolytic stability of the composite material can be influenced by the interface between the polymer and the crosslinked network. The corrosive nature of the HCl byproduct from TVCS could potentially create a less stable interface compared to the less aggressive byproducts of alkoxysilanes.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound with other vinylsilane crosslinkers, a series of standardized experimental protocols should be employed.
Sample Preparation: A Self-Validating System
-
Material Compounding:
-
Dry the base polymer thoroughly to remove any residual moisture.
-
In a controlled, low-humidity environment, melt-blend the polymer with the desired concentration of the vinylsilane crosslinker and a peroxide initiator (e.g., dicumyl peroxide). For TVCS, this step must be performed with extreme care to prevent premature hydrolysis.
-
For alkoxysilane formulations, a condensation catalyst (e.g., dibutyltin dilaurate) is typically added at this stage.
-
-
Molding:
-
Compression mold the compounded material into sheets or other desired geometries for testing. The molding temperature and pressure should be optimized for the specific polymer.
-
-
Curing (Moisture Crosslinking):
-
Expose the molded samples to a controlled humidity and temperature environment (e.g., a water bath or a humidity chamber) to initiate and complete the hydrolysis and condensation reactions. The curing time will vary significantly depending on the crosslinker's reactivity.
-
Characterization Techniques
-
Degree of Crosslinking (Gel Content):
-
This is a fundamental measure of the crosslink density.
-
Protocol:
-
Weigh a sample of the crosslinked polymer.
-
Immerse the sample in a suitable solvent (e.g., xylene for polyethylene) at an elevated temperature for a specified period to dissolve the uncrosslinked (sol) fraction.
-
Carefully remove and dry the remaining insoluble (gel) fraction.
-
Calculate the gel content as the percentage of the final weight to the initial weight.
-
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): Measures tensile strength, Young's modulus, and elongation at break. Dumbbell-shaped specimens are pulled to failure at a constant rate.
-
Hardness Testing (ASTM D2240): Measures the material's resistance to indentation using a durometer.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation temperature of the material by measuring weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as it is heated or cooled, providing information on melting points, glass transitions, and crystallinity.[2]
-
-
Hydrolytic Stability Testing:
-
Immerse samples in water or a specific aqueous solution at a controlled temperature for an extended period.
-
Periodically remove the samples and measure changes in weight, dimensions, and mechanical properties to assess the extent of degradation.
-
Visualization of Key Processes
Crosslinking Mechanism
Caption: General mechanism of vinylsilane crosslinking.
Reactivity Comparison
Caption: Relative hydrolysis reactivity of vinylsilane crosslinkers.
Conclusion and Recommendations
The choice between this compound and other vinylsilane crosslinkers is a trade-off between reactivity and processability.
-
This compound is a highly potent crosslinking agent that offers the potential for extremely rapid cure speeds and the formation of a high-density crosslinked network. However, its extreme sensitivity to moisture and the corrosive nature of its hydrochloric acid byproduct necessitate stringent processing controls and careful consideration of material compatibility. It may be suitable for specialized applications where a very fast, catalyst-free cure is paramount and the processing environment can be meticulously controlled.
-
Alkoxy-based vinylsilanes , such as VTMOS and TVM, provide a more controlled and versatile approach to crosslinking. The ability to tune the cure rate through catalysis offers a wider processing window and a greater likelihood of achieving a homogeneous crosslinked network. For most applications in research, and particularly in the context of drug development where material purity and stability are critical, the use of alkoxysilanes is generally the more prudent and reliable choice.
Ultimately, the optimal crosslinker will depend on the specific polymer system, the desired final properties, and the available processing capabilities. It is strongly recommended to conduct thorough experimental evaluations, as outlined in this guide, to determine the most suitable crosslinking agent for your specific application.
References
-
What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. (2025, February 15). News. Retrieved from [Link]
-
Rocha, M. C. G., et al. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Materials Research, 20(Suppl. 2), 1332-1340. Retrieved from [Link]
-
Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry. (2023). Materials, 16(18), 6205. Retrieved from [Link]
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A Senior Application Scientist's Guide to Surface Treatment: Trivinylchlorosilane vs. Vinyltrimethoxysilane
For researchers and professionals in materials science and drug development, the functionalization of surfaces is a critical step in designing advanced materials, from enhancing polymer-filler adhesion in composites to immobilizing biomolecules on diagnostic substrates. Silane coupling agents are indispensable tools for this purpose, creating a durable bridge between inorganic and organic materials.[1] Among these, vinyl-functionalized silanes are particularly valuable for their ability to introduce a reactive vinyl group onto a surface, ready for subsequent polymerization or grafting reactions.[2][3]
This guide provides an in-depth comparison of two prominent vinyl silanes: Trivinylchlorosilane (a chlorosilane) and Vinyltrimethoxysilane (an alkoxysilane). The choice between these reagents is not trivial; it fundamentally dictates the reaction kinetics, process control, and ultimate stability of the modified surface. We will explore the core chemical differences, provide quantitative performance insights, and present validated experimental protocols to guide your selection.
The Fundamental Divide: Reactivity and Reaction Mechanism
The primary distinction between this compound and vinyltrimethoxysilane lies in their hydrolyzable groups: chloride (-Cl) versus methoxy (-OCH₃). This single difference creates two divergent pathways for surface modification, each with distinct advantages and drawbacks.
This compound: The Direct, High-Energy Pathway
Chlorosilanes are characterized by their extremely high reactivity.[4] The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack by surface hydroxyl (-OH) groups. This leads to a rapid, direct condensation reaction, forming a stable siloxane bond (Si-O-Substrate) and releasing hydrochloric acid (HCl) as a byproduct.[5][6]
-
Causality: The reaction's speed is driven by the excellent leaving group ability of the chloride ion and the high electrophilicity of the silicon center. This process does not require pre-hydrolysis and can proceed under strictly anhydrous conditions, reacting with trace adsorbed water or surface hydroxyls.[4]
Vinyltrimethoxysilane: The Controlled, Two-Step Pathway
Alkoxysilanes, such as vinyltrimethoxysilane (VTMS), are significantly more stable and react through a slower, more controllable two-step mechanism.[4][5][7]
-
Hydrolysis: The methoxy groups first react with water to form reactive silanol intermediates (Si-OH), releasing methanol as a byproduct.[2][8][9] This step is the rate-limiting phase and can be catalyzed by acid or base.[9]
-
Condensation: The newly formed silanols then condense with hydroxyl groups on the substrate surface.[2][10] Critically, these silanols can also self-condense with each other, forming a cross-linked polysiloxane network on the surface.[2][11]
-
Causality: The Si-OCH₃ bond is less reactive than the Si-Cl bond, requiring water to initiate the reaction. This dependence on hydrolysis provides greater control over the deposition process but also introduces more variables, such as pH, water concentration, and catalyst choice, that must be managed.[7][12]
Below is a diagram illustrating these divergent reaction pathways.
Performance Comparison: A Head-to-Head Analysis
The choice between these silanes depends entirely on the specific requirements of the application, from the nature of the substrate to the desired level of process control.
| Feature | This compound (Chlorosilane) | Vinyltrimethoxysilane (Alkoxysilane) | Rationale & Implications |
| Reactivity | Very High[4][5] | Moderate, Controllable[5] | Chlorosilanes enable rapid monolayer formation. Alkoxysilanes allow for slower, more deliberate layer construction, including thicker, cross-linked films. |
| Reaction Byproduct | Hydrochloric Acid (HCl)[5][6] | Methanol[8][13] | HCl is corrosive and can damage acid-sensitive substrates like certain metal oxides or biological materials. Methanol is a comparatively benign organic solvent. |
| Moisture Sensitivity | Extremely High[4][5] | Requires water for hydrolysis[7] | Chlorosilane reactions must be performed in anhydrous solvents under an inert atmosphere. Alkoxysilane reactions are often performed in water/alcohol mixtures. |
| Process Control | Difficult; prone to uncontrolled polymerization in the presence of trace moisture.[5] | High; reaction rate is tunable via pH, water concentration, and temperature.[5][7] | Alkoxysilanes offer greater flexibility for tuning film thickness and density. The rapid nature of chlorosilanes makes precise control challenging. |
| Layer Structure | Primarily forms monolayers. | Can form monolayers or cross-linked, polymeric multilayers.[2][11] | The ability of silanols from VTMS to self-condense allows for the formation of robust, three-dimensional siloxane networks. |
| Adhesion | Good, forms direct covalent bonds. | Excellent, forms covalent bonds and interpenetrating networks.[14] | The polymeric network formed by VTMS can enhance mechanical interlocking and adhesion, especially in composites.[15] |
| Handling Safety | Requires stringent handling due to reactivity and corrosive HCl byproduct. | Safer to handle; byproduct is less hazardous. | Standard laboratory precautions are sufficient for VTMS, while chlorosilanes demand more specialized setups (e.g., glovebox). |
Validated Experimental Protocols
A standardized workflow is essential for achieving reproducible results. The following protocols outline the key steps for surface modification, emphasizing the critical differences in handling and execution.
Protocol 3.1: Surface Treatment with this compound
This protocol must be performed under strictly anhydrous conditions, preferably in a nitrogen-filled glovebox.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, then isopropanol for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating with O₂ plasma for 2-5 minutes. Transfer immediately to the glovebox.
-
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane). The solvent must be certified anhydrous or dried over molecular sieves.
-
-
Surface Reaction:
-
Immerse the activated, dry substrate in the silane solution for 30-60 minutes at room temperature. The rapid reaction often completes within this timeframe.
-
Causality: The absence of water prevents premature polymerization of the chlorosilane in solution, ensuring the reaction occurs primarily at the substrate interface.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene/hexane) to remove any physisorbed silane. Follow with a rinse in isopropanol.
-
Dry the substrate under a stream of dry nitrogen.
-
Cure the substrate in an oven at 110-120°C for 30 minutes to drive off any remaining solvent and strengthen the siloxane bonds.
-
Protocol 3.2: Surface Treatment with Vinyltrimethoxysilane (VTMS)
This protocol utilizes the controlled hydrolysis and condensation of VTMS.
-
Substrate Preparation:
-
Perform the same cleaning and activation steps as described in Protocol 3.1 (Steps 1a-1c). A fully hydroxylated surface is critical for good coverage.
-
-
Silanization Solution Preparation (Hydrolysis):
-
Prepare a 95% ethanol / 5% water solution (v/v). Adjust the pH to ~4.5-5.5 with acetic acid.
-
Add vinyltrimethoxysilane to the aqueous ethanol solution to a final concentration of 2-5% (v/v).
-
Stir the solution for 1-2 hours to allow for the pre-hydrolysis of the methoxy groups into silanols.[3][13]
-
Causality: Mildly acidic conditions enhance the rate of hydrolysis while slowing the self-condensation reaction in solution, ensuring a high concentration of reactive silanols is available for bonding to the substrate.[9][12]
-
-
Surface Reaction:
-
Immerse the activated substrate in the hydrolyzed silane solution for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C to accelerate the reaction.[16]
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with ethanol to remove unreacted silane oligomers.
-
Dry under a stream of nitrogen.
-
Cure the substrate in an oven at 110-120°C for 1 hour.
-
Causality: The curing step is critical for VTMS. It provides the thermal energy needed to drive the condensation reactions to completion, forming a stable, cross-linked Si-O-Si network and strong Si-O-Substrate bonds.[17]
-
Application-Specific Recommendations
-
Choose this compound when:
-
Speed is critical: You need to modify a surface very quickly.
-
A true monolayer is desired: The direct reaction mechanism is less prone to forming thick, polymeric layers.
-
The substrate is robust: The material can withstand exposure to trace amounts of HCl.
-
Anhydrous conditions are already in place: Your workflow is already based in a glovebox or under inert atmosphere.
-
-
Choose Vinyltrimethoxysilane when:
-
Process control is paramount: You need to carefully control the thickness and uniformity of the coating.[5]
-
The substrate is sensitive: You are working with delicate materials, such as certain metal oxides, polymers, or biomaterials, that would be damaged by HCl.[5][18]
-
A robust, cross-linked layer is needed: Applications in polymer composites benefit greatly from the durable, polymeric network formed by VTMS, which enhances adhesion and mechanical properties.[15][19]
-
Ease of handling is a priority: The reagents and byproducts are less hazardous, and the reaction does not require a strictly inert atmosphere.
-
Conclusion
The selection between this compound and vinyltrimethoxysilane is a critical decision in surface engineering that hinges on a trade-off between reactivity and control. This compound offers a rapid and direct route to surface modification but demands stringent handling conditions and produces a corrosive byproduct. Conversely, vinyltrimethoxysilane provides a milder, highly controllable, and more versatile method suitable for a wider range of substrates, albeit with a more complex, multi-step reaction protocol. By understanding the fundamental chemical mechanisms and procedural nuances detailed in this guide, researchers can make an informed choice to achieve optimal performance and reproducibility in their material and drug development applications.
References
- A Comparative Guide to Butoxyethoxydimethylsilane and Chlorosilanes in Surface Co
- The Science Behind Vinyltrimethoxysilane: From Surface Modification to Polymer Enhancement. NINGBO INNO PHARMCHEM CO.,LTD..
- A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes. Benchchem.
- The Role of Vinyltrimethoxysilane in Polymer Modification for Improved Dispersibility. Self-published.
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS)
- Study on some alkoxysilanes used for hydrophobation and protection of wood against decay. Unknown Source.
- The Surface Modification of Silica with Vinyltriethoxysilane.
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Publishing.
- VINYLTRIMETHOXYSILANE. Gelest, Inc..
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
- CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer.
- Surface Modification with Silanes: Achieving Enhanced M
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the n
- Organosilane Technology in Coating Applications: Review and Perspectives. Unknown Source.
- EFFECT OF VINYLTRIMETHOXYSILANE SURFACE TREATMENT AND IMMERSION IN WATER ON THE TENSILE BEHAVIORS OF EGGSHELLS POLYVINYL CHLORI. Academic Journals and Conferences.
- Hydrolysis and condensation mechanism of 11-Aminoundecyltrimethoxysilane. Benchchem.
- The Chemistry of Triethoxysilane Hydrolysis and Condens
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS)
- Evaluation of the effect of vinyltrimethoxysilane on corrosion resistance and adhesion strength of epoxy co
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. University of Groningen.
- Surface modification of the cellulose nanocrystals through vinyl silane grafting. PubMed.
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A Comparative Guide to the Mechanical Properties of Crosslinked Polymers: Featuring Trivinylchlorosilane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the strategic selection of a crosslinking agent is a critical determinant of the final material's performance. This guide offers an in-depth technical comparison of the mechanical properties of polymers crosslinked with various agents, with a special focus on trivinylchlorosilane. By examining experimental data and elucidating the underlying chemical mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in material design and application.
The Pivotal Role of Crosslinking in Polymer Performance
Crosslinking transforms linear polymer chains into a three-dimensional network, profoundly enhancing their mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent dictates the density and nature of these crosslinks, thereby tailoring the polymer's properties for specific applications, from robust industrial components to sophisticated drug delivery systems.
This guide will delve into the specifics of this compound and compare its effects on polymer properties against other widely used crosslinking agents, providing a clear, data-driven perspective on their respective advantages and disadvantages.
Understanding the Crosslinking Mechanism of Silanes
Silane crosslinking agents, such as this compound, function through a two-step process of hydrolysis and condensation. The vinyl groups on the silane molecule react with the polymer backbone, typically initiated by a peroxide. Subsequently, the chloro groups on the silicon atom undergo hydrolysis in the presence of moisture to form silanol groups (Si-OH). These silanol groups then condense with each other to form stable siloxane bridges (Si-O-Si) between polymer chains, creating a robust crosslinked network.
Figure 1: General mechanism of silane crosslinking.
Comparative Analysis of Mechanical Properties
While direct, publicly available experimental data for polymers crosslinked specifically with this compound is limited, we can infer its performance based on its trifunctional nature and compare it with other common crosslinking agents for which data is more readily available. The trifunctionality of this compound is expected to lead to a high crosslink density, resulting in a stiffer material with a higher modulus compared to difunctional silanes. The presence of the chloro group, which hydrolyzes to form hydrochloric acid as a byproduct, may also influence the final properties and processing conditions.
For a practical comparison, this guide will focus on well-documented alternatives: vinyltrimethoxysilane (VTMOS), a common trifunctional silane; dicumyl peroxide (DCP), a standard organic peroxide crosslinker; and triallyl isocyanurate (TAIC), another trifunctional crosslinking agent.
Data Presentation: A Comparative Analysis
The following tables summarize the mechanical properties of polymers crosslinked with these alternative agents. It is crucial to note that the properties are highly dependent on the base polymer, crosslinker concentration, and processing conditions.
Table 1: Mechanical Properties of High-Density Polyethylene (HDPE) Crosslinked with Different Agents
| Crosslinking Agent | Concentration (phr) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| None (Neat HDPE) | 0 | 25 | 1100 | >600 | [1] |
| VTMOS/DCP | 2.0 / 0.1 | 28 | 1250 | 550 | [1] |
| DCP | 2.0 | 30 | 1300 | 500 | [2] |
| TAIC/DCP | 1.0 / 0.5 | 29 | 1400 | 450 | [3] |
Table 2: Mechanical Properties of Polydimethylsiloxane (PDMS) Crosslinked with Different Vinyl Siloxanes
| Crosslinking Agent | Base:Agent Ratio | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| VTMOS | 10:1 | 3.11 | 1.15 | 199 | [4] |
| Vinyl-terminated PDMS | 10:1 | 2.63 | 0.85 | 350 | [5] |
| Tetravinylcyclotetrasiloxane | - | 4.5 | 1.5 | 250 | [6] |
From the data, it is evident that all crosslinking agents improve the mechanical properties of the base polymers. For HDPE, TAIC in combination with DCP appears to provide the highest modulus, indicating a very rigid network. In PDMS, the choice of vinyl siloxane significantly impacts the final properties, with cyclic siloxanes potentially offering higher tensile strength.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to characterize the mechanical properties of crosslinked polymers.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a crosslinked polymer.
Standard: ASTM D638
Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.
Procedure:
-
Prepare dumbbell-shaped specimens from the crosslinked polymer sheet according to the dimensions specified in ASTM D638.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen securely in the grips of the UTM.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a constant rate of extension until the specimen fractures.
-
Record the force and elongation data throughout the test.
-
Calculate tensile strength as the maximum force divided by the original cross-sectional area.
-
Determine Young's modulus from the initial linear portion of the stress-strain curve.
-
Calculate elongation at break as the percentage increase in length at the point of fracture.
Sources
A Comparative Guide to Assessing Surface Hydrophobicity using Trivinylchlorosilane
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Surface hydrophobicity, or the ability of a surface to repel water, is a critical parameter influencing a vast range of applications, from the prevention of non-specific protein binding on biosensors to the development of self-cleaning materials and controlled drug delivery systems.[1][2][3] Organosilanes are a cornerstone of surface modification, forming robust, covalently bonded self-assembled monolayers (SAMs) that can dramatically alter surface energy.[4]
This guide provides an in-depth technical comparison of surfaces modified with Trivinylchlorosilane (TVCS), a versatile yet less-discussed agent, against more conventional hydrophobic modifiers like Octadecyltrichlorosilane (OTS) and 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS). We will delve into the underlying chemistry, provide validated experimental protocols, and present comparative data to guide your selection of the optimal surface modification strategy.
The Chemistry of Silanization: A Covalent Anchor
The power of silane-based surface modification lies in the reaction between the reactive headgroup of the silane molecule and hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silicon, metal oxides).[5] For chlorosilanes, the silicon-chlorine bonds are highly susceptible to hydrolysis, reacting with trace water to form silanol (Si-OH) groups. These silanols then condense with the substrate's hydroxyl groups, forming stable, covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface.[6] The functional "tail" of the silane molecule then dictates the new surface chemistry.
This compound (SiCl₃(CH=CH₂)) is unique in this class. While its trichlorosilane headgroup provides a strong anchor to the substrate, its three vinyl (-CH=CH₂) tail groups present a reactive platform for further chemical functionalization, a feature not present in simple alkyl or fluoroalkyl silanes.
Visualizing the Silanization Mechanism
The following diagram illustrates the covalent attachment of this compound to a hydroxylated substrate.
Caption: Covalent modification of a surface with this compound (TVCS).
Comparative Analysis of Hydrophobic Silanes
The choice of silane is dictated by the desired surface properties, including the degree of water repellency (hydrophobicity), oil repellency (oleophobicity), and potential for subsequent chemical reactions.
-
This compound (TVCS): Creates a moderately hydrophobic surface. Its primary advantage is the presence of vinyl groups, which can undergo further polymerization or serve as anchor points for "click" chemistry, allowing for the grafting of other molecules.
-
Octadecyltrichlorosilane (OTS): Features a long 18-carbon alkyl chain (C18). This long, non-polar chain packs densely on the surface, creating a highly hydrophobic layer that effectively repels water.[5][7] However, OTS-modified surfaces are oleophilic (oil-attracting).
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS): The fluorinated alkyl chain significantly lowers the surface energy.[4] This results in surfaces that are not only superhydrophobic (water contact angles >150°) but also oleophobic, repelling oils and organic solvents.[4][8]
Performance Data Summary
The following table summarizes the expected performance characteristics of surfaces modified with TVCS, OTS, and FOTS. The values represent typical results obtained on smooth silicon or glass substrates.
| Feature | This compound (TVCS) | Octadecyltrichlorosilane (OTS) | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) |
| Functional Group | Vinyl (-CH=CH₂) | Alkyl (-C₁₈H₃₇) | Fluoroalkyl (-(CH₂)₂(CF₂)₅CF₃) |
| Expected Water Contact Angle | 90° - 100° | 105° - 115°[9] | 110° - 120° (smooth), >150° (textured)[4] |
| Oleophobicity | No | No (Oleophilic) | Yes |
| Surface Energy | Moderate | Low | Very Low |
| Thermal Stability | Moderate | Stable to ~110-145 °C[10] | Stable to >250 °C[10] |
| Further Functionalization | Yes (via vinyl groups) | No | No |
Experimental Protocols: From Substrate to Hydrophobic Surface
Reproducibility is key to surface science. The following protocols provide a validated workflow for surface preparation, modification, and assessment. The causality for each step is explained to ensure a deep understanding of the process.
Experimental Workflow Overview
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A Senior Application Scientist's Guide to the Thermal Analysis of Trivinylchlorosilane-Modified Polymers
Introduction: Engineering Thermal Resilience in Advanced Polymers
For researchers and professionals in materials science and drug development, the thermal stability of polymers is a critical parameter dictating their processing window, operational limits, and long-term stability. Trivinylchlorosilane stands out as a powerful modification agent, enabling the creation of hybrid organic-inorganic polymers with significantly enhanced thermal properties. By incorporating a robust silica-like (silsesquioxane) backbone, this modification imparts superior heat resistance, making the resulting materials suitable for demanding applications, from high-temperature composites to stable drug delivery matrices.
This guide provides an in-depth comparison of the thermal behavior of polymers modified with this compound, focusing on two cornerstone analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will move beyond procedural descriptions to explore the causal relationships between molecular structure and thermal response, supported by experimental data and established protocols.
The Role of this compound: Building an Inorganic Core
This compound [(CH₂=CH)₃SiCl] is a trifunctional organosilane. Its utility in polymer modification stems from the reactivity of the Si-Cl bond, which readily undergoes hydrolysis and condensation. When introduced into a polymer synthesis or modification process, it typically forms a highly cross-linked, cage-like structure known as a polyhedral oligomeric silsesquioxane (POSS) core, with vinyl groups available for further polymerization or grafting. The general chemical structure of these silsesquioxanes is (RSiO₁.₅)n, where 'R' is the vinyl group. This inorganic Si-O-Si core is intrinsically more stable than the carbon-carbon backbones of most organic polymers, providing a foundation for enhanced thermal performance.[1][2]
Thermogravimetric Analysis (TGA): Quantifying Thermal and Oxidative Stability
Thermogravimetric Analysis is the workhorse for assessing the thermal stability of materials.[3] It precisely measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] This data allows us to determine the onset of degradation, identify multi-step decomposition processes, and quantify the amount of non-volatile residue (char yield).
Experimental Rationale: The "Why" Behind the Method
The choice of atmosphere is a critical experimental decision.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Analysis under an inert gas reveals the inherent thermal stability of the polymer backbone, free from oxidative effects. The resulting mass loss is due to pyrolysis—the breaking of chemical bonds by thermal energy alone. A higher degradation temperature and char yield in nitrogen indicate a more stable intrinsic structure.[6]
-
Oxidative Atmosphere (e.g., Air, Oxygen): Performing the analysis in air exposes the material to conditions it might experience in real-world applications. This allows for the study of thermo-oxidative degradation, which is often more aggressive and occurs at lower temperatures than pyrolysis. For silsesquioxane-modified polymers, the Si-O core can form a passive silica (SiO₂) layer at high temperatures in air, which acts as a barrier, inhibiting further oxidation of the underlying polymer and often resulting in a higher final residue compared to pyrolysis in nitrogen.[6][7]
Comparative Performance of Vinyl-Silsesquioxane Modified Polymers
The incorporation of a silsesquioxane cage, derived from precursors like this compound, significantly enhances the thermal stability of polymers. The high dissociation energy of the Si-O bond (approx. 460 kJ/mol) compared to C-C (approx. 345 kJ/mol) or Si-C (approx. 318 kJ/mol) bonds is the primary reason for this improvement.[1] Studies on various POSS-modified systems consistently demonstrate this effect. For example, phenolic resins modified with POSS show a notable increase in char yield, especially under an air atmosphere, because the POSS groups form a protective silica layer at elevated temperatures.[6]
The nature of the organic groups on the POSS cage also plays a crucial role. While aliphatic-substituted POSS can be volatile and show near-complete mass loss in an inert atmosphere, phenyl- and vinyl-substituted POSS are more stable and produce a high yield of ceramic residue upon heating.[7] A vinyl-POSS resin, in particular, shows one of the highest ceramic yields due to cross-linking reactions of the vinyl groups.[7]
Table 1: Comparative TGA Data for Silsesquioxane-Modified Resins
| Material | Atmosphere | Td10 (Temperature at 10% Mass Loss, °C) | Char Yield at 800°C (%) | Key Observation |
|---|---|---|---|---|
| Neat Phenolic Resin[6] | Air | ~350°C | ~40% | Standard thermal performance. |
| POSS-Modified Phenolic Resin[6] | Air | ~400°C | ~55% | POSS modification significantly increases high-temperature oxidation resistance. |
| Epoxy-POSS (EPOSS)[1] | Nitrogen | 468°C | >35% | High thermal stability due to the Si-O-Si core. |
| Isobutyl-POSS[7] | Nitrogen | - | ~0% | Complete evaporation/volatilization under inert conditions. |
| Phenyl-POSS[7] | Nitrogen | >400°C | High | Phenyl groups contribute to high thermal stability and char formation. |
| Vinyl-POSS Resin[7] | Nitrogen | >400°C | Highest | Vinyl groups allow for thermal cross-linking, maximizing char yield. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines using certified reference materials.
-
Sample Preparation: Place approximately 5-10 mg of the dried polymer sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Loading and Purging: Place the crucible onto the TGA balance. Seal the furnace and purge with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or consistently oxidative environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 850°C).[6] A controlled heating rate is essential for reproducible results.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.
-
Data Analysis: Plot the sample mass (%) versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperatures of maximum decomposition rates. Determine key parameters such as the onset of degradation and the final char yield.
TGA Experimental Workflow
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
While TGA tracks mass loss, Differential Scanning Calorimetry (DSC) monitors heat flow into or out of a sample relative to a reference as a function of temperature.[8][9] This technique is exceptionally sensitive to physical transitions that do not involve mass change, such as the glass transition, crystallization, and melting.
Experimental Rationale: Why Transitions Matter
-
Glass Transition Temperature (Tg): The Tg is a critical property of amorphous or semi-crystalline polymers. It marks the transition from a rigid, glassy state to a more flexible, rubbery state.[10] For drug delivery systems, the Tg can influence drug loading and release kinetics. For structural materials, it defines the upper service temperature. The incorporation of bulky, rigid silsesquioxane cages is expected to restrict the mobility of polymer chains, typically leading to an increase in the Tg.[2]
-
Melting (Tm) and Crystallization (Tc): For semi-crystalline polymers, DSC reveals the melting endotherm (energy absorbed) and crystallization exotherm (energy released). These transitions are vital for understanding processing conditions like molding and extrusion.
Impact of Silsesquioxane Modification on Polymer Transitions
The covalent incorporation of a POSS moiety into a polymer matrix acts as a nano-sized reinforcing filler. The rigid cage structure hinders the cooperative segmental motion of the polymer chains. This effect is clearly observed in DSC thermograms as an increase in the glass transition temperature (Tg). For example, studies on amine-terminated ladder-like POSS (ATL-POSS) show an amorphous nature with no discernible phase transitions, indicating the rigid ladder-like structure severely limits chain motion.[2] In contrast, grafting flexible polysiloxane chains can sometimes lower the Tg.[11]
Table 2: Illustrative DSC Data for Silsesquioxane-Modified Polymers
| Polymer System | Transition | Observation | Implication |
|---|---|---|---|
| Amine-Terminated Ladder-like POSS[2][12] | Glass Transition (Tg) | No phase transition observed. | The highly rigid, cross-linked ladder structure prevents segmental motion, resulting in a material that is glassy up to its decomposition temperature. |
| Polysiloxane-grafted Copolymers[11] | Glass Transition (Tg) | Tg values are influenced by the length and nature of the grafted chains. | Demonstrates the ability to tune thermal transitions by altering the modifier's structure. |
| Organically Modified Siloxanes[13] | Glass Transition (Tg) | Tg decreases with an increase in the amount of more flexible di-substituted siloxane units. | Shows a clear structure-property relationship between the modifier's flexibility and the polymer's Tg. |
| Linear vs. Cyclic Polycyclosilanes[14] | Phase Transition | A cyclic polycyclosilane showed a second-order phase transition at 108°C, which was absent in its linear counterparts. | Highlights how the overall polymer architecture (linear vs. cyclic) profoundly affects thermal behavior. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.
-
Loading and Purging: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and Tm to erase its prior thermal history.
-
Controlled Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C). This step allows for the observation of crystallization (Tc) on cooling.
-
Second Heat: Heat the sample again at the same rate (e.g., 10°C/min). Data from the second heating scan is typically used for analysis as it represents the intrinsic material properties free from thermal history effects.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify and quantify thermal events: the midpoint of the step change for Tg, and the peak area of endotherms/exotherms for Tm and Tc.
DSC Experimental Workflow
Caption: Standard workflow for DSC using a heat-cool-heat cycle.
Conclusion: A Synergistic Approach to Thermal Characterization
The modification of polymers with this compound, leading to the formation of robust silsesquioxane structures, is a highly effective strategy for enhancing thermal performance. TGA provides definitive evidence of this enhancement through increased degradation temperatures and higher char yields, particularly under oxidative stress. Concurrently, DSC offers critical insights into how these rigid, nano-sized inorganic moieties affect polymer chain dynamics, typically by increasing the glass transition temperature and altering crystallization behavior. By employing TGA and DSC in a complementary fashion, researchers can build a comprehensive understanding of the structure-property relationships in these advanced hybrid materials, enabling their confident application in fields from aerospace to advanced therapeutics.
References
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Fina, A., et al. (2018). Thermal properties of Polyhedral oligomeric silsesquioxanes (POSS). IntechOpen. Available at: [Link]
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National Institutes of Health (NIH). (2022). The Effect of Various Polyhedral Oligomeric Silsesquioxanes on Viscoelastic, Thermal Properties and Crystallization of Poly(ε-caprolactone) Nanocomposites. Available at: [Link]
-
Mantz, R. A., et al. (1996). Thermolysis of Polyhedral Oligomeric Silsesquioxane (POSS) Macromers and POSS−Siloxane Copolymers. Chemistry of Materials, ACS Publications. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, MDPI. Available at: [Link]
-
Fina, A. (2007). Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. ResearchGate. Available at: [Link]
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MDPI. (2018). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. Available at: [Link]
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Lee, G-Y., et al. (2021). Hard Coating Materials Based on Photo-Reactive Silsesquioxane for Flexible Application: Improvement of Flexible and Hardness Properties by High Molecular Weight. MDPI. Available at: [Link]
-
Mantz, R. A., et al. (1996). Thermolysis of Polyhedral Oligomeric Sisesquioxane (POSS) Macromers and POSS-Siloxane Copolymer. ResearchGate. Available at: [Link]
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Preprints.org. (2018). Study of the Mechanism of Degradation of Ladder-like Polyhedral Oligomeric Silsesquioxanes by Fourier Transform. Available at: [Link]
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ResearchGate. (n.d.). DSC and DMA studies on silane‐grafted and water‐crosslinked LDPE/LLDPE blends. Available at: [Link]
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ResearchGate. (n.d.). TGA curves for various silanized SN. Available at: [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]
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Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Available at: [Link]
-
Cadence. (n.d.). Thermal Analysis of Polymers. Available at: [Link]
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ResearchGate. (n.d.). DSC curves of linear and cyclic polysiloxanes grafted with poly(DMA-co-MMA). Available at: [Link]
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Roy, A. (2014). Studies on grafting in a polymer by thermal analysis. ResearchGate. Available at: [Link]
-
AZoM. (2016). Thermal Analysis in Polymers. Available at: [Link]
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CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. Available at: [Link]
-
Royal Society of Chemistry. (2021). Effect of polycyclosilane microstructure on thermal properties. Available at: [Link]
-
SciELO. (n.d.). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. Available at: [Link]
-
YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. Available at: [Link]
-
Baghdad Science Journal. (n.d.). Synthesis, Characterization and Study of Thermal Properties of New Silicone Polymers and Their Nanocomposites. Available at: [Link]
-
ResearchGate. (2016). DSC study of silicas with immobilized polysiloxane layer of different architecture. Available at: [Link]
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A Comparative Guide to Trivinylchlorosilane and Divinyl-Terminated Siloxanes in Elastomer Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance silicone elastomers, the architecture of the crosslinked network is a critical determinant of the final material's properties. The choice of vinyl-functionalized precursors plays a pivotal role in defining this network. This guide provides an in-depth technical comparison between two key types of vinyl-functional silanes: trivinylchlorosilane, a small molecule with trifunctional reactivity upon hydrolysis, and divinyl-terminated siloxanes, which are linear polymers with vinyl groups at their termini. This comparison is grounded in established principles of polymer chemistry and supported by representative experimental data to inform the selection of these materials for specific applications.
Introduction to Vinyl-Functional Crosslinking Agents
Silicone elastomers are predominantly crosslinked through a platinum-catalyzed hydrosilylation reaction, where a vinyl group (-CH=CH₂) reacts with a hydride group (Si-H) to form a stable ethyl bridge.[1][2] The vinyl-functional component can be a small molecule crosslinker or a vinyl-terminated polymer. The structure and functionality of this vinyl component directly influence the crosslink density and the topology of the resulting network, thereby dictating the elastomer's mechanical and thermal properties.[3][4]
This compound (TVCS) is a compact molecule that, upon hydrolysis of its chloro group to a silanol (Si-OH), can act as a trifunctional crosslinking point. This allows for the formation of a dense, tightly-knit three-dimensional network.
Divinyl-terminated siloxanes , most commonly divinyl-terminated polydimethylsiloxane (PDMS), are linear siloxane polymers with vinyl groups at each end.[5] These molecules act as chain extenders and crosslinkers, forming longer, more flexible network chains compared to small molecule crosslinkers.
Chemical Structures and Curing Mechanisms
The curing of silicone elastomers using these vinyl-functional compounds typically involves a multi-component system: a vinyl-functional component, a hydride-functional crosslinker (often a methylhydrosiloxane-dimethylsiloxane copolymer), and a platinum catalyst.[6]
This compound: In a typical formulation, this compound is first hydrolyzed to trivinylsilanol. This trivinylsilanol then reacts with the Si-H groups of a hydride-functional siloxane crosslinker. Each trivinylsilanol molecule can form three crosslinks, leading to a high crosslink density.
Performance Comparison: Experimental Data Insights
The choice between this compound and divinyl-terminated siloxanes has a profound impact on the performance of the resulting elastomer. The following table summarizes the expected differences based on fundamental polymer science principles and supported by data from various studies on silicone elastomers.
| Property | This compound-based Elastomer | Divinyl-Terminated Siloxane-based Elastomer | Rationale and Supporting Evidence |
| Crosslink Density | High | Low to Medium | The trifunctional nature of trivinylsilanol leads to a more densely crosslinked network compared to the difunctional, long-chain divinyl-terminated siloxanes. [4][7] |
| Hardness (Shore A) | Higher (e.g., 40-70) | Lower (e.g., 10-50) | Increased crosslink density restricts polymer chain mobility, resulting in a harder material. [8] |
| Tensile Strength (MPa) | Moderate to High (e.g., 5-10) | Moderate to High (e.g., 4-12) | A higher crosslink density can increase tensile strength up to a certain point, beyond which brittleness may occur. [9][10] |
| Elongation at Break (%) | Lower (e.g., 100-300%) | Higher (e.g., 200-900%) | The longer, more flexible chains between crosslinks in divinyl-terminated siloxane networks allow for greater extension before failure. [6] |
| Tear Strength (kN/m) | Moderate (e.g., 10-25) | High (e.g., 10-50) | The ability of the longer polymer chains in divinyl-terminated siloxane systems to dissipate energy at the tip of a tear results in higher tear strength. [6] |
| Thermal Stability (TGA) | Good to Excellent | Excellent | The inherent thermal stability of the siloxane backbone is excellent. [3][11]Highly crosslinked structures from this compound can sometimes exhibit slightly enhanced stability at very high temperatures due to restricted chain mobility. [12] |
| Curing Shrinkage (%) | Higher | Lower (<0.1%) | The incorporation of a small, highly reactive molecule like this compound can lead to greater volume change upon curing compared to the rearrangement of long polymer chains. Addition cure systems with divinyl-terminated siloxanes are known for their very low shrinkage. [13] |
Experimental Protocols for Performance Evaluation
To empirically validate the performance differences, the following standard experimental protocols are recommended.
Sample Preparation Workflow
Tensile and Tear Strength Testing (ASTM D412 and ASTM D624)
Objective: To determine the mechanical properties of the cured elastomer under tension.
Methodology:
-
Prepare dumbbell-shaped specimens (for tensile strength) and crescent-shaped or angled specimens (for tear strength) from the cured elastomer sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fails.
-
Record the force and elongation throughout the test.
-
Calculate tensile strength (force at break divided by the original cross-sectional area) and elongation at break (change in length at break divided by the original length, expressed as a percentage).
-
For tear strength, calculate the maximum force required to propagate the tear divided by the thickness of the specimen.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the elastomer.
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) of the cured elastomer into a TGA crucible.
-
Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Determine the onset of decomposition temperature (often reported as the temperature at 5% weight loss) and the temperature of maximum decomposition rate.
Rheological Analysis (Cure Characteristics)
Objective: To monitor the curing process and determine properties like cure time and viscosity.
Methodology:
-
Place an uncured sample of the elastomer formulation into a rheometer with parallel plate or cone-and-plate geometry.
-
Set the temperature to the desired curing temperature.
-
Apply a small oscillatory strain at a constant frequency.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.
-
The gel point is typically identified as the crossover point of G' and G''. The cure time can be defined as the time to reach a certain percentage (e.g., 90%) of the maximum torque or modulus.
Conclusion and Recommendations
The choice between this compound and divinyl-terminated siloxanes as the vinyl-functional component in an elastomer formulation presents a trade-off between hardness and flexibility.
-
This compound is advantageous for applications requiring high hardness, high modulus, and a rigid structure. The resulting high crosslink density can also contribute to good thermal stability. However, this comes at the cost of lower elongation and potentially lower tear strength.
-
Divinyl-terminated siloxanes are ideal for producing soft, flexible elastomers with high elongation at break and excellent tear resistance. [14]The long, flexible siloxane chains between crosslinks impart superior elasticity. The chain length of the divinyl-terminated siloxane can be varied to fine-tune the mechanical properties. [9] For researchers and professionals in drug development and other high-performance sectors, the selection should be guided by the specific mechanical and thermal requirements of the end-use application. For applications demanding robust, high-durometer seals or components, a formulation incorporating this compound may be suitable. Conversely, for applications requiring high flexibility, such as in soft robotics, wearable devices, or flexible molds, divinyl-terminated siloxanes are generally the preferred choice. A combination of both types of vinyl-functional silanes can also be explored to achieve a balance of properties.
References
- Exploring the contributions of variable network structure on rubber elasticity using model silicone elastomers. (n.d.).
- A Comparative Analysis of Cross-Linking Density in Silicone Elastomers Using Various Vinyl Siloxanes. (n.d.). BenchChem.
- Chemistry & Properties of Silicones. (2024, September 20). INMR.
- Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. (2024, August 15). MDPI.
- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (n.d.). PMC.
- Mechanical properties of covalent cross-linked silicone elastomers. (n.d.).
- How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018, December 27). MDPI.
- Influence of crosslinking network structure on silicone rubber foaming: A LF-NMR and rheological study. (n.d.). Semantic Scholar.
- Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. (n.d.). MDPI.
- Effect of Vinyl-Terminated Silicone Oil Chain Length and Reinforcing Agent on the Properties of Silicone Rubber. (n.d.).
- Influence of different types and amounts of crosslinking agent on the curing process of silicone rubber. (2025, August 10).
- Synthesis and Characterization of Cross-linked Polysiloxane Microspheres for Light-scattering. (n.d.).
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (2017, February 24). RSC Publishing.
- Structure-mechanical property correlations of model siloxane elastomers with controlled network topology. (2025, August 6).
- Synthesis and Characterization of Cross-linked Polysiloxane Microspheres for Light-scattering. (n.d.).
- One reaction to make highly stretchable or extremely soft silicone elastomers from easily available m
- Antioxidant Silicone Elastomers without Covalent Cross-Links. (2023, April 26). PMC.
- How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018, December 24).
- Gel content, molecular weight between crosslink points and equilibrium swelling degree of synthesized polysiloxane samples. (n.d.).
- (A) Gel content, (B) crosslinking density, and (C) molecular weight... (n.d.).
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- Tetrafunctional vinyl polysilsesquioxane and its covalently cross-linked vinyl liquid silicone rubber for resistance to high temperature oxidation combustion and ablative behavior. (2025, August 6).
- Addition Cure Silicone Moulding Rubber. (n.d.).
- Vinyl-Terminated Polydimethylsiloxane: The Foundation for High-Performance Silicone Elastomers & Gels. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry - Hydrolysis. (n.d.). Silicones Europe.
- Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. (2023, November 14). eScholarship.org.
- Vinyl-Functional Silicones. (n.d.). Gelest.
- The Effects of a Crosslinking Agent on the Microrheological Properties and Cellular Structure of Silicone Rubber Foam Prepared via a Green Process. (n.d.). MDPI.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Trivinylchlorosilane
As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. Trivinylchlorosilane is a valuable reagent, but its inherent reactivity demands a rigorous and well-understood disposal protocol. This guide moves beyond mere procedural lists to explain the fundamental chemistry and causality behind each step, ensuring a self-validating system of safety and compliance in your laboratory.
Immediate Safety Imperatives: Understanding the Hazard
This compound is a colorless to pale yellow fuming liquid characterized by high flammability, corrosivity, and violent reactivity with water.[1][2] Before any handling or disposal, a complete understanding of its properties is paramount. The primary danger stems from its rapid and exothermic hydrolysis. When this compound contacts moisture—be it from the atmosphere, solvents, or an improper disposal medium—it violently decomposes to produce corrosive hydrogen chloride (HCl) gas.[1][3][4] This reaction can generate sufficient heat to ignite the flammable liquid and its vapors, which can form explosive mixtures with air.[5][6]
| Property | Value | Source |
| CAS Number | 1871-21-2 | [7] |
| Molecular Formula | C₆H₉ClSi | [7] |
| Boiling Point | 128 °C | [7] |
| Flash Point | 15 °C | [8] |
| Density | 0.934 g/cm³ | [8] |
| NFPA 704 Ratings | Health: 3, Flammability: 3, Instability: 2, Special: W (Water-Reactive) | [1] |
Personal Protective Equipment (PPE): The Non-Negotiable Barrier
Given the severe hazards, a comprehensive PPE strategy is the first line of defense. All disposal procedures must be conducted within a certified chemical fume hood to manage the release of HCl gas.[5][9][10]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[11] | Protects against splashes of the corrosive liquid and exposure to HCl gas. |
| Hand Protection | Neoprene or nitrile rubber gloves.[9][12] | Provides a chemical-resistant barrier to prevent severe skin burns.[5] |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-certified respirator with an organic vapor/acid gas cartridge should be available for emergency use.[9][12] | Required if there is a risk of exposure outside of a fume hood, such as during a large spill. |
The Core Disposal Principle: Controlled Hydrolysis and Neutralization
The most effective method for rendering this compound safe for disposal is through a carefully controlled hydrolysis reaction, followed by the neutralization of the acidic byproduct. The overall chemical process involves two main stages:
-
Hydrolysis: this compound reacts with water to form trivinylsilanol and hydrochloric acid. The trivinylsilanol is less stable and may condense to form hexavinyldisiloxane.
-
Neutralization: The hydrochloric acid generated is neutralized with a weak base, such as sodium bicarbonate or sodium carbonate, to produce a salt, water, and carbon dioxide.
This controlled process mitigates the violent reaction that occurs when the silane is exposed to bulk water.[1][4]
Step-by-Step Protocol for Laboratory-Scale Disposal
This protocol is designed for small quantities (<100 g) of this compound.
Materials:
-
Large beaker or flask (at least 10x the volume of the silane to be destroyed).
-
Stir plate and magnetic stir bar.
-
Dropping funnel.
-
Sodium bicarbonate or sodium carbonate.
-
pH paper or pH meter.
-
Dry, inert absorbent material (e.g., vermiculite, sand).[5]
-
Labeled hazardous waste container.
Procedure:
-
Preparation:
-
Don all required PPE and perform the entire procedure in a certified chemical fume hood.[6]
-
Ensure an emergency eyewash station and safety shower are accessible.[5]
-
Place a large beaker containing a stir bar on a stir plate.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate. Start with a large volume of water and slowly add the sodium bicarbonate while stirring. This solution will serve as the hydrolysis and neutralization medium.
-
-
Controlled Addition:
-
Slowly and dropwise, add the this compound to the stirring sodium bicarbonate solution. NEVER add water or the basic solution to the silane , as this can cause a violent, uncontrolled reaction.[5]
-
The rate of addition should be slow enough to control the effervescence (release of CO₂ gas) and any temperature increase. If the reaction becomes too vigorous, stop the addition immediately.
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
-
Neutralization Verification:
-
Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter.
-
The target pH should be between 6.0 and 8.0.[10] If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is achieved.
-
-
Waste Collection:
-
The final neutralized aqueous solution contains trivinylsilanol, siloxanes, and inorganic salts. This mixture must be collected as hazardous waste.
-
Transfer the solution to a clearly labeled hazardous waste container. The label should read "Hazardous Waste: Neutralized this compound reaction mixture" and list all components.
-
-
Decontamination:
-
Rinse all glassware that came into contact with this compound with a small amount of acetone or ethanol (under the fume hood) to remove any residue. Collect this rinsate as hazardous waste.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the risks.
-
Evacuate & Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity.[13][14]
-
Control Ignition Sources: If safe to do so, eliminate all ignition sources (e.g., turn off hot plates, electrical equipment).[5][6]
-
Contain the Spill: For small spills, cover the liquid with a dry, inert absorbent material like vermiculite, sand, or dry earth.[5][10] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10][15]
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
-
Report: For any spill, immediately notify your institution's Environmental Health and Safety (EHS) department. For large or unmanageable spills, call emergency services.[16][17]
Disposal of Empty Containers and Large Volumes
-
Empty Containers: "Empty" containers of this compound are never truly empty and will contain hazardous residue and vapor.[12] They should be tightly sealed, labeled as "Hazardous Waste: Empty this compound container," and disposed of through your institution's hazardous waste program. Do not rinse with water.
-
Large Volumes: The disposal of large quantities of this compound should not be attempted in a standard laboratory setting. This requires specialized equipment and facilities. Always contact your institution's EHS department or a licensed hazardous waste disposal contractor to manage the disposal of significant volumes.[18][19]
By adhering to these scientifically grounded procedures, you ensure not only your personal safety but also the integrity of your research environment and compliance with regulatory standards. Trust in these protocols is built on understanding the "why" behind every step, transforming routine procedure into a robust safety culture.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trivinylchlorosilane
Introduction: Proactive Protection Against a Reactive Hazard
Trivinylchlorosilane is a highly reactive organochlorosilane compound demanding meticulous safety protocols. Its utility in materials science and organic synthesis is matched by its significant hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our focus is not merely on listing equipment, but on cultivating a comprehensive safety mindset, explaining the causality behind each recommendation to ensure that every laboratory operation is a self-validating system of safety. The protocols outlined here are synthesized from established safety data for closely related chlorosilanes, such as vinyltrichlorosilane, due to their analogous reactivity and hazard profiles.[1][2][3][4]
Hazard Analysis: The "Why" Behind the "What"
Understanding the specific dangers of this compound is the foundation of effective PPE selection. The choice of each piece of equipment is a direct countermeasure to a specific chemical threat.
Key Hazards of this compound and Related Chlorosilanes:
| Hazard Category | Specific Risk | Implication for PPE |
| Extreme Flammability | Highly flammable liquid and vapor.[3][5] Vapors are heavier than air and can travel to an ignition source.[6][7] Explosive mixtures can form with air.[5][7] | Requires use of fire-resistant or flame-retardant lab coats or suits. All equipment must be properly grounded to prevent static discharge, a potential ignition source.[3][8][9] |
| Violent Water Reactivity | Reacts vigorously, often violently, with water, moisture, steam, or alcohols.[1][2][10] | Dictates the need for stringent moisture control. PPE must be kept dry. Water should not be used as an extinguishing agent for chlorosilane fires.[4][6][7] |
| Corrosive Byproducts | The reaction with moisture produces dense, white fumes of hydrochloric acid (HCl), a highly corrosive gas.[2][4][9] | This necessitates high-level respiratory protection to prevent severe damage to the respiratory tract.[1][3] Full skin and eye protection is mandatory to prevent chemical burns from the acid.[5][6] |
| Severe Health Effects | Causes severe skin burns and serious eye damage upon contact.[3][5][11] Inhalation is harmful and can cause respiratory irritation, lung edema, and may be fatal.[1][3][6] It is toxic if swallowed and harmful in contact with skin.[3][5] | Requires a complete barrier of chemical-resistant gloves, clothing, and eye/face protection. Emergency eyewash stations and safety showers are essential.[3][5][12] |
Core Protective Equipment: A Head-to-Toe Mandate
Handling this compound requires a multi-layered defense. The following PPE is considered the minimum standard for any operation involving this chemical.
Respiratory Protection
The primary danger of this compound is the inhalation of its vapors and the corrosive HCl gas produced upon contact with moist air.[1][6]
-
Standard Operations (in a certified chemical fume hood): A full-face air-purifying respirator (APR) with a combination organic vapor/acid gas cartridge (yellow cartridge) is required.[5][8] A full-face respirator is critical as it also provides face and eye protection.[4][12]
-
High-Risk Scenarios (Spills, Leaks, or Poor Ventilation): For emergencies or situations where vapor concentrations are unknown or exceed the limits of an APR, a positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[1][13][14] This provides the highest level of respiratory protection.
Eye and Face Protection
Contact with this compound liquid or its acidic vapors can cause serious, irreversible eye damage.[3][5]
-
Mandatory: A full-face respirator provides integral eye and face protection.[8][12]
-
Alternative (Only in conjunction with a half-mask respirator): Tightly fitting, indirectly vented chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards must be worn.[3][8] These must be supplemented with a full-face shield to protect against splashes.[5][11]
-
Prohibited: Standard safety glasses and contact lenses are strictly forbidden. Contact lenses can trap corrosive materials against the eye, worsening an injury.[4][5][12]
Hand Protection
Skin contact causes severe chemical burns.[5][6] Gloves must be selected carefully for chemical resistance.
-
Recommended Materials: Neoprene or nitrile rubber gloves are recommended for handling chlorosilanes.[5] Always use a double-gloving technique. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.
-
Inspection and Replacement: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or pinholes. Dispose of gloves immediately after handling the chemical; do not reuse them.
Body Protection
A complete barrier is necessary to prevent skin contact.
-
Standard Laboratory Work: A flame-resistant lab coat worn over long-sleeved clothing and long pants is the minimum requirement.
-
Higher Risk Operations: For transfers of larger quantities or during spill response, a fire-resistant and impervious chemical-protective suit is necessary.[8] This may range from a hooded chemical splash suit to a fully encapsulating vapor-protective suit for major emergencies.[13]
-
Footwear: Closed-toe shoes are mandatory. For spill response, chemical-resistant, steel-toe boots are required.[13][14]
PPE Protocols: From Selection to Disposal
Workflow for PPE Selection
The level of PPE must correspond to the risk of the operation. The following workflow guides the decision-making process.
Caption: Workflow for selecting the appropriate level of PPE based on operational risk.
Donning and Doffing Procedure
Cross-contamination during the removal of PPE is a common cause of exposure. A strict, systematic procedure is non-negotiable.
Caption: Standardized procedure for donning and doffing PPE to prevent contamination.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Immediately place all used gloves, disposable suits, and other contaminated items into a dedicated, labeled hazardous waste container.[5]
-
Decontamination: Non-disposable items, like face shields or respirators, must be decontaminated according to manufacturer guidelines and institutional safety protocols before being stored.
-
Waste Handling: Dispose of the hazardous waste container in accordance with all local, state, and federal regulations.[5][8] Do not mix with general laboratory waste.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct first aid is critical. All personnel must be trained on these procedures.[6]
-
Inhalation: Immediately move the victim to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[3][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.[6]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[3][5][8] Remove contact lenses if present and easy to do so. Continue rinsing. Call a physician or poison center immediately.
-
Spill Cleanup: Evacuate the area and eliminate all ignition sources.[2][9] For small spills, absorb the material with dry sand or an inert, non-combustible absorbent. Do not use water or materials that contain water.[6][10] Collect the material using non-sparking tools and place it in a sealed, dry container for disposal.[5][8][15] This should only be done by trained personnel wearing the appropriate high-level PPE (Level B).[13][14]
By adhering to this comprehensive PPE strategy, researchers can confidently and safely manage the significant hazards of this compound, ensuring that scientific advancement does not come at the cost of personal safety.
References
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Gelest, Inc. (2014, December 1). TRIMETHYLCHLOROSILANE Safety Data Sheet. [Link]
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GazFinder. vinyltrichlorosilane (C2H3Cl3Si). [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
